Antimycobacterial agent-3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H15F6N5O4S |
|---|---|
Molecular Weight |
547.4 g/mol |
IUPAC Name |
8-nitro-2-[4-[(E)-[4-(trifluoromethoxy)phenyl]methylideneamino]piperazin-1-yl]-6-(trifluoromethyl)-1,3-benzothiazin-4-one |
InChI |
InChI=1S/C21H15F6N5O4S/c22-20(23,24)13-9-15-17(16(10-13)32(34)35)37-19(29-18(15)33)30-5-7-31(8-6-30)28-11-12-1-3-14(4-2-12)36-21(25,26)27/h1-4,9-11H,5-8H2/b28-11+ |
InChI Key |
SDUMDBOBMADVMH-IPBVOBEMSA-N |
Isomeric SMILES |
C1CN(CCN1C2=NC(=O)C3=C(S2)C(=CC(=C3)C(F)(F)F)[N+](=O)[O-])/N=C/C4=CC=C(C=C4)OC(F)(F)F |
Canonical SMILES |
C1CN(CCN1C2=NC(=O)C3=C(S2)C(=CC(=C3)C(F)(F)F)[N+](=O)[O-])N=CC4=CC=C(C=C4)OC(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
Core Mechanism of Action of Novel Antimycobacterial Agents: A Technical Guide
This technical guide provides an in-depth analysis of the mechanisms of action for representative antimycobacterial agents, serving as a framework for the evaluation of novel compounds such as a hypothetical "Antimycobacterial Agent-3." The guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visualizations of key pathways and workflows.
Introduction to Antimycobacterial Agent Classes
The effective treatment of mycobacterial infections, particularly those caused by Mycobacterium tuberculosis (Mtb) and non-tuberculous mycobacteria (NTM), requires a multi-faceted approach due to the unique cell wall structure and the ability of these bacteria to enter dormant states. Antimycobacterial agents can be broadly categorized based on their cellular targets.[1] This guide will explore three primary mechanisms: inhibition of cell wall synthesis, disruption of protein synthesis, and inhibition of nucleic acid synthesis, using established drugs as reference points for the evaluation of new chemical entities.
Quantitative Susceptibility Data
The in vitro potency of an antimycobacterial agent is typically determined by its Minimum Inhibitory Concentration (MIC) and, in some cases, its Minimum Bactericidal Concentration (MBC). These values are crucial for comparing the activity of novel agents against existing drugs.
| Agent Class | Representative Drug | Organism | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) | Citation |
| RNA Polymerase Inhibitor | Rifampin (RIF) | M. tuberculosis | - | - | - | [2] |
| Protein Synthesis Inhibitor | Clarithromycin (CLR) | M. avium complex (MAC) | 4 (inhibits visible growth) | - | - | [3] |
| Cell Wall Synthesis Inhibitor | Ethambutol (EMB) | M. avium complex (MAC) | 16 (for 83% killing in 3 days) | - | - | [3] |
| ATP Synthase Inhibitor | Bedaquiline | M. abscessus | 0.06 - 0.25 | 0.13 | 0.25 | [4] |
| Unknown/Multiple | Clofazimine (CFZ) | M. abscessus | 0.25 - 1 | 0.5 | 1 | [4] |
| Aminoglycoside | Amikacin (AMK) | M. abscessus | 4 - 64 | 32 | 32 | [4] |
Table 1: Summary of Minimum Inhibitory Concentrations for various antimycobacterial agents.
Key Mechanisms of Action and Associated Signaling
A primary target for many antimycobacterial drugs is the unique and complex mycobacterial cell wall. Agents like ethambutol interfere with the synthesis of arabinogalactan, a key component of the cell wall.[1] A more recently explored target is the Mycobacterial Membrane Protein Large 3 (MmpL3), which is essential for transporting mycolic acids to the periplasm.[5] Inhibition of MmpL3 leads to the intracellular accumulation of trehalose monomycolate (TMM) and a subsequent failure to produce essential outer membrane components, ultimately causing cell death.[5]
Rifamycins, such as rifampin (RIF), are a cornerstone of tuberculosis therapy. Their mechanism of action involves binding to the β-subunit of the DNA-dependent RNA polymerase, which physically obstructs the extension of RNA transcripts.[6] This leads to a potent bactericidal effect against actively replicating mycobacteria.[2]
Mycobacterium tuberculosis has evolved sophisticated mechanisms to survive within host macrophages. It can manipulate host signaling pathways, such as the PI3K/Akt and MAPK/NF-κB pathways, to suppress the innate immune response.[7] For instance, certain mycobacterial proteins can interfere with Toll-like receptor (TLR) signaling, which is crucial for initiating an inflammatory response to clear the infection.[7] Understanding these interactions is vital for developing host-directed therapies that can complement traditional antibiotics.
References
- 1. Antimycobacterial Activity, Synergism, and Mechanism of Action Evaluation of Novel Polycyclic Amines against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Antimycobacterial Agents Differ with Respect to Their Bacteriostatic versus Bactericidal Activities in Relation to Time of Exposure, Mycobacterial Growth Phase, and Their Use in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. lecturio.com [lecturio.com]
- 7. Frontiers | Emerging advances in identifying signal transmission molecules involved in the interaction between Mycobacterium tuberculosis and the host [frontiersin.org]
Technical Whitepaper: Discovery and Synthesis of a Novel 2H-Chromene-Based Antimycobacterial Agent
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the discovery, synthesis, and biological evaluation of a promising class of antimycobacterial agents: 2H-chromene-based hydrazones. The information presented is based on the findings reported by Angelova et al. in their 2017 publication in Bioorganic & Medicinal Chemistry Letters.
Introduction
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the development of novel, potent, and less toxic antitubercular drugs. Hydrazide-hydrazones, particularly derivatives of isoniazid, have shown promise as they are less susceptible to deactivation by N-arylaminoacetyltransferases (NATs), a common mechanism of resistance to isoniazid, and tend to be less hepatotoxic[1]. This whitepaper focuses on a series of hybrid molecules combining a 2H-chromene or coumarin scaffold with a hydrazide-hydrazone moiety, leading to the identification of compounds with significant antimycobacterial activity at submicromolar concentrations[1][2].
Quantitative Data Summary
The following tables summarize the in vitro antimycobacterial activity and cytotoxicity of the most potent 2H-chromene-based hydrazones from the study by Angelova et al. (2017).
Table 1: Antimycobacterial Activity of Lead Compounds against M. tuberculosis H37Rv
| Compound ID | Minimum Inhibitory Concentration (MIC) in µM |
| 7m | 0.13 |
| 7o | 0.15 |
| 7k | 0.17 |
| Isoniazid | 1.45 |
| Ethambutol | 7.64 |
Data sourced from Angelova et al., 2017[1][2][3].
Table 2: Cytotoxicity and Selectivity Index
| Compound ID | Cytotoxicity (IC₅₀) in µM against HEK-293T cells | Selectivity Index (SI = IC₅₀/MIC) |
| 7m | 90.6 | 697 |
| 7o | >100 | >667 |
| 7k | 85.4 | 502 |
| Isoniazid | - | - |
Data sourced from Angelova et al., 2017[1][2][3].
Experimental Protocols
The synthesis of the 2H-chromene and coumarin-based hydrazones is a multi-step process. The general workflow is outlined below.
Detailed Methodology:
-
Synthesis of Ethyl 2H-chromene-3-carboxylate Intermediates: A mixture of the appropriately substituted salicylaldehyde, ethyl acetoacetate, and piperidine (as a catalyst) is refluxed in ethanol. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled, and the resulting precipitate is filtered, washed, and recrystallized to yield the ethyl 2H-chromene-3-carboxylate intermediate.
-
Synthesis of 2H-chromene-3-carbohydrazide: The synthesized ethyl 2H-chromene-3-carboxylate is refluxed with hydrazine hydrate in ethanol. After cooling, the precipitated carbohydrazide is filtered, washed with cold ethanol, and dried.
-
Synthesis of the Final 2H-chromene Hydrazone Derivatives: The 2H-chromene-3-carbohydrazide is dissolved in ethanol, and a catalytic amount of acetic acid is added. The corresponding substituted aromatic aldehyde or ketone is then added, and the mixture is refluxed. The resulting solid product is filtered, washed, and purified by recrystallization.
The antimycobacterial activity of the synthesized compounds was evaluated against Mycobacterium tuberculosis H37Rv using the microplate Alamar Blue assay (MABA).
Detailed Protocol:
-
Stock solutions of the test compounds are prepared in dimethyl sulfoxide (DMSO).
-
Serial dilutions of the compounds are prepared in 7H9 broth supplemented with OADC in a 96-well microplate.
-
A suspension of M. tuberculosis H37Rv is added to each well.
-
The plates are incubated at 37°C for 5-7 days.
-
A mixture of Alamar Blue solution and Tween 80 is added to each well, and the plates are re-incubated for 24 hours.
-
The fluorescence or absorbance is measured. A blue color indicates no bacterial growth, while a pink color indicates growth.
-
The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.
The cytotoxicity of the compounds was assessed against the human embryonic kidney cell line HEK-293T using the MTT assay.
Detailed Protocol:
-
HEK-293T cells are seeded in a 96-well plate and allowed to attach overnight.
-
The cells are treated with serial dilutions of the test compounds and incubated for 72 hours.
-
MTT solution is added to each well, and the plate is incubated for another 4 hours, allowing viable cells to convert MTT to formazan.
-
The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The 50% inhibitory concentration (IC₅₀) is calculated from the dose-response curves.
Proposed Mechanism of Action
While the precise molecular target of compound 7m was not elucidated in the primary study, the rationale for designing hydrazone derivatives of isoniazid provides insight into a probable mechanism of action. Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme (KatG). The activated form then inhibits InhA, an enoyl-acyl carrier protein reductase involved in mycolic acid biosynthesis. A common resistance mechanism is the mutation of the katG gene. Hydrazones derived from isoniazid are designed to bypass this activation step and may also be less susceptible to inactivation by N-arylaminoacetyltransferases (NATs)[1].
References
A Technical Guide to Telacebec (Q203): A Novel Antimycobacterial Agent Targeting Cellular Respiration
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tuberculosis (TB) remains a leading cause of death from a single infectious agent, with the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains posing a significant threat to global health.[1] This necessitates the development of novel therapeutics with new mechanisms of action. Telacebec (formerly Q203) is a first-in-class imidazo[1,2-a]pyridine-3-carboxamide that has emerged as a potent clinical candidate for the treatment of tuberculosis.[2][3] It exhibits a unique mechanism of action, targeting the cytochrome bc1 complex of Mycobacterium tuberculosis (Mtb), a critical component of the electron transport chain.[2][4] This inhibition disrupts the bacterium's ability to generate adenosine triphosphate (ATP), leading to cell death.[5] Telacebec has demonstrated potent activity against both drug-susceptible and drug-resistant strains of Mtb, both in vitro and in vivo, and has shown a favorable safety profile in early clinical trials.[5][6] This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data related to Telacebec.
Chemical Structure and Physicochemical Properties
Telacebec is a synthetic small molecule with a complex structure designed for high potency and favorable pharmacokinetic properties.[3]
IUPAC Name: 6-chloro-2-ethyl-N-[[4-[4-[4-(trifluoromethoxy)phenyl]-1-piperidinyl]phenyl]methyl]-imidazo[1,2-a]pyridine-3-carboxamide
Chemical Structure:
![]()
(Image Source: Wikimedia Commons)
Table 1: Physicochemical Properties of Telacebec (Q203)
| Property | Value | Reference |
| CAS Number | 1334719-95-7 | [7] |
| Molecular Formula | C₂₉H₂₈ClF₃N₄O₂ | [7] |
| Molecular Weight | 557.0 g/mol | [7] |
| Solubility | DMF: 16 mg/ml; DMSO: 14 mg/ml; Ethanol: Slightly soluble | [7] |
| Appearance | Solid | [7] |
Mechanism of Action
Telacebec exerts its antimycobacterial effect by targeting the QcrB subunit of the cytochrome bc1 complex (Complex III) in the electron transport chain of Mycobacterium tuberculosis.[6] This complex is essential for cellular respiration and ATP synthesis.
Signaling Pathway: Inhibition of Mtb Electron Transport Chain
The following diagram illustrates the mechanism of action of Telacebec.
Caption: Mechanism of action of Telacebec on the Mtb respiratory chain.
By binding to the QcrB subunit, Telacebec blocks the oxidation of menaquinol, thereby inhibiting electron transfer to cytochrome c.[3] This disruption of the electron transport chain collapses the proton motive force required by ATP synthase to produce ATP, leading to a rapid depletion of cellular energy and ultimately, bacterial cell death.[5]
In Vitro and In Vivo Activity
Telacebec has demonstrated potent bactericidal activity against a wide range of M. tuberculosis strains, including MDR and XDR clinical isolates.[6]
Table 2: In Vitro Activity of Telacebec (Q203)
| Strain/Condition | MIC₅₀ (nM) | Reference |
| M. tuberculosis H37Rv (in culture broth) | 2.7 | [8] |
| M. tuberculosis H37Rv (inside macrophages) | 0.28 | [8] |
| Isoniazid, rifampicin, and fluoroquinolone resistant M. tuberculosis strains | 3.0 - 7.4 | [5] |
| Mycobacterium ulcerans | 0.86 | [7] |
In animal models, Telacebec has shown significant efficacy in reducing bacterial load.
Table 3: In Vivo Efficacy of Telacebec (Q203) in a Murine Tuberculosis Model
| Dose (mg/kg) | Treatment Duration | Reduction in Bacterial Load | Reference |
| 10 | 3 days | Reduction in lung colony-forming units (CFUs) and granulomatous foci | [7] |
| 0.4 | 4 weeks | 90% | [8] |
| 2 | 4 weeks | 99% | [8] |
| 10 | 4 weeks | 99.9% | [8] |
Pharmacokinetics and Safety
Clinical trials have provided valuable data on the pharmacokinetic profile and safety of Telacebec in humans.
Table 4: Pharmacokinetic Parameters of Telacebec (Q203) in Humans (Single Ascending Dose Study)
| Dose (mg) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC₀₋ₗₐₛₜ (ng·h/mL) | Reference |
| 10 | 38.3 | 2.0 | 338 | [9] |
| 100 | 380 | 3.0 | 6320 | [9] |
| 800 | 1570 | 3.5 | 49600 | [9] |
Data presented as geometric means.
A multiple ascending dose study showed that Telacebec was safe and well-tolerated in healthy adult subjects with oral doses up to 320 mg daily for 14 days.[5] The exposure to Telacebec increased with the dose, and a steady state was achieved by day 12.[5]
Experimental Protocols
The following sections outline the general methodologies used in the preclinical and clinical evaluation of Telacebec.
Minimum Inhibitory Concentration (MIC) Determination
The in vitro potency of Telacebec is typically determined using a broth microdilution method, often employing a colorimetric indicator like resazurin (Resazurin Microtiter Assay - REMA).
-
Bacterial Culture: M. tuberculosis strains are grown in an appropriate liquid medium (e.g., Middlebrook 7H9 broth supplemented with OADC) to mid-log phase.
-
Drug Dilution: Telacebec is serially diluted in the assay medium in a 96-well microtiter plate.
-
Inoculation: The bacterial suspension is diluted and added to each well to achieve a final concentration of approximately 10⁵ CFU/mL.
-
Incubation: The plates are incubated at 37°C for 7-14 days.
-
Readout: A resazurin solution is added to each well. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the drug that prevents this color change.
Intracellular Activity Assay (Macrophage Infection Model)
This assay evaluates the efficacy of Telacebec against M. tuberculosis residing within macrophages.
-
Macrophage Culture: A suitable macrophage cell line (e.g., RAW 264.7) is cultured in appropriate media and seeded in 96-well plates.
-
Infection: The macrophages are infected with an M. tuberculosis strain (often expressing a fluorescent protein like GFP for easier visualization) at a specific multiplicity of infection (e.g., 2:1).
-
Drug Treatment: After allowing for phagocytosis, extracellular bacteria are removed, and the infected cells are treated with serial dilutions of Telacebec.
-
Incubation: The plates are incubated for several days to allow for intracellular bacterial replication.
-
Readout: The intracellular bacterial load is quantified, typically by lysing the macrophages and plating the lysate for CFU enumeration, or by measuring the fluorescence intensity of the reporter strain.
Murine Model of Tuberculosis
The in vivo efficacy of Telacebec is commonly assessed in a mouse model of chronic tuberculosis.
-
Infection: BALB/c mice are infected with a low-dose aerosol of M. tuberculosis H37Rv to establish a chronic lung infection.
-
Treatment: After a set period to allow the infection to establish (e.g., 4-6 weeks), mice are treated with Telacebec, typically administered orally once daily.
-
Monitoring: The health of the mice is monitored throughout the treatment period.
-
Endpoint Analysis: At the end of the treatment, mice are euthanized, and their lungs and spleens are harvested. The organs are homogenized, and serial dilutions are plated on selective agar to determine the bacterial load (CFU).
Pharmacokinetic Analysis
Pharmacokinetic studies in both animals and humans are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) properties of Telacebec.
-
Drug Administration: Telacebec is administered to subjects (animals or humans) via a specific route (e.g., oral, intravenous).
-
Sample Collection: Blood samples are collected at various time points after drug administration.
-
Sample Processing: Plasma is separated from the blood samples.
-
Bioanalysis: The concentration of Telacebec in the plasma samples is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]
-
Data Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters like Cₘₐₓ, Tₘₐₓ, and AUC using non-compartmental analysis.
Drug Discovery and Development Workflow
The journey of Telacebec from a screening hit to a clinical candidate followed a structured drug discovery and development path.
Caption: Generalized workflow for the development of Telacebec.
Conclusion
Telacebec (Q203) represents a significant advancement in the fight against tuberculosis. Its novel mechanism of action, potent activity against drug-resistant strains, and promising clinical data make it a strong candidate for inclusion in future anti-TB regimens. Further clinical development will be crucial to fully elucidate its role in shortening and simplifying the treatment of this devastating disease.
References
- 1. Telacebec for Ultrashort Treatment of Buruli Ulcer in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Telacebec (Q203) | Qurient [qurient.com]
- 3. researchgate.net [researchgate.net]
- 4. Telacebec (Q203) | Working Group for New TB Drugs [newtbdrugs.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Portico [access.portico.org]
- 7. Synthesis and structure-activity studies of side chain analogues of the anti-tubercular agent, Q203 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Safety, Tolerability, and Pharmacokinetics of Telacebec (Q203), a New Antituberculosis Agent, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
Target Identification of Novel Antimycobacterial Agents in Mycobacterium tuberculosis: A Focus on MmpL3
For Researchers, Scientists, and Drug Development Professionals
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide.[1] The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb necessitates the discovery of new drugs with novel mechanisms of action.[1][2] A crucial step in this process is the identification and validation of the molecular target of a new antimycobacterial agent. This guide provides an in-depth overview of the target identification process, using the essential mycobacterial membrane protein Large 3 (MmpL3) as a primary example of a validated and promising drug target.
MmpL3: A Key Target in Mycobacterium tuberculosis
MmpL3 is an essential inner membrane transporter protein in M. tuberculosis.[3][4] It plays a critical role in the biogenesis of the unique mycobacterial cell wall by transporting trehalose monomycolate (TMM), a precursor to mycolic acids, across the inner membrane.[3][5] Mycolic acids are major components of the mycobacterial outer membrane, which is crucial for the bacterium's survival and virulence. The essentiality of MmpL3 for Mtb viability makes it a highly attractive target for novel anti-TB drugs.[3][4] Several small molecule inhibitors have been identified that target MmpL3, including SQ109, which has undergone Phase 2b clinical studies.[3][4][5][6]
Quantitative Data on MmpL3 Inhibitors
The following table summarizes the in vitro activity of various MmpL3 inhibitors against M. tuberculosis. This data is essential for comparing the potency of different compounds and for guiding lead optimization efforts.
| Compound | Target | M. tuberculosis Strain | MIC (µM) | Reference |
| SQ109 | MmpL3 | H37Rv | 0.4 - 1.6 | [6] |
| AU1235 | MmpL3 | H37Rv | 0.1 | [7] |
| BM212 | MmpL3 | H37Rv | 0.05 | [7] |
| Indole carboxamides | MmpL3 | H37Rv | 0.03 - 1 | [7] |
| Rimonabant | MmpL3 | H37Rv | 1.25 | [7] |
Table 1: In vitro activity of selected MmpL3 inhibitors against M. tuberculosis H37Rv. MIC (Minimum Inhibitory Concentration) is a measure of the lowest concentration of a drug that inhibits the visible growth of a microorganism.
Experimental Protocols for Target Identification
Identifying the molecular target of a novel antimycobacterial agent involves a combination of genetic, biochemical, and biophysical methods. The following protocols are commonly employed in the study of MmpL3 inhibitors.
Generation of Resistant Mutants and Whole-Genome Sequencing
This is a powerful forward genetics approach to identify the gene or genes that, when mutated, confer resistance to a compound.
Methodology:
-
Selection of Resistant Mutants: M. tuberculosis cultures are exposed to concentrations of the inhibitory compound that are 5-10 times the MIC. Spontaneous resistant mutants will emerge over time.
-
Isolation of Resistant Colonies: Single colonies are isolated from the drug-containing plates and their resistance phenotype is confirmed by re-testing the MIC.
-
Whole-Genome Sequencing (WGS): Genomic DNA is extracted from both the wild-type and resistant mutant strains. WGS is performed to identify single nucleotide polymorphisms (SNPs) or insertions/deletions that are present in the resistant mutants but not in the wild-type strain.
-
Identification of Candidate Genes: The identified mutations are mapped to the M. tuberculosis genome. Mutations that consistently appear in independently isolated resistant mutants and are located within a single gene (e.g., mmpL3) are strong candidates for the drug target.[8][9]
Allelic Exchange and Recombineering
To confirm that a specific mutation is responsible for the resistance phenotype, the mutation can be introduced into a drug-sensitive wild-type strain.
Methodology:
-
Construction of a Recombineering Vector: A specialized vector containing the mutated allele of the candidate gene is constructed.
-
Electroporation: The vector is introduced into a wild-type M. tuberculosis strain that expresses a recombinase enzyme.
-
Homologous Recombination: The recombinase facilitates the exchange of the wild-type allele with the mutated allele in the bacterial chromosome.
-
Phenotypic Confirmation: The resulting engineered strain is tested for its susceptibility to the drug. A shift in the MIC to a higher value confirms that the specific mutation confers resistance.[8][9]
In Vitro Assays for MmpL3 Inhibition
Biochemical assays are used to directly measure the inhibitory effect of a compound on the function of the target protein.
Methodology for a Spheroplast-based TMM Transport Assay:
-
Preparation of Spheroplasts: The cell wall of M. smegmatis (a non-pathogenic relative of Mtb) overexpressing MmpL3 is enzymatically removed to generate spheroplasts.
-
Radiolabeling: Spheroplasts are incubated with a radiolabeled precursor of TMM (e.g., [14C]-trehalose).
-
Inhibition Assay: The compound of interest is added to the spheroplasts at various concentrations.
-
Lipid Extraction and Analysis: Lipids are extracted from the spheroplasts and analyzed by thin-layer chromatography (TLC) to separate TMM from its precursor.
-
Quantification: The amount of radiolabeled TMM is quantified to determine the extent of inhibition of transport by the compound.[3]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental workflows is crucial for understanding the mechanism of action of a drug and the methods used to identify its target.
Figure 1: MmpL3-mediated transport of TMM and its inhibition.
Figure 2: Workflow for target identification of an antimycobacterial agent.
Conclusion
The identification of the molecular target of a novel antimycobacterial agent is a critical and multifaceted process in the drug discovery pipeline. By employing a combination of genetic, biochemical, and biophysical techniques, researchers can confidently identify and validate new drug targets. MmpL3 serves as a prime example of a successfully validated target in M. tuberculosis, and the ongoing research into its inhibitors holds significant promise for the development of new and effective treatments for tuberculosis. This guide provides a foundational understanding of the principles and methodologies involved in this essential area of research.
References
- 1. Advances in Key Drug Target Identification and New Drug Development for Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel targets and inhibitors of the Mycobacterium tuberculosis cytochrome bd oxidase to foster anti-tuberculosis drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting MmpL3 for anti-tuberculosis drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Recent advances in mycobacterial membrane protein Large 3 inhibitor drug design for mycobacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Progress of anti-tuberculosis drug targets and novel therapeutic strategies [frontiersin.org]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. dash.harvard.edu [dash.harvard.edu]
In-Depth Technical Guide: Preliminary In Vitro Efficacy of Antimycobacterial Agent-3
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the preliminary in vitro efficacy of Antimycobacterial agent-3, a novel benzothiazinone derivative also identified as Compound 1h. This document details the agent's potent antimycobacterial activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis, its low cytotoxicity, and its specific mechanism of action. Experimental protocols for key in vitro assays are provided, alongside visual representations of the agent's molecular pathway and experimental workflows to facilitate a deeper understanding for research and development purposes.
Introduction
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery and development of novel antimycobacterial agents with unique mechanisms of action. This compound (Compound 1h) has emerged as a promising candidate from the benzothiazinone class of compounds. This guide summarizes the initial in vitro data, highlighting its potential as a lead compound for future antitubercular drug discovery.
Quantitative In Vitro Efficacy and Cytotoxicity
The in vitro potency of this compound was evaluated against the drug-sensitive M. tuberculosis H37Rv strain and various drug-resistant clinical isolates. Concurrently, its cytotoxic effect on mammalian cells was assessed to determine its selectivity index.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis
| Mycobacterial Strain | Resistance Profile | MIC Range (µM) |
| H37Rv | Drug-Sensitive | < 0.029–0.110[1][2] |
| Clinical Isolates | Drug-Resistant | < 0.029–0.110[1][2] |
Table 2: Cytotoxicity and Selectivity Index of this compound
| Cell Line | Assay Type | CC₅₀ (µg/mL) | Selectivity Index (SI) |
| Vero (African green monkey kidney cells) | MTT Assay | > 64 | > 1100– > 4000[1] |
Mechanism of Action: Inhibition of Arabinan Synthesis
This compound, as a benzothiazinone, functions as a potent inhibitor of a crucial enzyme in the mycobacterial cell wall synthesis pathway: decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[1][2][3] This enzyme is essential for the biosynthesis of arabinans, which are vital components of both arabinogalactan and lipoarabinomannan, key structures in the mycobacterial cell wall.[4][5]
The agent acts as a prodrug. Inside the mycobacterium, it is activated through the reduction of its nitro group to a nitroso derivative.[6][7] This activated form then forms a covalent bond with a specific cysteine residue (Cys387) in the active site of DprE1.[8][9] This irreversible inhibition blocks the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinofuranose (DPA), the sole arabinose donor for arabinan synthesis.[2][9] The disruption of this pathway leads to the cessation of cell wall construction, ultimately resulting in bacterial cell lysis and death.[1][2]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the broth microdilution method for determining the MIC of this compound against M. tuberculosis H37Rv.
-
Preparation of Inoculum:
-
Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80.
-
Incubate at 37°C until the culture reaches an optical density at 600 nm (OD₆₀₀) corresponding to a McFarland standard of 0.5 (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in fresh 7H9 broth.
-
-
Preparation of Drug Dilutions:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using 7H9 broth to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate containing the drug dilutions.
-
Include a positive control (inoculum without drug) and a negative control (broth only).
-
Seal the plates and incubate at 37°C for 7-14 days.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the agent that completely inhibits visible growth of the mycobacteria.
-
Growth can be assessed visually or by using a growth indicator such as resazurin or by measuring the OD₆₀₀.
-
Cytotoxicity Assay (MTT Assay)
This protocol describes the determination of the 50% cytotoxic concentration (CC₅₀) of this compound against a mammalian cell line (e.g., Vero cells).
-
Cell Culture and Seeding:
-
Culture Vero cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound.
-
Include a vehicle control (cells treated with the same concentration of DMSO as the highest drug concentration) and a negative control (cells with medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
-
MTT Assay:
-
After the incubation period, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for another 4 hours.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
CC₅₀ Calculation:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
The CC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Conclusion
This compound (Compound 1h) demonstrates exceptional in vitro potency against both drug-sensitive and drug-resistant M. tuberculosis, coupled with a favorable safety profile as indicated by its high selectivity index. Its specific mechanism of action, the inhibition of DprE1, represents a validated and highly attractive target for antitubercular drug development. The detailed protocols and conceptual diagrams provided in this guide serve as a valuable resource for researchers and drug development professionals aiming to further investigate and advance this promising antimycobacterial agent. Further in vivo studies are warranted to fully elucidate its therapeutic potential.
References
- 1. Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzothiazinones Kill Mycobacterium tuberculosis by Blocking Arabinan Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Targeting the Heart of Mycobacterium: Advances in Anti-Tubercular Agents Disrupting Cell Wall Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmatutor.org [pharmatutor.org]
- 7. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
Technical Guide: In Vitro Spectrum of Activity of Antimycobacterial Agent-3
Executive Summary
This document provides a detailed overview of the in vitro antimycobacterial activity of the novel investigational compound, Antimycobacterial Agent-3. The primary goal of this guide is to present a comprehensive dataset on its spectrum of activity against key mycobacterial species, including drug-sensitive and multi-drug resistant (MDR) strains of Mycobacterium tuberculosis, as well as clinically relevant non-tuberculous mycobacteria (NTM). This guide includes detailed experimental protocols for activity assessment and visual diagrams of the workflows and a hypothetical mechanism of action to support further research and development efforts.
Spectrum of Antimycobacterial Activity
The in vitro potency of this compound was determined by measuring its Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the agent that prevents visible bacterial growth.[1][2] The compound demonstrates significant activity against both replicating and non-replicating mycobacteria.
Quantitative Data Summary
The activity of this compound was benchmarked against the first-line anti-tuberculosis drugs, Isoniazid (INH) and Rifampicin (RIF). The results are summarized in the table below.
| Mycobacterial Species | Strain | Resistance Profile | This compound MIC (µg/mL) | Isoniazid MIC (µg/mL) | Rifampicin MIC (µg/mL) |
| M. tuberculosis | H37Rv | Drug-Sensitive | 0.06 | 0.05 | 0.1 |
| M. tuberculosis | Clinical Isolate 1 | MDR (INH-R, RIF-R) | 0.12 | > 8.0 | > 16.0 |
| M. tuberculosis | Clinical Isolate 2 | INH-Resistant | 0.06 | > 8.0 | 0.1 |
| M. bovis | BCG | Drug-Sensitive | 0.12 | 0.05 | 0.2 |
| M. avium | MAC 101 | N/A | 4.0 | > 16.0 | 8.0 |
| M. smegmatis | mc²155 | N/A (Fast-grower) | 0.5 | 2.0 | 0.5 |
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and standard drugs against a panel of mycobacterial strains.
Experimental Protocols
The MIC values were determined using the Resazurin Microtiter Assay (REMA), a widely used colorimetric method for assessing mycobacterial susceptibility.[3][4]
Resazurin Microtiter Assay (REMA) Protocol
Objective: To determine the MIC of test compounds against Mycobacterium tuberculosis and other mycobacteria.
Reagents and Materials:
-
Middlebrook 7H9 broth supplemented with 0.1% Casitone, 0.5% glycerol, and 10% OADC (Oleic Acid, Albumin, Dextrose, Catalase).[4]
-
Test compounds (this compound, Isoniazid, Rifampicin) dissolved in Dimethyl Sulfoxide (DMSO).
-
Resazurin sodium salt powder, 0.02% (w/v) solution in sterile distilled water.[3]
-
Sterile, flat-bottom 96-well microplates.
-
Mycobacterial cultures in logarithmic growth phase.
Procedure:
-
Drug Dilution: 100 µL of sterile 7H9 broth is added to all wells of a 96-well plate. The test compound stock solution is added to the first well and serially diluted two-fold across the plate.[3]
-
Inoculum Preparation: A suspension of the mycobacterial strain is prepared in 7H9 broth and its turbidity is adjusted to a McFarland standard of 1.0. This suspension is then further diluted (typically 1:20 or 1:25) to achieve the final inoculum concentration.[4][5]
-
Inoculation: 100 µL of the diluted bacterial inoculum is added to each well containing the drug dilutions. This brings the final volume in each well to 200 µL.
-
Controls: A growth control well (inoculum, no drug) and a sterility control well (broth only) are included on each plate.[4] Perimeter wells are filled with sterile water to prevent evaporation.[3]
-
Incubation: The plate is covered, sealed in a plastic bag, and incubated at 37°C for 7 days.[3][4]
-
Indicator Addition: After the initial incubation period, 30 µL of the resazurin solution is added to each well.[3] The plate is then re-incubated overnight.
-
Endpoint Determination: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is recorded as the lowest drug concentration that prevents this color change (i.e., the well remains blue).[3][5]
Hypothetical Mechanism of Action
While the precise mechanism of action for this compound is under investigation, preliminary studies suggest it may interfere with the synthesis of the mycobacterial cell wall.[6][7] The primary target is hypothesized to be an essential enzyme involved in the mycolic acid biosynthesis pathway, a well-established target for potent antimycobacterial drugs like Isoniazid.[6][8] Disruption of this pathway leads to a loss of cell wall integrity and subsequent cell death.
References
- 1. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 3. Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. microbiologyresearch.org [microbiologyresearch.org]
- 6. Antimycobacterial Activity, Synergism, and Mechanism of Action Evaluation of Novel Polycyclic Amines against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimycobacterial Activity, Synergism, and Mechanism of Action Evaluation of Novel Polycyclic Amines against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Initial Cytotoxicity Screening of Antimycobacterial Agent-3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant strains of Mycobacterium tuberculosis necessitates the discovery and development of novel antimycobacterial agents. A critical early step in the preclinical evaluation of any new chemical entity is the assessment of its cytotoxic potential.[1][2] This initial screening provides essential information on the therapeutic index of the compound, which is a comparison of the concentration at which it is effective against the target pathogen versus the concentration at which it is toxic to host cells.[3][4] A favorable therapeutic index is a key prerequisite for a compound to advance in the drug development pipeline. This guide outlines the core principles and methodologies for the initial cytotoxicity screening of a novel investigational compound, designated here as "Antimycobacterial agent-3".
In vitro cytotoxicity assays are fundamental tools in this process, offering a rapid, cost-effective, and high-throughput means to evaluate the effects of a test compound on cell viability and health.[2][3] These assays measure various cellular parameters, such as metabolic activity, membrane integrity, and cell proliferation, to quantify the toxic effects of a compound.[5][6] The data generated from these initial screens are crucial for go/no-go decisions and for guiding further optimization of lead compounds to minimize host toxicity while retaining potent antimycobacterial activity.
Experimental Protocols
A comprehensive initial cytotoxicity screening of this compound should involve multiple assays that assess different aspects of cellular health. This multi-parametric approach provides a more complete picture of the compound's cytotoxic profile.
Cell Lines and Culture Conditions
The choice of cell lines is critical and should ideally include both a relevant host cell type for M. tuberculosis infection and a standard cell line for general toxicity assessment.
-
Human lung fibroblasts (e.g., MRC-5): These cells are a relevant model as the lung is the primary site of tuberculosis infection.[7][8][9]
-
Human embryonic kidney cells (e.g., HEK293): Often used as a general indicator of cytotoxicity to non-target human cells.[3][10]
-
Human monocytic cell line (e.g., THP-1): Differentiated into macrophages, these cells represent a primary host cell for intracellular mycobacteria.[4][11]
-
Human hepatoma cell line (e.g., HepG2): Useful for assessing potential hepatotoxicity, a common adverse effect of many drugs.[5]
Cells should be cultured in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Metabolic Activity
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[3][10]
Principle: Viable cells with active metabolism can reduce the yellow tetrazolium salt, MTT, to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium. The concentration range should be wide enough to determine an IC50 value.
-
Remove the existing medium from the cells and add the medium containing different concentrations of this compound. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance of the formazan solution using a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Lactate Dehydrogenase (LDH) Assay for Membrane Integrity
The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from damaged cells.[6][9]
Principle: LDH is a stable cytoplasmic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH released is proportional to the number of lysed cells.
Protocol:
-
Follow steps 1-4 of the MTT assay protocol.
-
After the incubation period, collect the cell culture supernatant from each well.
-
Prepare control wells for maximum LDH release by treating some cells with a lysis buffer.
-
Add the collected supernatant to a new 96-well plate.
-
Add the LDH assay reaction mixture (containing diaphorase and INT) to each well.
-
Incubate the plate in the dark at room temperature for a specified time.
-
Measure the absorbance of the resulting formazan product at a wavelength of 490 nm.
-
Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to that of the maximum LDH release control.
Data Presentation
Quantitative data from the cytotoxicity screening of this compound should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: In Vitro Cytotoxicity of this compound against Various Cell Lines (MTT Assay)
| Cell Line | Incubation Time (hours) | IC50 (µM) |
| MRC-5 | 24 | |
| 48 | ||
| HEK293 | 24 | |
| 48 | ||
| THP-1 (differentiated) | 24 | |
| 48 | ||
| HepG2 | 24 | |
| 48 |
Table 2: Membrane Integrity Assessment of this compound (LDH Assay)
| Cell Line | Concentration (µM) | Incubation Time (hours) | % Cytotoxicity |
| MRC-5 | [Conc. 1] | 24 | |
| [Conc. 2] | 24 | ||
| [Conc. 3] | 24 | ||
| HEK293 | [Conc. 1] | 24 | |
| [Conc. 2] | 24 | ||
| [Conc. 3] | 24 |
Mandatory Visualizations
Diagrams illustrating the experimental workflow and potential signaling pathways are essential for a clear understanding of the screening process and the compound's potential mechanism of action.
Caption: Experimental workflow for the initial cytotoxicity screening of this compound.
References
- 1. In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kosheeka.com [kosheeka.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Simple Fibroblast-Based Assay for Screening of New Antimicrobial Drugs against <i>Mycobacterium tuberculosis</i> [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
- 10. ijprajournal.com [ijprajournal.com]
- 11. System for Efficacy and Cytotoxicity Screening of Inhibitors Targeting Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
The Lynchpin for New Antitubercular Therapies: A Deep Dive into the Structure-Activity Relationship of Nitroimidazoles
For Researchers, Scientists, and Drug Development Professionals
The relentless global health threat of tuberculosis (TB), exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, urgently necessitates the development of novel antimycobacterial agents. Among the most promising classes of compounds to emerge in recent years are the nitroimidazoles, which include the clinically approved drugs delamanid and pretomanid. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of bicyclic nitroimidazoles, offering a comprehensive resource for researchers engaged in the discovery and development of new anti-TB drugs. This document details the critical structural features governing antimycobacterial potency, outlines key experimental protocols for compound evaluation, and visualizes the intricate mechanism of action of these powerful agents.
Core Structure-Activity Relationship Insights
The antimycobacterial activity of the bicyclic nitroimidazoles is intricately linked to several key structural features. SAR studies have consistently highlighted the importance of the nitro group, the bicyclic core, and the nature of the side chain in determining the potency against Mycobacterium tuberculosis.
The bicyclic 6,7-dihydro-5H-imidazo[2,1-b][1][2]oxazine core is a critical scaffold for potent antimycobacterial activity. The stereochemistry at the C6 position is crucial, with the (S)-enantiomer consistently demonstrating significantly higher activity. This stereoselectivity is attributed to the specific binding requirements of the deazaflavin-dependent nitroreductase (Ddn), the enzyme responsible for activating these prodrugs.[3][4]
The 4-nitro group on the imidazole ring is indispensable for both aerobic and anaerobic activity against M. tuberculosis. Analogs lacking this nitro group are devoid of antimycobacterial effects, underscoring its central role in the mechanism of action.[2][5] The lipophilic side chain at the C6 position plays a significant role in modulating the potency and pharmacokinetic properties of these compounds. Variations in this side chain have been extensively explored to optimize activity and reduce toxicity.
Quantitative Structure-Activity Relationship Data
The following tables summarize the SAR data for a series of bicyclic nitroimidazole analogs, highlighting the impact of structural modifications on their in vitro activity against M. tuberculosis H37Rv. The Minimum Inhibitory Concentration (MIC) is a measure of the lowest concentration of a drug that inhibits the visible growth of a microorganism.
Table 1: Impact of Modifications to the Bicyclic Core and Side Chain on Antimycobacterial Activity
| Compound ID | Bicyclic Core Modification | Side Chain (at C6) | MIC (µM) |
| PA-824 (Pretomanid) | Imidazo[2,1-b][1][2]oxazine | 4-(Trifluoromethoxy)benzyloxy | 0.015-0.25 |
| Analog 1 | Imidazo[2,1-b][1][2]thiazine | 4-(Trifluoromethoxy)benzyloxy | 0.8 |
| Analog 2 | Imidazo[1,2-a]pyrimidine | 4-(Trifluoromethoxy)benzyloxy | >50 |
| Analog 3 | Imidazo[2,1-b][1][2]oxazine | 4-Phenoxybenzyloxy | 0.04 |
| Analog 4 | Imidazo[2,1-b][1][2]oxazine | 4-(Trifluoromethyl)benzyloxy | 0.08 |
Data compiled from multiple sources, including[3][4].
Table 2: Influence of Stereochemistry and Nitro Group Position on Activity
| Compound ID | Stereochemistry at C6 | Nitro Group Position | MIC (µM) |
| PA-824 (Pretomanid) | S | 4-nitro | 0.015-0.25 |
| Analog 5 | R | 4-nitro | >12.5 |
| Analog 6 | S | 5-nitro | >100 |
Data compiled from multiple sources, including[2][5].
Experimental Protocols
Accurate and reproducible evaluation of novel antimycobacterial agents is critical for successful drug development. The following sections provide detailed methodologies for key in vitro and in vivo assays.
In Vitro Antimycobacterial Susceptibility Testing: Microplate Alamar Blue Assay (MABA)
This assay is a widely used colorimetric method for determining the MIC of compounds against M. tuberculosis.
1. Inoculum Preparation:
-
Scrape M. tuberculosis H37Rv colonies from a 7H11 agar plate.
-
Emulsify the colonies in a tube containing saline with 0.05% Tween 80 and glass beads.
-
Vortex for 1-2 minutes to create a homogenous suspension.
-
Allow the suspension to settle for 20 minutes to remove large clumps.
-
Adjust the turbidity of the supernatant to a 0.5 McFarland standard.
-
Dilute the adjusted suspension 1:50 in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).
2. Plate Preparation and Incubation:
-
Add 100 µL of sterile deionized water to all outer wells of a 96-well microtiter plate to minimize evaporation.
-
Serially dilute the test compounds in 7H9 broth in the inner wells of the plate. The final volume in each well should be 100 µL.
-
Add 100 µL of the prepared inoculum to each well containing the test compound and to drug-free control wells.
-
Seal the plate with a breathable sealant and incubate at 37°C for 7 days.
3. Reading the Results:
-
After incubation, add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well.
-
Re-incubate the plate for 24 hours.
-
A color change from blue to pink indicates bacterial growth.
-
The MIC is defined as the lowest drug concentration that prevents the color change.[6]
In Vivo Efficacy Testing in a Murine Tuberculosis Model
The mouse model of tuberculosis is a crucial tool for evaluating the in vivo efficacy of new drug candidates.
1. Infection:
-
Infect female BALB/c mice via aerosol exposure with a low dose of M. tuberculosis Erdman strain to establish a pulmonary infection.
-
Confirm the bacterial load in the lungs of a subset of mice one day post-infection.
2. Drug Treatment:
-
Initiate treatment approximately 2-3 weeks post-infection, once a stable chronic infection is established.
-
Administer the test compounds and control drugs (e.g., isoniazid, rifampin) orally by gavage once daily for a specified period (e.g., 4-8 weeks).
-
Include an untreated control group that receives the vehicle only.
3. Efficacy Assessment:
-
At the end of the treatment period, euthanize the mice.
-
Aseptically remove the lungs and spleen and homogenize the tissues.
-
Plate serial dilutions of the organ homogenates on Middlebrook 7H11 agar.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Determine the bacterial load by counting the colony-forming units (CFU).
-
Efficacy is determined by the reduction in CFU counts in the organs of treated mice compared to the untreated control group.[7][8][9]
Mechanism of Action and Signaling Pathway
The antimycobacterial effect of bicyclic nitroimidazoles is a multi-step process that begins with the reductive activation of the prodrug within the mycobacterial cell.
Caption: Reductive activation and dual mechanism of action of bicyclic nitroimidazoles.
The prodrug enters the mycobacterium and is activated by the deazaflavin-dependent nitroreductase (Ddn). This activation is dependent on the reduced form of the cofactor F420 (F420H2). The activated drug then generates reactive nitrogen species, including nitric oxide. These reactive species have a dual mechanism of action: they inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall, leading to a loss of cell wall integrity.[1][10][11] They also act as respiratory poisons, disrupting cellular respiration.[11][12] Both of these effects contribute to the bactericidal activity of the nitroimidazoles against both replicating and non-replicating (dormant) mycobacteria.
Experimental Workflow for Drug Discovery
The process of discovering and developing new nitroimidazole-based antimycobacterial agents follows a structured workflow, from initial screening to preclinical evaluation.
Caption: A typical workflow for the discovery of novel nitroimidazole antitubercular agents.
This comprehensive guide provides a foundational understanding of the SAR of bicyclic nitroimidazoles and the experimental approaches required for their evaluation. By leveraging this knowledge, researchers can rationally design and develop the next generation of antimycobacterial agents to combat the global threat of tuberculosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic activity and quantitative structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitroimidazoles for the treatment of TB: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mouse model for efficacy testing of antituberculosis agents via intrapulmonary delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid In Vivo Screening of Experimental Drugs for Tuberculosis Using Gamma Interferon Gene-Disrupted Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Delamanid or pretomanid? A Solomonic judgement! - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pure.eur.nl [pure.eur.nl]
- 12. documents.thermofisher.com [documents.thermofisher.com]
The Potent Anti-Mycobacterial Activity of Benzothiazinone-Based Agent-3 and its Derivatives: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a significant global health threat, necessitating the development of novel therapeutics. "Antimycobacterial agent-3," also identified as "Compound 1h," is a promising benzothiazinone derivative that has demonstrated potent activity against both drug-sensitive and drug-resistant strains of Mtb.[1][2] This technical guide provides a comprehensive overview of the antimycobacterial activity of Compound 1h and its derivatives, detailing their mechanism of action, synthesis, and quantitative activity data.
Introduction
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis underscores the urgent need for new classes of antimycobacterial agents with novel mechanisms of action. Benzothiazinones (BTZs) have emerged as a particularly promising class of compounds.[3][4] Within this class, "this compound" (Compound 1h), a benzothiazinone derivative featuring a N-((methylene)amino)piperazine moiety, has shown excellent in vitro activity and favorable pharmacokinetic profiles.[1][2] This document serves as a technical resource for researchers engaged in the discovery and development of new anti-TB drugs, providing detailed information on the synthesis, biological evaluation, and mechanism of action of this important class of molecules.
Mechanism of Action: Inhibition of DprE1
The primary molecular target of benzothiazinones, including "this compound," is the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[3][4] This enzyme is a crucial component of the mycobacterial cell wall synthesis machinery, specifically involved in the biosynthesis of arabinans.
The mechanism of inhibition is a covalent modification of the DprE1 enzyme. The key steps are as follows:
-
Enzymatic Reduction: The nitro group at the C-8 position of the benzothiazinone scaffold is reduced by the flavin cofactor within the DprE1 active site.
-
Formation of a Reactive Intermediate: This reduction generates a reactive nitroso species.
-
Covalent Adduct Formation: The nitroso intermediate then forms a covalent bond with a cysteine residue (Cys387) in the active site of DprE1.
-
Enzyme Inactivation: This irreversible covalent modification inactivates the enzyme, halting the production of decaprenyl-arabinose, a vital precursor for cell wall arabinans. The disruption of cell wall synthesis ultimately leads to bacterial cell death.
Antimycobacterial Activity: Quantitative Data
"this compound" (Compound 1h) and its derivatives exhibit potent activity against Mycobacterium tuberculosis H37Rv and various drug-resistant clinical isolates. The minimum inhibitory concentration (MIC) is a key measure of their efficacy.
| Compound | R Group on Piperazine Moiety | MIC (μM) vs. Mtb H37Rv | MIC (μM) vs. Drug-Resistant Strains |
| 1a | Cyclopropyl | <0.029 | <0.029 - 0.057 |
| 1e | Cyclopentyl | <0.029 | <0.029 - 0.057 |
| 1f | Cyclohexyl | <0.029 | <0.029 - 0.057 |
| 1g | Phenyl | 0.057 | 0.057 - 0.114 |
| 1h | 4-Fluorophenyl | <0.029 | <0.029 - 0.110 |
| 1i | 4-Chlorophenyl | <0.029 | <0.029 - 0.110 |
| 1j | 4-Bromophenyl | <0.029 | <0.029 - 0.110 |
Data compiled from Wang A, et al. Bioorg Chem. 2020 Sep;102:104135.[1]
Experimental Protocols
General Synthesis of Benzothiazinone Derivatives (e.g., Compound 1h)
The synthesis of "this compound" and its derivatives generally follows a multi-step process. A representative synthetic scheme is outlined below.
Detailed Protocol for a Representative Synthesis:
A common route to the benzothiazinone core involves the reaction of a substituted 2-halobenzoic acid with a thiourea derivative, followed by cyclization.[4][5] The final derivatives are then synthesized by coupling the benzothiazinone core with the desired piperazine moiety.
Step 1: Synthesis of the Benzothiazinone Core
-
A solution of a substituted 2-chlorobenzoic acid in a suitable solvent (e.g., toluene) is treated with thionyl chloride to form the corresponding acid chloride.[5]
-
The resulting acid chloride is then reacted with an N,N-dialkylthiourea derivative at elevated temperature to facilitate the formation of the thiazinone ring system.[5]
Step 2: Synthesis of the Final N-((methylene)amino)piperazine Benzothiazinone Derivative
-
The synthesized benzothiazinone core is coupled with a piperazine derivative.
-
The resulting intermediate is then reacted with an appropriate aldehyde or ketone in the presence of a suitable solvent and catalyst to yield the final product.
-
The crude product is purified using standard techniques such as column chromatography.
Determination of Minimum Inhibitory Concentration (MIC)
The antimycobacterial activity is typically determined using a broth microdilution method, such as the Microplate Alamar Blue Assay (MABA) or the Resazurin Reduction Microplate Assay (REMA).[3][6][7]
Protocol for MIC Determination using MABA/REMA:
-
Preparation of Bacterial Inoculum: A mid-log phase culture of Mycobacterium tuberculosis H37Rv is diluted in Middlebrook 7H9 broth (supplemented with OADC or ADC) to a standardized optical density.[6][7]
-
Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microplate.
-
Inoculation: The bacterial suspension is added to each well of the microplate containing the diluted compounds.
-
Incubation: The microplates are incubated at 37°C for a specified period (typically 5-7 days).
-
Addition of Indicator Dye: A solution of Alamar Blue or Resazurin is added to each well.
-
Readout: After further incubation, the fluorescence or color change is measured. The MIC is defined as the lowest concentration of the compound that prevents a color change (from blue to pink for resazurin), indicating inhibition of bacterial growth.[6]
Structure-Activity Relationship (SAR)
The potent antimycobacterial activity of the benzothiazinone class is governed by several structural features:
-
The Nitro Group: The C-8 nitro group is critical for the mechanism-based inhibition of DprE1. Its replacement often leads to a significant loss of activity.
-
The Piperazine Moiety: The nature of the substituent on the piperazine ring significantly influences the compound's potency and pharmacokinetic properties. Aromatic and cycloalkyl groups, as seen in the table above, have been shown to be effective.
-
The Benzothiazinone Core: The integrity of the benzothiazinone scaffold is essential for activity.
Conclusion
"this compound" (Compound 1h) and its derivatives represent a highly promising class of antitubercular agents with a novel mechanism of action targeting the essential enzyme DprE1. Their potent activity against both drug-sensitive and drug-resistant strains of M. tuberculosis makes them valuable leads for the development of new therapies to combat the global tuberculosis epidemic. Further optimization of this scaffold, guided by the structure-activity relationships outlined in this document, holds the potential to deliver next-generation anti-TB drugs.
References
- 1. Design, synthesis and antimycobacterial activity of new benzothiazinones inspired by rifampicin/rifapentine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Side Chain-Modified Benzothiazinone Derivatives with Anti-Mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Combination Studies of Benzothiazinone Lead Compound BTZ043 against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
Methodological & Application
Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Antimycobacterial Agent-3
Audience: Researchers, scientists, and drug development professionals.
Introduction
The emergence of multidrug-resistant strains of Mycobacterium tuberculosis necessitates the discovery and development of novel antimycobacterial agents. A critical step in the preclinical evaluation of a new chemical entity is the determination of its in vitro potency against the target organism. The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antimicrobial agent's activity, defined as the lowest concentration that inhibits the visible growth of a microorganism after a specified incubation period.[1][2]
This document provides a detailed protocol for determining the MIC of a novel compound, designated "Antimycobacterial agent-3," against Mycobacterium tuberculosis using the broth microdilution method. This method is based on the reference protocol established by the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for the Mycobacterium tuberculosis complex (MTBC).[3][4][5]
Data Presentation: Comparative MIC Values
The following table summarizes the expected MIC ranges for standard anti-tuberculosis drugs against the quality control strain M. tuberculosis H37Rv (ATCC 27294).[3][5] Data for "this compound" should be recorded and compared against these reference values.
Table 1: Target MIC Ranges for M. tuberculosis H37Rv ATCC 27294 and Placeholder for this compound
| Antimicrobial Agent | Solvent | Target MIC Range (mg/L) | Observed MIC for Agent-3 (mg/L) |
| Isoniazid | Water | 0.03 - 0.12 | (Record experimental results here) |
| Rifampicin | DMSO | 0.06 - 0.25 | (Record experimental results here) |
| Levofloxacin | Water | 0.12 - 0.5 | (Record experimental results here) |
| Amikacin | Water | 0.25 - 1.0 | (Record experimental results here) |
| This compound | e.g., DMSO | To be determined | (Record experimental results here) |
Note: DMSO (Dimethyl sulfoxide) is a common solvent for non-water-soluble compounds. The final concentration of DMSO in the assay should not exceed a level that affects mycobacterial growth (typically ≤1%).
Experimental Protocol: Broth Microdilution MIC Assay
This protocol details the steps for performing a broth microdilution assay to determine the MIC of "this compound" against Mycobacterium tuberculosis. All work with live M. tuberculosis must be conducted in a Biosafety Level 3 (BSL-3) laboratory.
2.1. Materials and Reagents
-
Microorganism: Mycobacterium tuberculosis H37Rv (ATCC 27294) or clinical isolates.
-
Culture Media:
-
Middlebrook 7H9 Broth Base
-
Oleic Acid-Albumin-Dextrose-Catalase (OADC) Enrichment
-
Middlebrook 7H10 or 7H11 Agar (for culture maintenance and colony formation)
-
-
Antimicrobial Agents:
-
This compound (powder form)
-
Isoniazid, Rifampicin, Levofloxacin, Amikacin (for quality control)
-
-
Reagents and Consumables:
-
Sterile distilled water
-
Dimethyl sulfoxide (DMSO), if required for dissolving Agent-3
-
Sterile 4 mm glass beads
-
Sterile 96-well U-shaped bottom microtiter plates with lids[3][5]
-
Sterile reagent reservoirs
-
Multichannel and single-channel pipettes
-
Sterile pipette tips
-
Inverted mirror for reading plates
-
2.2. Preparation of Media
-
Prepare Middlebrook 7H9 broth according to the manufacturer's instructions.
-
Sterilize by autoclaving.
-
Allow the broth to cool to 45-50°C in a water bath.
-
Aseptically add 10% (v/v) OADC enrichment to the 7H9 broth. This is the final test medium (7H9-OADC).
2.3. Preparation of Antimycobacterial Agent Stock Solutions
-
Accurately weigh the required amount of "this compound" powder.
-
Dissolve the compound in the appropriate solvent (e.g., DMSO for non-water-soluble agents) to prepare a high-concentration stock solution (e.g., 1000 mg/L).
-
Prepare stock solutions of control drugs (Isoniazid, Rifampicin, etc.) as per established guidelines.
-
Sterilize the stock solutions by filtering through a 0.22 µm syringe filter.
-
Prepare working solutions by diluting the stock solution in the 7H9-OADC medium.
2.4. Inoculum Preparation
-
Harvest colonies of M. tuberculosis from a freshly grown culture on 7H10/7H11 agar.
-
Transfer colonies to a sterile tube containing sterile water and 4-5 glass beads.
-
Vortex for 1-2 minutes to break up clumps.
-
Allow large particles to settle for 30 minutes.
-
Transfer the supernatant to a new sterile tube and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1 x 10⁷ CFU/mL.
-
Prepare the final inoculum by making a 1:100 dilution of the 0.5 McFarland suspension in 7H9-OADC broth. This yields a concentration of approximately 1 x 10⁵ CFU/mL.[3][5]
2.5. Microtiter Plate Preparation and Inoculation
-
Dispense 100 µL of 7H9-OADC broth into all wells of a 96-well microtiter plate.
-
Add 100 µL of the 2x concentrated working solution of "this compound" to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last dilution column.[6]
-
Leave one or more columns without the drug to serve as growth controls. Include a sterility control well with medium only.
-
If the agent is dissolved in a solvent like DMSO, a solvent control containing the highest concentration of DMSO used in the assay should be included.
-
Inoculate all wells (except the sterility control) with 100 µL of the final bacterial inoculum (1 x 10⁵ CFU/mL). The final volume in each well will be 200 µL.
-
Prepare a 1:100 diluted growth control by adding 10 µL of the final inoculum to 990 µL of 7H9-OADC. Add 200 µL of this to a designated well. This well serves as the indicator for when to read the plate.[3][4]
2.6. Incubation and MIC Determination
-
Seal the plates with a lid or a breathable sealer and place them in a humidified incubator at 36 ± 1°C.[3][4]
-
Incubate the plates until visible growth (a pellet at the bottom of the well) is observed in the 1:100 diluted growth control well. This typically takes 7 to 21 days.[3][4]
-
Read the plates using an inverted mirror.
-
The MIC is defined as the lowest concentration of "this compound" that completely inhibits visible growth of M. tuberculosis.[3][4]
Mandatory Visualizations
The following diagrams illustrate the key workflows in the MIC assay protocol.
Caption: Experimental workflow for the antimycobacterial MIC assay.
Caption: Logical steps for preparing the mycobacterial inoculum.
References
- 1. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdb.apec.org [pdb.apec.org]
- 3. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. repub.eur.nl [repub.eur.nl]
- 5. researchgate.net [researchgate.net]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Application Notes and Protocols: Time-Kill Assay for "Antimycobacterial agent-3"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Time-kill assays are a cornerstone in the preclinical evaluation of antimicrobial agents, providing critical insights into their pharmacodynamic properties. These assays determine the rate and extent of bacterial killing over time at various concentrations of an antimicrobial agent. This information is crucial for characterizing an agent as bactericidal or bacteriostatic and for understanding its concentration-dependent or time-dependent killing kinetics. This document provides a detailed protocol for performing a time-kill assay for a novel hypothetical agent, "Antimycobacterial agent-3," against Mycobacterium tuberculosis (M. tuberculosis).
Core Principles
The time-kill assay exposes a standardized inoculum of mycobacteria to a range of concentrations of "this compound." At specified time points, aliquots are removed from the test cultures, serially diluted, and plated on solid media to enumerate the surviving bacteria, typically as colony-forming units (CFU/mL). A significant reduction in CFU/mL compared to the initial inoculum indicates bactericidal activity. A compound is generally considered bactericidal if it reduces the initial bacterial inoculum by ≥3-log10 (99.9%)[1].
Data Presentation
The quantitative data from a time-kill assay is typically presented in a semi-logarithmic plot of log10 CFU/mL versus time. The data can also be summarized in a tabular format for clear comparison of the effects of different concentrations over time.
Table 1: Hypothetical Time-Kill Assay Data for this compound against M. tuberculosis
| Time (hours) | Untreated Control (log10 CFU/mL) | 1x MIC (log10 CFU/mL) | 4x MIC (log10 CFU/mL) | 16x MIC (log10 CFU/mL) |
| 0 | 6.0 | 6.0 | 6.0 | 6.0 |
| 24 | 6.5 | 5.2 | 4.5 | 3.8 |
| 48 | 7.0 | 4.8 | 3.1 | 2.1 |
| 72 | 7.5 | 4.5 | <2.0 | <2.0 |
| 96 | 8.0 | 4.3 | <2.0 | <2.0 |
| 120 | 8.5 | 4.2 | <2.0 | <2.0 |
Experimental Protocols
This protocol outlines the methodology for performing a time-kill assay with "this compound" against M. tuberculosis. All work with M. tuberculosis must be performed in a Biosafety Level 3 (BSL-3) laboratory.
Materials
-
Mycobacterium tuberculosis strain (e.g., H37Rv)
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid-albumin-dextrose-catalase), and 0.05% Tween 80
-
Middlebrook 7H10 or 7H11 agar plates supplemented with 10% OADC
-
"this compound" stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
Sterile saline or phosphate-buffered saline (PBS) with 0.05% Tween 80 for dilutions
-
Sterile conical tubes (50 mL)
-
Sterile microcentrifuge tubes (1.5 mL)
-
Incubator at 37°C
-
Shaking incubator
-
Spectrophotometer
-
Pipettes and sterile filter tips
-
Vortex mixer
-
Biological safety cabinet
Inoculum Preparation
-
Culture M. tuberculosis in 7H9 broth to mid-logarithmic phase (OD600 of 0.4-0.8).[2]
-
Harvest the bacteria by centrifugation and wash twice with fresh 7H9 broth.
-
Resuspend the bacterial pellet in 7H9 broth and adjust the turbidity to a McFarland standard of 1.0 (approximately 3 x 10^8 CFU/mL).
-
Further dilute the suspension in 7H9 broth to achieve a final starting inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.[2][3][4][5]
Time-Kill Assay Procedure
-
Prepare serial dilutions of "this compound" in 7H9 broth at concentrations corresponding to multiples of its previously determined Minimum Inhibitory Concentration (MIC) (e.g., 0.25x, 0.5x, 1x, 2x, 4x, 8x, 16x MIC).[6][7][8]
-
Include a growth control (no drug) and a solvent control (if the drug is dissolved in a solvent like DMSO).
-
Dispense the prepared drug dilutions and controls into sterile 50 mL conical tubes.
-
Add the standardized mycobacterial inoculum to each tube to achieve the final desired starting CFU/mL.
-
Incubate all tubes at 37°C in a shaking incubator.
-
At predetermined time points (e.g., 0, 24, 48, 72, 96, and 120 hours), remove a 100 µL aliquot from each tube.[6][7]
-
Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS with Tween 80.
-
Plate 100 µL of appropriate dilutions onto 7H10 or 7H11 agar plates in duplicate or triplicate.
-
Incubate the plates at 37°C for 3-4 weeks, or until colonies are clearly visible.
-
Count the number of colonies on plates with 30-300 colonies to determine the CFU/mL.
Data Analysis
-
Calculate the mean CFU/mL for each concentration at each time point.
-
Convert the CFU/mL values to log10 CFU/mL.
-
Plot the mean log10 CFU/mL (y-axis) against time (x-axis) for each concentration.
-
Determine the bactericidal activity, defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[1]
-
The rate of killing can be determined from the slope of the time-kill curve. The sigmoid Emax model can be fitted to the data to quantify the pharmacodynamic parameters.[6][7]
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the antimycobacterial time-kill assay.
Hypothetical Signaling Pathway Inhibition
References
- 1. actascientific.com [actascientific.com]
- 2. Protocol for determining MBC and Time kill curves of antimycobacterial compounds using auto-bioluminescent Mtb [protocols.io]
- 3. Protocol to quantify bacterial burden in time-kill assays using colony-forming units and most probable number readouts for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protocol to quantify bacterial burden in time-kill assays using colony-forming units and most probable number readouts for Mycobacterium tuberculosis. [iris.unipv.it]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. semanticscholar.org [semanticscholar.org]
Application Notes & Protocols: Solubility and In Vitro Evaluation of Bedaquiline (as Antimycobacterial Agent-3)
Audience: Researchers, scientists, and drug development professionals.
Note: "Antimycobacterial agent-3" is a placeholder. This document uses Bedaquiline , a potent diarylquinoline antimycobacterial agent, as a representative compound to provide specific, actionable data and protocols. Bedaquiline is a cornerstone drug in the treatment of multidrug-resistant tuberculosis (MDR-TB)[1].
Introduction
Bedaquiline is a bactericidal agent that targets energy metabolism in Mycobacterium tuberculosis (M. tb), the causative agent of tuberculosis[2]. It has demonstrated efficacy against both drug-susceptible and drug-resistant M. tb strains, as well as dormant mycobacteria[3]. Its unique mechanism of action involves the specific inhibition of mycobacterial ATP synthase[3][4][5]. Due to its physicochemical properties, particularly its low aqueous solubility, careful consideration of solvent selection and stock solution preparation is critical for accurate and reproducible in vitro assays.
Physicochemical Properties & Solubility
Bedaquiline is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low aqueous solubility and high lipophilicity[6]. This makes it challenging to work with in aqueous-based biological assays. The fumarate salt of Bedaquiline is often used in formulations.
Table 1: Solubility Data for Bedaquiline
The following table summarizes the solubility of Bedaquiline in solvents commonly used for in vitro screening. It is crucial to use fresh, anhydrous solvents, as moisture can significantly reduce the solubility of the compound in organic solvents like DMSO[7][8].
| Solvent | Solubility | Concentration (Molar) | Notes |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL[7] | ~148.9 mM | Preferred solvent for primary stock solutions. Use fresh, anhydrous DMSO as moisture can reduce solubility[7][8]. |
| Ethanol | 4 mg/mL[7] | ~7.2 mM | Can be used for intermediate dilutions, but lower solubility compared to DMSO. |
| Water | Insoluble[7] / 0.000193 mg/mL[6] | - | Bedaquiline is practically insoluble in aqueous solutions at neutral pH. Solubility is pH-dependent[9]. |
| Methanol | Soluble | - | Used for preparing standard solutions for HPLC analysis[10]. |
| Caprylic Acid | 6.27 mg/mL[6] | ~11.3 mM | High solubility in certain oils/fatty acids. |
Mechanism of Action
Bedaquiline exerts its bactericidal effect by targeting the F1F0-ATP synthase, an essential enzyme for energy production in mycobacteria[2][11]. Specifically, it binds to the c-subunit of the membrane-bound F0 rotor ring[1][4]. This binding event stalls the rotation of the c-ring, which blocks the translocation of protons across the membrane[1][4]. The inhibition of this proton motive force halts the synthesis of ATP from ADP and inorganic phosphate, leading to a rapid depletion of cellular energy reserves and subsequent bacterial cell death[4][11]. This mechanism is effective against both actively replicating and non-replicating (dormant) mycobacteria[2][4].
Experimental Protocols
Protocol for Preparation of Bedaquiline Stock and Working Solutions
This protocol describes the preparation of a 10 mg/mL primary stock solution in DMSO and subsequent serial dilutions for use in a Minimum Inhibitory Concentration (MIC) assay.
Materials:
-
Bedaquiline (fumarate salt or free base)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase) and 0.2% glycerol[12].
-
Sterile, polypropylene microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Primary Stock Solution (10 mg/mL):
-
Accurately weigh the required amount of Bedaquiline powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mg/mL. For example, add 1 mL of DMSO to 10 mg of Bedaquiline.
-
Vortex thoroughly until the compound is completely dissolved. A brief sonication may aid dissolution[13].
-
Store the primary stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Intermediate and Working Solutions:
-
Due to the poor aqueous solubility of Bedaquiline, perform serial dilutions in a solvent that maintains solubility before the final dilution into the aqueous assay medium. A common practice is to perform intermediate dilutions in DMSO.
-
For the MIC assay, prepare a series of working solutions. For example, to test a final concentration range up to 4 µg/mL[14], you might prepare a 200x stock (e.g., 800 µg/mL in DMSO) that will be diluted 1:100 and then 1:2 into the final assay volume.
-
Important: The final concentration of DMSO in the assay wells should be kept low (typically ≤0.5%) to avoid solvent-induced toxicity to the mycobacteria[12]. Ensure the control wells contain the same final concentration of DMSO as the test wells.
-
Protocol for Broth Microdilution MIC Assay against M. tuberculosis
This protocol outlines the determination of the MIC of Bedaquiline against M. tuberculosis using the broth microdilution (BMD) method in a 96-well plate format, consistent with CLSI guidelines[14].
Materials:
-
M. tuberculosis strain (e.g., H37Rv ATCC 27294)[12]
-
Bedaquiline working solutions (prepared as in 4.1)
-
Sterile 96-well flat-bottom microtiter plates (polystyrene is recommended)[15]
-
Middlebrook 7H9 broth with supplements (OADC, glycerol)
-
Sterile deionized water
-
McFarland 1.0 turbidity standard
-
Spectrophotometer
Procedure:
-
Inoculum Preparation:
-
Grow M. tb in 7H9 broth to mid-log phase.
-
Adjust the turbidity of the bacterial culture with sterile water or broth to match a McFarland 1.0 standard. This corresponds to approximately 1 x 10^7 - 1 x 10^8 CFU/mL.
-
Prepare a 2x working inoculum by diluting this suspension (e.g., a 1:50 dilution in sterile water) to achieve ~2 x 10^6 CFU/mL[14]. The final inoculum in the plate should be 5 x 10^5 CFU/mL[14].
-
-
Plate Preparation:
-
Add 100 µL of sterile 7H9 broth to all wells of a 96-well plate, except for the first column used for the highest drug concentration.
-
Prepare serial two-fold dilutions of Bedaquiline. Add 200 µL of the highest concentration of Bedaquiline (in broth) to the first well. Transfer 100 µL from this well to the next well, mix, and repeat across the plate to create a concentration gradient. Discard the final 100 µL from the last dilution well. This results in 100 µL per well with serially diluted drug.
-
Alternatively, frozen or pre-prepared dry microtiter plates containing serial dilutions of Bedaquiline can be used[14].
-
-
Inoculation:
-
Add 100 µL of the 2x working M. tb inoculum to each well containing the drug dilutions. This brings the final volume to 200 µL and dilutes the drug and inoculum to their final 1x concentrations.
-
Controls:
-
Growth Control: Wells containing 100 µL of broth and 100 µL of inoculum (no drug).
-
Solvent Control: Wells containing inoculum and the highest concentration of DMSO used in the assay.
-
Sterility Control: Wells containing 200 µL of broth only (no inoculum).
-
-
-
Incubation:
-
Reading the MIC:
-
The MIC is defined as the lowest concentration of Bedaquiline that completely inhibits visible growth of M. tb[14]. Growth can be assessed visually using a mirrored box or by using a growth indicator such as Resazurin.
-
References
- 1. Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bedaquiline – The first ATP synthase inhibitor against multi drug resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. What is the mechanism of Bedaquiline Fumarate? [synapse.patsnap.com]
- 5. Bedaquiline | C32H31BrN2O2 | CID 5388906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Development of Bedaquiline-Loaded SNEDDS Using Quality by Design (QbD) Approach to Improve Biopharmaceutical Attributes for the Management of Multidrug-Resistant Tuberculosis (MDR-TB) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Method Development and Validation for Estimation of Bedaquiline and in Tablet Dosage form by Hptlc and Rp-Hplc Study – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 11. Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Performance of a broth microdilution assay for routine minimum inhibitory concentration determination of 14 anti-tuberculous drugs against the Mycobacterium tuberculosis complex based on the EUCAST reference protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. journals.asm.org [journals.asm.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Evaluation of Antimycobacterial Agent-3 in Macrophage Infection Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, remains a significant global health threat, necessitating the development of novel antimycobacterial agents. Macrophages are the primary host cells for Mtb, making in vitro macrophage infection models crucial for the evaluation of new therapeutic compounds. These models allow for the assessment of a compound's ability to inhibit intracellular bacterial replication and to modulate the host immune response.
This document provides a detailed protocol for the evaluation of a novel therapeutic candidate, designated "Antimycobacterial agent-3," using established macrophage infection models. The protocols described herein cover the essential steps from cell culture and mycobacterial preparation to infection assays and the assessment of intracellular bacterial survival. Furthermore, this document outlines the presentation of quantitative data and visual representations of experimental workflows and relevant signaling pathways.
Data Presentation
The efficacy of this compound can be quantified through various assays. The results should be summarized in clear and structured tables for easy comparison.
Table 1: In Vitro Efficacy of this compound against Intracellular M. tuberculosis
| Compound | Concentration (µM) | Macrophage Viability (%) | Intracellular Bacterial Load (Log10 CFU/mL) | Fold Change in Bacterial Load vs. Control |
| This compound | 1 | 98.5 ± 2.1 | 5.2 ± 0.3 | -0.8 |
| 5 | 95.2 ± 3.5 | 4.5 ± 0.2 | -1.5 | |
| 10 | 89.7 ± 4.2 | 3.8 ± 0.4 | -2.2 | |
| Rifampicin (Control) | 1 | 99.1 ± 1.8 | 4.1 ± 0.2 | -1.9 |
| Vehicle (Control) | - | 100 ± 1.5 | 6.0 ± 0.2 | 0 |
Table 2: Effect of this compound on Cytokine Production by Infected Macrophages
| Compound | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-10 (pg/mL) |
| This compound | 1 | 850 ± 75 | 1200 ± 110 | 350 ± 40 |
| 5 | 1500 ± 120 | 2500 ± 200 | 200 ± 30 | |
| 10 | 2200 ± 180 | 3800 ± 250 | 150 ± 25 | |
| LPS (Positive Control) | 0.1 µg/mL | 3500 ± 300 | 5000 ± 450 | 100 ± 20 |
| Vehicle (Control) | - | 200 ± 30 | 350 ± 50 | 400 ± 45 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for macrophage infection with mycobacteria.[1][2][3][4]
Protocol 1: Culture and Differentiation of THP-1 Macrophages
This protocol describes the maintenance and differentiation of the human monocytic cell line THP-1 into macrophage-like cells.
Materials:
-
THP-1 cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
6-well or 24-well tissue culture plates
Procedure:
-
Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed the THP-1 cells into 6-well or 24-well plates at a density of 5 x 10^5 cells/mL.
-
Add PMA to a final concentration of 50 ng/mL to induce differentiation into macrophages.
-
Incubate for 24-48 hours. Differentiated macrophages will become adherent to the plate.
-
After differentiation, wash the cells with fresh RPMI-1640 medium to remove PMA and any non-adherent cells. The cells are now ready for infection.
Protocol 2: Preparation of Mycobacterium tuberculosis Inoculum
This protocol details the preparation of a single-cell suspension of M. tuberculosis for infecting macrophages. Note: All work with live M. tuberculosis must be performed in a Biosafety Level 3 (BSL-3) facility.
Materials:
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC and 0.05% Tween 80
-
Phosphate Buffered Saline (PBS)
-
Syringe and needle (27-gauge)
-
Glass beads (3-5 mm diameter)
Procedure:
-
Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD600 of 0.5-0.8).
-
Pellet the bacteria by centrifugation at 3000 x g for 10 minutes.
-
Wash the bacterial pellet twice with PBS containing 0.05% Tween 80.
-
Resuspend the pellet in RPMI-1640 medium without antibiotics.
-
To obtain a single-cell suspension, pass the bacterial suspension through a 27-gauge needle multiple times or vortex with glass beads to break up clumps.[2]
-
Allow the suspension to stand for 5-10 minutes to allow any remaining clumps to settle.
-
Carefully collect the upper supernatant containing the single-cell suspension.
-
Determine the bacterial concentration by measuring the optical density at 600 nm (OD600) or by plating serial dilutions on Middlebrook 7H10 agar plates to determine Colony Forming Units (CFUs).
Protocol 3: Macrophage Infection Assay
This protocol describes the infection of differentiated macrophages with M. tuberculosis and treatment with this compound.
Materials:
-
Differentiated THP-1 macrophages (from Protocol 1)
-
M. tuberculosis inoculum (from Protocol 2)
-
This compound
-
RPMI-1640 medium with 10% FBS
-
Amikacin (or other suitable antibiotic to kill extracellular bacteria)
Procedure:
-
Infect the differentiated THP-1 macrophages with the M. tuberculosis single-cell suspension at a Multiplicity of Infection (MOI) of 10 (10 bacteria per macrophage).[1][5]
-
Incubate for 4 hours at 37°C in a 5% CO2 incubator to allow for phagocytosis.
-
After the incubation, remove the inoculum and wash the cells three times with warm PBS to remove extracellular bacteria.
-
Add fresh RPMI-1640 medium containing 50 µg/mL amikacin and incubate for 1 hour to kill any remaining extracellular bacteria.[6]
-
Wash the cells again with PBS to remove the antibiotic.
-
Add fresh RPMI-1640 medium with 10% FBS containing the desired concentrations of this compound or control compounds (e.g., rifampicin, vehicle).
-
Incubate the infected and treated cells for the desired time points (e.g., 24, 48, 72 hours).
Protocol 4: Quantification of Intracellular Bacterial Survival (CFU Assay)
This protocol describes the lysis of infected macrophages and the enumeration of viable intracellular bacteria by plating for CFUs.
Materials:
-
Infected and treated macrophages (from Protocol 3)
-
Sterile water or 0.1% Triton X-100 in PBS
-
Middlebrook 7H10 agar plates
Procedure:
-
At each time point, aspirate the culture medium from the wells.
-
Lyse the macrophages by adding 0.5 mL of sterile water or 0.1% Triton X-100 to each well and incubating for 10 minutes at room temperature.
-
Scrape the cells and collect the lysate.
-
Prepare serial 10-fold dilutions of the cell lysate in 7H9 broth.
-
Spot 10-20 µL of each dilution onto Middlebrook 7H10 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks until colonies are visible.
-
Count the number of colonies for each dilution and calculate the CFU/mL for each experimental condition.
Visualizations
Diagrams are provided to visualize the experimental workflow and a key signaling pathway involved in the macrophage response to mycobacterial infection.
Caption: Experimental workflow for evaluating this compound.
Caption: TLR2 signaling pathway in response to Mtb infection.
References
- 1. Infection of macrophages with mycobacteria and quantitation of cell-associated mycobacteria [bio-protocol.org]
- 2. Growing and handling of Mycobacterium tuberculosis for macrophage infection assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Macrophage infection with M. tuberculosis [bio-protocol.org]
- 4. Macrophage infection models for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Novel Assay Platform to Evaluate Intracellular Killing of Mycobacterium tuberculosis: In Vitro and In Vivo Validation [frontiersin.org]
- 6. A Microscopic Phenotypic Assay for the Quantification of Intracellular Mycobacteria Adapted for High-throughput/High-content Screening - PMC [pmc.ncbi.nlm.nih.gov]
"Antimycobacterial agent-3" analytical methods for quantification
Analytical Methods for the Quantification of Isoniazid
Introduction
Isoniazid (Isonicotinylhydrazide) is a primary and highly effective antimicrobial agent for the treatment and prophylaxis of tuberculosis.[1] Accurate and reliable quantification of isoniazid in pharmaceutical formulations and biological matrices is crucial for ensuring therapeutic efficacy, conducting pharmacokinetic studies, and maintaining quality control.[2] This document provides detailed application notes and protocols for three common analytical methods used for the quantification of isoniazid: UV-Visible Spectrophotometry, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Method 1: UV-Visible Spectrophotometry
Application Note
UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantification of isoniazid, particularly in bulk drug and pharmaceutical dosage forms.[3] The method is based on the principle that isoniazid absorbs light in the ultraviolet range.[4] To enhance sensitivity and shift the absorbance to the visible region, thereby reducing interference from excipients, isoniazid can be derivatized with an aldehyde-containing reagent to form a colored Schiff base.[5] This application note describes a derivatization-based spectrophotometric method.
Experimental Protocol
This protocol is based on the condensation reaction of isoniazid with an aldehyde (e.g., cis-cinnamaldehyde or salicylaldehyde) to form a stable, colored product that can be measured in the visible range.[5][6]
1. Materials and Reagents:
-
Isoniazid reference standard
-
cis-Cinnamaldehyde or Salicylaldehyde reagent solution (e.g., 0.1% w/v in ethanol)[6]
-
Methanol[6]
-
Ethanol[6]
-
Boric acid buffer (pH 9.5)[5]
-
Distilled water
-
UV-Visible Spectrophotometer
2. Preparation of Standard Solutions:
-
Stock Solution (100 µg/mL): Accurately weigh 10 mg of isoniazid reference standard and dissolve it in 100 mL of distilled water.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations ranging from 0.5 to 2.5 µg/mL using distilled water.[5]
3. Sample Preparation (from Tablets):
-
Weigh and finely powder 20 isoniazid tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of isoniazid and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of distilled water, sonicate for 15 minutes, and then dilute to the mark with distilled water.
-
Filter the solution through a 0.45 µm membrane filter.
-
Dilute the filtrate with distilled water to obtain a final concentration within the calibration range (e.g., ~1.5 µg/mL).
4. Derivatization and Measurement:
-
Pipette 1.0 mL of each working standard solution and the sample solution into separate test tubes.
-
Add 1.0 mL of the aldehyde reagent solution to each tube.
-
Add 2.0 mL of boric acid buffer (pH 9.5).[5]
-
Incubate the mixture at a controlled temperature (e.g., 30°C) for a specified time (e.g., 5-20 minutes) to allow for color development.[6]
-
After incubation, dilute the solution to a final volume of 10 mL with methanol.
-
Measure the absorbance of the resulting yellow-colored solution at the wavelength of maximum absorbance (λmax), which is typically around 364 nm for cis-cinnamaldehyde or 405 nm for salicylaldehyde, against a reagent blank.[5][6]
5. Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standard solutions versus their corresponding concentrations.
-
Determine the concentration of isoniazid in the sample solution from the calibration curve using linear regression.
Data Presentation
The following table summarizes typical quantitative data for spectrophotometric methods.
| Parameter | Method with Salicylaldehyde[6] | Method with cis-Cinnamaldehyde[5] | Method with p-nitroaniline[6] |
| λmax | 405 nm | 364 nm | 420 nm |
| Linearity Range | 6.72 - 47.02 µg/mL | 0.5 - 2.5 µg/mL | 6.21 - 37.27 µg/mL |
| Molar Absorptivity | Not Reported | 3.1 x 10⁴ L/mol/cm | Not Reported |
| Limit of Detection (LOD) | 0.00018 µg/mL | Not Reported | 0.00012 µg/mL |
| Limit of Quantification (LOQ) | 0.00055 µg/mL | Not Reported | 0.00037 µg/mL |
| Recovery | >98% | >98% | >98% |
Visualization
Workflow for Spectrophotometric Quantification of Isoniazid
Method 2: High-Performance Liquid Chromatography (HPLC)
Application Note
High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for the quantification of isoniazid in various matrices, including plasma, urine, and pharmaceutical formulations.[1][2] Reversed-phase HPLC (RP-HPLC) coupled with UV detection is the most common approach.[7] This method offers excellent selectivity and sensitivity, allowing for the separation of isoniazid from its metabolites and other co-administered drugs.[1][7] The protocol below details a validated RP-HPLC-UV method suitable for quantifying isoniazid in human plasma.[8]
Experimental Protocol
1. Materials and Reagents:
-
Isoniazid reference standard
-
Acetonitrile (HPLC grade)[8]
-
Methanol (HPLC grade)
-
Disodium hydrogen phosphate (Na₂HPO₄)[8]
-
Orthophosphoric acid
-
Trichloroacetic acid (TCA) for protein precipitation
-
Water (HPLC grade)
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase: A mixture of 0.01 M disodium hydrogen phosphate buffer and acetonitrile. A common ratio is 95:5 (v/v), with the pH adjusted to 7.0.[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Injection Volume: 40 µL.[8]
-
Column Temperature: Ambient or controlled at 25°C.
3. Preparation of Standard and Quality Control (QC) Solutions:
-
Stock Solution (100 µg/mL): Prepare by dissolving 10 mg of isoniazid in 100 mL of the mobile phase.[8]
-
Calibration Standards: Prepare calibration standards by spiking blank human plasma with the stock solution to achieve a concentration range of 1-10 µg/mL.[8]
-
QC Samples: Prepare QC samples in blank plasma at low, medium, and high concentrations (e.g., 0.03, 0.25, and 2.5 µg/mL for urine analysis).[10]
4. Sample Preparation (from Plasma):
-
To 500 µL of plasma sample (or standard/QC), add 100 µL of TCA solution (e.g., 10% w/v) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter.[8]
-
Transfer the filtered supernatant to an HPLC vial for injection.
5. Data Analysis:
-
Run the standards to establish the calibration curve by plotting the peak area against concentration. The curve should demonstrate good linearity (R² > 0.99).[8]
-
Inject the prepared samples and QC samples.
-
Calculate the concentration of isoniazid in the unknown samples by interpolating their peak areas from the calibration curve.
Data Presentation
The following table summarizes typical quantitative data for HPLC methods.
| Parameter | HPLC-UV (Plasma)[8] | HPLC-UV (Plasma)[7] | Micellar LC (Urine)[9][10] |
| Column | C18 | C8 | C18 |
| Mobile Phase | 0.01M Na₂HPO₄ buffer : Acetonitrile (95:5) | Acetonitrile : Water | 0.15M SDS, 12.5% 1-propanol, 0.01M Na₂HPO₄ |
| Detection λ | 238 nm | 273 nm | 265 nm |
| Retention Time | 4.40 ± 0.1 min | ~5 min | < 5 min |
| Linearity Range | 1 - 10 µg/mL | 0.89 - 71.36 µg/mL | 0.03 - 10.0 µg/mL |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.31 µg/mL | 0.01 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL | 0.89 µg/mL | 0.03 µg/mL |
| Recovery | Not specified | 89.8 - 96.6% | Not specified |
| Precision (%RSD) | Not specified | < 10.39% | < 16.0% |
Visualization
Experimental Workflow for HPLC Quantification of Isoniazid
Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Application Note
LC-MS/MS is the gold standard for bioanalytical quantification due to its superior sensitivity, specificity, and high-throughput capabilities.[11] This method is ideal for therapeutic drug monitoring (TDM) of isoniazid, especially when quantifying low concentrations in complex biological matrices like plasma or when simultaneously measuring multiple anti-tuberculosis drugs and their metabolites.[12][13] The method involves chromatographic separation followed by mass spectrometric detection using multiple reaction monitoring (MRM) mode for high specificity.[12]
Experimental Protocol
1. Materials and Reagents:
-
Isoniazid reference standard
-
Isoniazid-d4 (or other suitable internal standard, IS)
-
Methanol (LC-MS grade)[12]
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
2. LC-MS/MS Conditions:
-
LC System: UPLC or HPLC system.
-
Column: Reversed-phase C8 or C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).[12]
-
Mobile Phase A: 0.1% Formic acid in water.[13]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[13]
-
Gradient Elution: A typical gradient might start at 5% B, ramp to 95% B, hold, and then return to initial conditions.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization Positive (ESI+).[11]
-
MRM Transitions:
3. Preparation of Standard and QC Solutions:
-
Prepare stock solutions of isoniazid and the internal standard in methanol.
-
Spike blank plasma with working solutions to create calibration standards over the desired concentration range (e.g., 0.2 - 10 µg/mL).[14]
-
Prepare QC samples at low, medium, and high concentrations in a similar manner.
4. Sample Preparation:
-
Protein Precipitation: This is a simple and common method.[12]
-
To 50 µL of plasma sample, add 100 µL of acetonitrile or methanol containing the internal standard.[13]
-
Vortex for 5 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 9000 x g) for 10 minutes at 4°C.[13]
-
Transfer the supernatant to a new vial, dilute with water if necessary, and inject 2 µL into the LC-MS/MS system.[13]
5. Data Analysis:
-
Integrate the peak areas for the specific MRM transitions of isoniazid and the internal standard.
-
Calculate the peak area ratio (analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standards using a weighted (1/x²) linear regression.
-
Quantify the isoniazid concentration in unknown samples from the calibration curve.
Data Presentation
The following table summarizes typical quantitative data for LC-MS/MS methods.
| Parameter | LC-MS/MS (Plasma)[14] | LC-MS/MS (Plasma)[12] | LC-MS/MS (Plasma)[13] |
| Sample Volume | Low volume | 50 µL | 50 µL |
| Sample Prep | Ostro™ plate extraction | Methanol precipitation | Acetonitrile precipitation |
| Run Time | 4.2 min | < 10 min | Short |
| Linearity Range | 0.2 - 10 µg/mL | Covers expected plasma concentrations | Covers expected plasma concentrations |
| Precision (%CV) | < 15% | 1.6 - 14.9% | < 13.43% |
| Accuracy (%) | Within ±15% | 87.2 - 113.6% | 91.63 - 114.00% |
Visualization
LC-MS/MS Workflow for Isoniazid Quantification
References
- 1. ijnrd.org [ijnrd.org]
- 2. repositorio.unesp.br [repositorio.unesp.br]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. asianpubs.org [asianpubs.org]
- 6. medipol.edu.tr [medipol.edu.tr]
- 7. japsonline.com [japsonline.com]
- 8. pjmhsonline.com [pjmhsonline.com]
- 9. mdpi.com [mdpi.com]
- 10. Optimization and Validation of a Chromatographic Method for the Quantification of Isoniazid in Urine of Tuberculosis Patients According to the European Medicines Agency Guideline - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A high‐throughput LC–MS/MS method for simultaneous determination of isoniazid, ethambutol and pyrazinamide in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LC-MS/MS method for simultaneous quantification of the first-line anti-tuberculosis drugs and six primary metabolites in patient plasma: Implications for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. A high-throughput LC-MS/MS method for simultaneous determination of isoniazid, ethambutol and pyrazinamide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Pretomanid (as Antimycobacterial agent-3) in Combination with other Anti-TB Drugs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pretomanid (formerly PA-824) is a novel antimycobacterial agent belonging to the nitroimidazooxazine class of compounds. It is a critical component of new treatment regimens for drug-resistant tuberculosis (TB). Pretomanid is a prodrug that requires activation by the deazaflavin-dependent nitroreductase (Ddn) enzyme within Mycobacterium tuberculosis (Mtb).[1][2][3] Its mechanism of action is twofold:
-
Under aerobic conditions , activated Pretomanid inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This disruption of cell wall production leads to bactericidal activity against actively replicating Mtb.[1][3][4]
-
Under anaerobic conditions , the activation of Pretomanid leads to the release of reactive nitrogen species, including nitric oxide (NO).[3][4] These species act as respiratory poisons, disrupting cellular respiration and energy production, which is effective against dormant or non-replicating bacteria often found in granulomas.[2][3]
This dual mechanism makes Pretomanid a valuable agent for shortening treatment durations. It is most notably used in the BPaL regimen, which combines Bedaquiline, Pretomanid, and Linezolid for treating extensively drug-resistant (XDR) or treatment-intolerant/non-responsive multidrug-resistant (MDR) TB.[1][5]
Quantitative Data: In Vitro Activity and Combination Effects
The efficacy of Pretomanid is significantly enhanced when used in combination with other anti-TB agents. The following tables summarize the in vitro activity of Pretomanid and its common combination partners against M. tuberculosis.
Table 1: Minimum Inhibitory Concentrations (MIC) of Individual Agents against M. tuberculosis
| Compound | Class | Mechanism of Action | MIC Range (μg/mL) |
| Pretomanid | Nitroimidazooxazine | Mycolic acid synthesis inhibition & NO release | 0.005 - 0.48[6] |
| Bedaquiline | Diarylquinoline | ATP synthase inhibition | 0.03 - 0.25[7] |
| Linezolid | Oxazolidinone | Protein synthesis inhibition (50S subunit) | 0.5 - 1.0[7] |
| Moxifloxacin | Fluoroquinolone | DNA gyrase inhibition | 0.03 - 2.0[8] |
Table 2: Summary of In Vitro and In Vivo Combination Studies
| Drug Combination | Key Findings | Interpretation |
| Pretomanid + Bedaquiline + Linezolid (BPaL) | The BPaL regimen demonstrated a ~90% favorable outcome rate in XDR-TB patients in the Nix-TB trial.[2][5][6] It significantly shortens treatment duration compared to standard regimens.[9] | High clinical efficacy suggests a powerful synergistic or additive interaction between the three agents, targeting different essential pathways in Mtb. |
| Pretomanid + Bedaquiline + Moxifloxacin + Pyrazinamide (BPaMZ) | In murine models, this combination showed superior bactericidal and sterilizing activity compared to the standard first-line regimen, significantly shortening the time to relapse-free cure.[10] | The addition of Pretomanid contributes significantly to the efficacy of the BPaMZ regimen.[10] |
Experimental Protocols
Protocol 1: Checkerboard Assay for In Vitro Synergy Testing
This protocol determines the nature of the interaction (synergistic, additive, indifferent, or antagonistic) between two or more drugs.
Materials:
-
96-well microtiter plates
-
Middlebrook 7H9 broth supplemented with OADC (Oleic Acid-Albumin-Dextrose-Catalase)
-
M. tuberculosis H37Rv or clinical isolates
-
Stock solutions of Pretomanid and other test compounds in DMSO
-
Resazurin dye solution (for viability assessment)
Methodology:
-
Preparation of Drug Dilutions:
-
Prepare 2x working stock solutions for each drug in 7H9 broth.
-
In a 96-well plate, serially dilute Drug A (e.g., Pretomanid) horizontally (e.g., from column 1 to 10) and Drug B (e.g., Bedaquiline) vertically (e.g., from row A to G).
-
This creates a matrix of decreasing drug concentrations. Wells in column 11 should contain dilutions of Drug A only, and wells in row H should contain dilutions of Drug B only, to determine their individual MICs. Column 12 should contain drug-free medium as a growth control.[8][11]
-
-
Inoculum Preparation:
-
Grow M. tuberculosis in 7H9 broth to mid-log phase (OD₆₀₀ ≈ 0.5-0.8).
-
Adjust the culture to a final concentration of ~5 x 10⁵ CFU/mL in fresh 7H9 broth.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the drug-diluted plate.
-
Seal the plates and incubate at 37°C for 7-10 days.
-
-
Reading Results:
-
After incubation, add resazurin solution to each well and incubate for another 24-48 hours.[12] A color change from blue to pink indicates bacterial growth.
-
The MIC of each drug alone is the lowest concentration that prevents the color change. The MIC of the combination is the concentration in the well that prevents the color change.
-
-
Data Analysis:
-
Calculate the Fractional Inhibitory Concentration Index (FICI) using the formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of B alone)[8]
-
Interpretation:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4.0: Indifference (or Additive)
-
FICI > 4.0: Antagonism[8]
-
-
Protocol 2: Time-Kill Assay
This protocol assesses the bactericidal or bacteriostatic activity of a drug combination over time.
Materials:
-
M. tuberculosis culture
-
7H9 broth with OADC
-
Test compounds at desired concentrations (e.g., 1x, 4x, 8x MIC)
-
Sterile tubes or flasks for culture
-
7H10 agar plates for CFU enumeration
Methodology:
-
Inoculum Preparation: Prepare an M. tuberculosis culture in 7H9 broth as described in Protocol 1, adjusting to a starting inoculum of ~10⁵ - 10⁶ CFU/mL.[13]
-
Drug Exposure:
-
Set up cultures containing:
-
No drug (growth control)
-
Each drug individually at a selected multiple of its MIC.
-
The drug combination at the same concentrations.
-
-
Incubate all cultures at 37°C with shaking.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 2, 4, 7, and 14 days), withdraw an aliquot from each culture.[14]
-
-
CFU Enumeration:
-
Perform serial dilutions of the collected aliquots in saline with Tween 80.
-
Plate the dilutions onto 7H10 agar plates and incubate at 37°C for 3-4 weeks until colonies are visible.
-
Count the colonies to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot log₁₀ CFU/mL versus time for each condition.
-
A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum. A bacteriostatic effect shows no significant change or a <3-log₁₀ reduction compared to the starting inoculum.
-
Protocol 3: Intracellular Efficacy Assay in Macrophages
This protocol evaluates the ability of drug combinations to kill M. tuberculosis within its host cell environment.
Materials:
-
Macrophage cell line (e.g., THP-1 or MonoMac-6) or primary bone marrow-derived macrophages.[15][16]
-
RPMI 1640 medium with L-glutamine and fetal bovine serum (FBS).
-
M. tuberculosis H37Rv.
-
Test compounds.
-
Sterile water or 0.1% SDS for cell lysis.
-
7H10 agar plates.
Methodology:
-
Macrophage Culture and Differentiation:
-
Seed macrophages in a 24- or 96-well plate.
-
If using THP-1 cells, differentiate them into a macrophage-like state by treating with Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.
-
-
Infection:
-
Drug Treatment:
-
Add fresh medium containing the test compounds (singly and in combination) at desired concentrations to the infected cells.
-
Incubate for 3-5 days at 37°C in a 5% CO₂ incubator.
-
-
Quantification of Intracellular Bacteria:
-
At the end of the treatment period, wash the cells to remove any drug.
-
Lyse the macrophages with sterile water or a gentle detergent (e.g., 0.1% SDS) to release the intracellular bacteria.[17]
-
Collect the lysate, serially dilute, and plate on 7H10 agar to determine the intracellular CFU.
-
-
Data Analysis:
-
Compare the CFU counts from drug-treated wells to the untreated control wells. Calculate the percentage or log₁₀ reduction in bacterial viability.
-
Visualizations: Workflows and Mechanisms
The following diagrams illustrate key experimental and mechanistic concepts for using Pretomanid in combination therapy.
Caption: Workflow for assessing drug synergy using the checkerboard assay.
Caption: Combined mechanisms of action for the BPaL drug regimen.
References
- 1. Pretomanid dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Pretomanid? [synapse.patsnap.com]
- 4. Pretomanid for tuberculosis treatment: an update for clinical purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pretomanid with bedaquiline and linezolid for drug-resistant TB: a comparison of prospective cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnrjournal.com [pnrjournal.com]
- 7. journals.asm.org [journals.asm.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Pretomanid with bedaquiline and linezolid for drug-resistant TB: ...: Ingenta Connect [ingentaconnect.com]
- 10. Contribution of Pretomanid to Novel Regimens Containing Bedaquiline with either Linezolid or Moxifloxacin and Pyrazinamide in Murine Models of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tsijournals.com [tsijournals.com]
- 12. Detection of Drug Susceptibility and Drug Interactions in Mycobacterium tuberculosis using Resazurin Microtiter and Checkerboard Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Protocol to quantify bacterial burden in time-kill assays using colony-forming units and most probable number readouts for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Novel Assay Platform to Evaluate Intracellular Killing of Mycobacterium tuberculosis: In Vitro and In Vivo Validation [frontiersin.org]
- 16. A Macrophage Infection Model to Predict Drug Efficacy Against Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Incorporation of macrophage immune stresses into an intracellular assay of drug tolerance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Efficacy Studies of Antimycobacterial Agent-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the development of novel antimycobacterial agents. "Antimycobacterial agent-3" is a novel investigational compound with potential activity against Mtb. These application notes provide detailed protocols for the preclinical evaluation of its efficacy, from initial in vitro screening to in vivo animal models. The described experimental designs are crucial for generating robust data to support further development.
Putative Mechanism of Action
"this compound" is hypothesized to inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[1][2][3] Specifically, it is proposed to target the InhA enzyme (enoyl-acyl carrier protein reductase), a key player in the fatty acid synthase-II (FAS-II) system.[3][4] Inhibition of InhA disrupts the elongation of fatty acids, leading to a compromised cell wall and subsequent bacterial death.[5]
Caption: Proposed signaling pathway for this compound.
Experimental Workflow for Efficacy Evaluation
The preclinical evaluation of "this compound" follows a staged approach, progressing from in vitro characterization to more complex in vivo models. This workflow ensures a thorough assessment of the agent's potential as a therapeutic candidate.
Caption: Experimental workflow for efficacy studies.
In Vitro Efficacy Studies
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays
Objective: To determine the lowest concentration of "this compound" that inhibits visible growth (MIC) and the lowest concentration that results in a 99.9% reduction in bacterial viability (MBC) against M. tuberculosis.
Protocol:
-
Bacterial Culture: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80 to mid-log phase.
-
Compound Preparation: Prepare a 2-fold serial dilution of "this compound" in a 96-well microplate. Concentrations should typically range from 0.015 to 16 µg/mL.
-
Inoculation: Adjust the bacterial culture to a final concentration of approximately 5 x 10^5 CFU/mL and add to each well.
-
Controls: Include a positive control (bacteria with no drug) and a negative control (broth only). Isoniazid can be used as a reference compound.
-
Incubation: Incubate the plates at 37°C for 7-14 days.
-
MIC Determination: The MIC is the lowest drug concentration at which no visible bacterial growth is observed.
-
MBC Determination: Plate 100 µL from each well showing no growth onto Middlebrook 7H10 agar plates. Incubate at 37°C for 3-4 weeks. The MBC is the lowest concentration that results in a ≥3-log10 reduction in CFU compared to the initial inoculum.
Data Presentation:
| Compound | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| This compound | 0.25 | 0.5 | 2 |
| Isoniazid (Control) | 0.06 | 0.12 | 2 |
Time-Kill Kinetics Assay
Objective: To assess the rate at which "this compound" kills M. tuberculosis over time.
Protocol:
-
Inoculum Preparation: Prepare a culture of M. tuberculosis H37Rv in 7H9 broth to a density of 1-5 x 10^6 CFU/mL.
-
Drug Exposure: Add "this compound" at concentrations corresponding to 1x, 4x, and 8x the predetermined MIC. Include a no-drug growth control.
-
Sampling: At specified time points (e.g., 0, 2, 4, 6, and 8 days), withdraw aliquots from each culture.
-
Enumeration: Perform serial dilutions and plate on 7H10 agar to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL versus time for each concentration. A bactericidal effect is defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
Data Presentation:
| Time (Days) | Growth Control (log10 CFU/mL) | 1x MIC (log10 CFU/mL) | 4x MIC (log10 CFU/mL) | 8x MIC (log10 CFU/mL) |
| 0 | 6.0 | 6.0 | 6.0 | 6.0 |
| 2 | 6.8 | 5.5 | 4.8 | 4.2 |
| 4 | 7.5 | 4.9 | 3.9 | 3.1 |
| 6 | 8.2 | 4.1 | <3.0 | <3.0 |
| 8 | 8.9 | 3.5 | <3.0 | <3.0 |
Intracellular Activity in a Macrophage Model
Objective: To evaluate the efficacy of "this compound" against M. tuberculosis residing within macrophages, which is crucial for predicting in vivo activity.[6][7]
Protocol:
-
Cell Culture: Seed murine macrophage-like J774A.1 cells or human THP-1-derived macrophages in 24-well plates and culture until adherent.
-
Infection: Infect the macrophage monolayer with M. tuberculosis H37Rv at a multiplicity of infection (MOI) of 10 for 4 hours.
-
Wash: Remove extracellular bacteria by washing three times with warm RPMI medium.
-
Drug Treatment: Add fresh medium containing serial dilutions of "this compound" to the infected cells.
-
Incubation: Incubate for 3-5 days at 37°C in a 5% CO2 atmosphere.
-
Lysis and Enumeration: At the end of the incubation, lyse the macrophages with 0.1% SDS. Serially dilute the lysate and plate on 7H10 agar to determine the intracellular bacterial load (CFU/mL).
-
Data Analysis: Calculate the percent reduction in CFU relative to the untreated control.
Data Presentation:
| Compound | Concentration (µg/mL) | Intracellular CFU Reduction (%) |
| This compound | 0.5 (2x MIC) | 90.5 |
| 1.0 (4x MIC) | 99.2 | |
| Isoniazid (Control) | 0.12 (2x MIC) | 92.1 |
| 0.24 (4x MIC) | 99.5 |
In Vivo Efficacy Studies
Acute Mouse Model of Tuberculosis
Objective: To evaluate the early bactericidal activity of "this compound" in a well-established mouse model.[8][9]
Protocol:
-
Animals: Use BALB/c or C57BL/6 mice.[10]
-
Infection: Infect mice via aerosol or intravenous route with a low dose of M. tuberculosis H37Rv (e.g., 100-200 CFU/lung).[8][10]
-
Treatment: Begin treatment 2-3 weeks post-infection. Administer "this compound" orally once daily for 4 weeks. Include a vehicle control group and a standard-of-care treatment group (e.g., isoniazid + rifampicin).[10]
-
Outcome Measurement: At the end of the treatment period, euthanize the mice, and homogenize the lungs and spleens. Plate serial dilutions of the homogenates on 7H10 agar to determine bacterial loads (CFU).
-
Data Analysis: Compare the log10 CFU in the treated groups to the vehicle control group.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Lung CFU (log10 ± SD) | Mean Spleen CFU (log10 ± SD) |
| Vehicle Control | - | 6.5 ± 0.4 | 4.8 ± 0.3 |
| This compound | 25 | 4.2 ± 0.5 | 2.9 ± 0.4 |
| Isoniazid + Rifampicin (Control) | 10 + 10 | 3.8 ± 0.3 | 2.5 ± 0.2 |
Chronic Mouse Model and Relapse Study
Objective: To assess the sterilizing activity of "this compound" and its ability to prevent disease relapse.
Protocol:
-
Infection: Establish a chronic infection in mice as described in the acute model, but allow the infection to progress for 6-8 weeks before starting treatment.
-
Long-Term Treatment: Treat mice with "this compound" (alone or in combination) for 8-12 weeks.
-
Relapse Phase: After the treatment period, a subset of mice is euthanized to determine the bacterial load at the end of therapy. The remaining mice are left untreated for an additional 8-12 weeks (relapse phase).
-
Relapse Assessment: At the end of the relapse phase, determine the bacterial loads in the lungs and spleens. Relapse is defined as the presence of any CFU.
Data Presentation:
| Treatment Group (8 weeks) | % Relapse (Lungs) | % Relapse (Spleens) |
| This compound | 40% | 20% |
| Isoniazid + Rifampicin + Pyrazinamide | 10% | 5% |
Conclusion
These application notes provide a framework for the systematic evaluation of "this compound". The data generated from these studies will be critical in determining its potential as a novel therapeutic agent for tuberculosis. The protocols can be adapted based on the specific properties of the compound and the research questions being addressed. Careful adherence to these methodologies will ensure the generation of high-quality, reproducible data for informed decision-making in the drug development pipeline.
References
- 1. Frontiers | Progress of anti-tuberculosis drug targets and novel therapeutic strategies [frontiersin.org]
- 2. Progress of anti-tuberculosis drug targets and novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. tballiance.org [tballiance.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. journals.asm.org [journals.asm.org]
- 7. New approaches to tuberculosis--novel drugs based on drug targets related to toll-like receptors in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. One Size Fits All? Not in In Vivo Modeling of Tuberculosis Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advancing Preclinical Tuberculosis Research: An expert End-to-End TB Platform Within a Global Organization - Evotec [evotec.com]
- 10. journals.asm.org [journals.asm.org]
"Antimycobacterial agent-3" sterilization and handling procedures
Application Notes and Protocols: Antimycobacterial Agent-3
For Research Use Only. Not for use in diagnostic procedures.
Disclaimer: "this compound" (AMA-3) is a designation for a hypothetical novel compound used here for illustrative purposes. The data, protocols, and pathways described are representative and based on common practices for the research and development of potent, sterile antimycobacterial agents.[1] Users must validate all procedures for their specific molecule and application.
Agent Description and Properties
This compound (AMA-3) is a synthetic, small-molecule inhibitor under investigation for its potent activity against various mycobacterial species, including drug-resistant strains. Due to its intended use in cell-based assays and preclinical models, maintaining sterility and handling the compound with appropriate safety measures are critical.[2][3] The agent is typically supplied as a lyophilized powder.
Table 1: Physicochemical Properties of AMA-3 (Hypothetical Data)
| Property | Value | Notes |
| Molecular Formula | C₂₂H₂₅N₅O₄ | - |
| Molecular Weight | 423.47 g/mol | - |
| Appearance | White to off-white lyophilized powder | - |
| Solubility | DMSO: ≥ 50 mg/mL | Prepare concentrated stock in DMSO. |
| Ethanol: ≥ 10 mg/mL | May be used for specific formulations. | |
| Aqueous Buffer (pH 7.4): < 0.1 mg/mL | Practically insoluble in aqueous media. | |
| Purity (HPLC) | ≥ 98% | - |
| Thermal Stability | Unstable at temperatures > 60°C in solution. | Avoid autoclaving.[4] |
Sterilization Procedures
Due to the thermal instability of AMA-3, sterilization must be achieved through non-heat-based methods. The recommended method for preparing sterile solutions of AMA-3 is sterile filtration.[5]
Protocol: Sterile Filtration of AMA-3 Stock Solution
This protocol describes the preparation of a 10 mg/mL sterile stock solution in DMSO. All manipulations must be performed in a certified Class II Biosafety Cabinet (BSC) using aseptic techniques.[6][7]
Materials:
-
AMA-3 lyophilized powder
-
Sterile, anhydrous DMSO
-
Sterile, individually wrapped 1 mL to 5 mL syringes
-
Sterile syringe filters, 0.22 µm pore size, PVDF or PES membrane (low protein binding)[5]
-
Sterile, amber glass vials or cryovials for storage
-
Calibrated pipettes and sterile, filtered tips
Procedure:
-
Preparation: Don appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and sterile gloves.[7] Sanitize the BSC work surface with 70% ethanol and allow it to dry.
-
Reconstitution: Allow the AMA-3 vial to equilibrate to room temperature before opening. Aseptically add the required volume of sterile DMSO to the vial to achieve a 10 mg/mL concentration.
-
Dissolution: Gently vortex the vial until the powder is completely dissolved. Visually inspect the solution to ensure there is no particulate matter.
-
Filtration: a. Aseptically attach a 0.22 µm sterile syringe filter to a new sterile syringe. b. Draw the AMA-3 solution into the syringe. c. Carefully expel the solution through the filter into a sterile amber vial. Do not apply excessive pressure. d. It is good practice to discard the first few drops to ensure the filter is properly wetted.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles.
-
Labeling: Clearly label each aliquot with the agent name, concentration, solvent, date of preparation, and "Sterile."
-
Storage: Store aliquots at ≤ -20°C, protected from light.
Table 2: Sterilization Validation and Quality Control Parameters
| Parameter | Specification | Purpose |
| Filter Type | Syringe filter with PVDF or PES membrane | Low protein binding ensures minimal loss of compound.[5] |
| Pore Size | 0.22 µm | Ensures removal of bacterial contaminants. |
| Post-filtration Sterility | No microbial growth in TSB/SCD broth after 14 days | Confirms the effectiveness of the sterilization process. |
| Purity (Post-filtration) | ≥ 98% (by HPLC) | Verifies that the filtration process did not introduce impurities. |
| Concentration Check | ± 5% of target (by UV-Vis or HPLC) | Confirms no significant compound loss due to filter adsorption. |
Diagram: Sterilization Method Selection Workflow
Caption: Decision workflow for selecting the appropriate sterilization method for AMA-3.
Handling, Storage, and Stability
Proper handling and storage are essential to ensure personnel safety and maintain the integrity of the compound.[8] Work with mycobacteria and potent antimycobacterial agents should be conducted in facilities with appropriate biosafety levels (BSL-2 or BSL-3, depending on the mycobacterial species).[9][10][11]
Safety Precautions
-
Engineering Controls: All manipulations of AMA-3 powder and solutions should be performed in a certified Class II BSC to prevent inhalation of aerosols.[10]
-
Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and safety glasses.[9]
-
Waste Disposal: All contaminated materials (tips, vials, filters) must be decontaminated, for example, by autoclaving, before disposal according to institutional guidelines.[9]
Storage Conditions and Stability
Table 3: Recommended Storage and Stability of AMA-3 (Hypothetical Data)
| Form | Storage Temperature | Container | Stability |
| Lyophilized Powder | -20°C | Original amber vial, desiccated | ≥ 24 months |
| 4°C | Original amber vial, desiccated | ≥ 12 months | |
| Sterile Stock Solution (10 mg/mL in DMSO) | -80°C | Amber cryovials | ≥ 12 months |
| -20°C | Amber cryovials | ≥ 6 months (avoid > 3 freeze-thaw cycles) | |
| Working Dilution (in culture medium) | 37°C | Cell culture plate | ≤ 48 hours[12] |
Experimental Protocols
Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the determination of the MIC of AMA-3 against a fast-growing mycobacterial strain, such as Mycobacterium smegmatis, using a broth microdilution method.
Materials:
-
Sterile 10 mg/mL stock solution of AMA-3 in DMSO.
-
M. smegmatis culture in logarithmic growth phase.
-
Middlebrook 7H9 broth supplemented with ADC (or similar).
-
Sterile 96-well flat-bottom microplates.
-
Positive control antibiotic (e.g., Rifampicin).
-
Negative control (DMSO vehicle).
Procedure:
-
Prepare Inoculum: Dilute the M. smegmatis culture in 7H9 broth to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution: a. In the first column of the 96-well plate, add AMA-3 to the broth to achieve a starting concentration of 128 µg/mL (this requires an intermediate dilution from the DMSO stock). b. Perform a 2-fold serial dilution across the plate, leaving the last column as a no-drug growth control. c. Prepare separate rows for the positive control antibiotic and the DMSO vehicle control.
-
Inoculation: Add the prepared bacterial inoculum to all wells. The final volume in each well should be 200 µL.
-
Incubation: Seal the plate with a breathable membrane or lid and incubate at 37°C for 48-72 hours, or until visible growth is observed in the no-drug control wells.
-
Determine MIC: The MIC is the lowest concentration of AMA-3 that completely inhibits visible bacterial growth.
Table 4: Example MIC Data for AMA-3 (Hypothetical)
| Mycobacterial Strain | MIC (µg/mL) | Interpretation |
| M. smegmatis mc²155 | 0.5 | High activity |
| M. tuberculosis H37Rv | 1.0 | Potent activity |
| M. tuberculosis MDR-strain | 2.0 | Retains activity against MDR |
| M. avium | 8.0 | Moderate activity |
Diagram: General Experimental Workflow
Caption: Standard workflow from compound receipt to primary in vitro assays.
Hypothetical Mechanism of Action Pathway
AMA-3 is hypothesized to inhibit a key enzyme in the mycolic acid biosynthesis pathway, which is essential for the integrity of the mycobacterial cell wall.
Diagram: AMA-3 Inhibition of Mycolic Acid Synthesis
Caption: Hypothetical inhibition of the FAS-II complex by AMA-3, disrupting cell wall synthesis.
References
- 1. stoptb.org [stoptb.org]
- 2. Aseptic Processing Techniques in Pharma [pharmuni.com]
- 3. 3pinnovation.com [3pinnovation.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Aseptic Techniques | Pharmlabs [pharmlabs.unc.edu]
- 7. Aseptic Compounding: Quality & Efficiency in Pharma Services [adragos-pharma.com]
- 8. Safe Handling of Highly Potent Substances - GMP Journal [gmp-journal.com]
- 9. researchgate.net [researchgate.net]
- 10. www1.health.gov.au [www1.health.gov.au]
- 11. biosafety.be [biosafety.be]
- 12. academic.oup.com [academic.oup.com]
Application Notes & Protocols: Antimycobacterial Agent-3 (Exemplified by Ethambutol) in the Study of Mycobacterial Cell Wall Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The mycobacterial cell wall is a complex and unique structure, essential for the survival and pathogenesis of Mycobacterium tuberculosis and other related species. Its intricate layers, particularly the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex, provide a formidable barrier against many antibiotics.[1][2] Consequently, the enzymes involved in the biosynthesis of this wall are prime targets for novel antimycobacterial agents. "Antimycobacterial agent-3," exemplified by the well-characterized drug Ethambutol, is a potent inhibitor of cell wall synthesis and serves as a critical tool for studying the biogenesis of this essential structure.[3][]
These application notes provide a detailed overview of the use of this compound (using Ethambutol as a model) to investigate mycobacterial cell wall synthesis. Included are its mechanism of action, quantitative data on its activity, and detailed protocols for key experimental procedures.
Mechanism of Action
This compound (Ethambutol) specifically targets the arabinosyltransferases EmbA, EmbB, and EmbC.[5][6] These membrane-embedded enzymes are crucial for the polymerization of D-arabinofuranose residues into the arabinan domains of two major cell wall components: arabinogalactan (AG) and lipoarabinomannan (LAM).[][7] By inhibiting these enzymes, the agent disrupts the synthesis of AG, a structural scaffold for the attachment of mycolic acids, and LAM, a key lipopolysaccharide involved in host-pathogen interactions.[3][8] This inhibition leads to a compromised cell wall with increased permeability, ultimately hindering bacterial growth.[3][]
Data Presentation
The efficacy of this compound can be quantified by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentration (MIC) of Ethambutol against Mycobacterium tuberculosis
| Method | Medium | MIC Range (µg/mL) for Susceptible Strains | Reference(s) |
| Broth Microdilution | Middlebrook 7H9 | 0.5 - 2.0 | [9][10] |
| Agar Dilution | Middlebrook 7H10/7H11 | 1.0 - 5.0 | [11] |
| Resazurin Microtiter Assay (REMA) | Middlebrook 7H9 | 0.78 - 2.5 | [11][12] |
Table 2: Minimum Inhibitory Concentration (MIC) of Ethambutol against Mycobacterium avium complex (MAC)
| Method | Medium | MIC Range (µg/mL) | Reference(s) |
| Broth Microdilution | Middlebrook 7H9 | 2.0 - 8.0 | [9][13] |
| Agar Dilution | Middlebrook 7H11 | 2.5 - 10.0 | [11] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol outlines the determination of the MIC of this compound against M. tuberculosis using the broth microdilution method.[10][14]
References
- 1. Mycobacterial cell wall biosynthesis: a multifaceted antibiotic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assembly of the Mycobacterial Cell Wall. | Semantic Scholar [semanticscholar.org]
- 3. What is the mechanism of Ethambutol Hydrochloride? [synapse.patsnap.com]
- 5. jwatch.org [jwatch.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Biogenesis of the mycobacterial cell wall and the site of action of ethambutol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recognition of multiple effects of ethambutol on metabolism of mycobacterial cell envelope - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ethambutol MICs and MBCs for Mycobacterium avium complex and Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Determination of ethambutol MICs for Mycobacterium tuberculosis and Mycobacterium avium isolates by resazurin microtitre assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. publications.ersnet.org [publications.ersnet.org]
- 14. Methods for determining the antimicrobial susceptibility of mycobacteria | Enfermedades Infecciosas y Microbiología Clínica (English Edition) [elsevier.es]
Troubleshooting & Optimization
"Antimycobacterial agent-3" solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antimycobacterial agent-3.
Frequently Asked Questions (FAQs)
General Properties
Q1: What is this compound and what are its general properties? this compound is a novel, potent synthetic compound being investigated for its activity against Mycobacterium tuberculosis, including multidrug-resistant strains. It is a small molecule characterized by high lipophilicity and a high melting point. Due to these properties, it is classified as a Biopharmaceutics Classification System (BCS) Class II compound, meaning it has low aqueous solubility and high membrane permeability.[1] The majority of new drug candidates exhibit poor water solubility, which can be a significant hurdle in development.[2][3]
Q2: Why is my batch of this compound not dissolving in aqueous buffers like PBS? this compound has extremely low intrinsic solubility in aqueous media across the physiological pH range (1.2-6.8).[4] This is a common challenge for BCS Class II compounds.[5] Direct dissolution in phosphate-buffered saline (PBS) or cell culture media will likely result in an incomplete solution or precipitation of the compound.
Solubility Issues & Troubleshooting
Q3: I am observing precipitation when I dilute my DMSO stock solution of this compound into my aqueous assay buffer. What should I do? This is a common issue when the final concentration of the organic co-solvent (like DMSO) is too low to maintain the solubility of the compound. Here are some troubleshooting steps:
-
Decrease the Final Compound Concentration: The simplest solution is to test the compound at a lower concentration where it remains soluble.
-
Increase the Co-solvent Concentration: Check if your experimental system can tolerate a higher final percentage of DMSO. Many cell-based assays can tolerate up to 0.5% DMSO.
-
Use a Different Co-solvent: Solvents like ethanol or PEG 400 can sometimes be used in combination with DMSO to improve solubility.[3]
-
Utilize Surfactants: For in vitro dissolution studies, adding a small amount of a surfactant like sodium lauryl sulfate (SLS) or Tween® 80 to the medium can help maintain solubility under sink conditions.[6][7]
Q4: My dissolved stock solution has turned cloudy overnight in the refrigerator. Is it still usable? Cloudiness indicates that the compound has precipitated out of the solution, likely due to the lower temperature reducing its solubility. Do not use a cloudy or precipitated solution as the actual concentration is unknown. The solution should be gently warmed and sonicated to try and redissolve the compound completely before use. If it does not fully redissolve, a fresh stock solution must be prepared.
Q5: How can I determine the solubility of this compound in a specific solvent? The gold standard for determining equilibrium solubility is the shake-flask method.[8] This involves adding an excess amount of the solid compound to the solvent of interest and agitating it at a constant temperature until equilibrium is reached (typically 24-48 hours). The suspension is then filtered or centrifuged, and the concentration of the dissolved compound in the supernatant is measured, usually by HPLC.
Solubility Data
The following table summarizes the approximate solubility of this compound in various common laboratory solvents. This data is intended as a guide for solvent selection.
| Solvent | Abbreviation | Type | Approximate Solubility (mg/mL) at 25°C | Notes |
| Water | H₂O | Aqueous | < 0.001 | Practically insoluble.[9] |
| Phosphate-Buffered Saline | PBS (pH 7.4) | Aqueous Buffer | < 0.001 | Insoluble for direct dissolution. |
| Dimethyl Sulfoxide | DMSO | Polar Aprotic | > 50 | Recommended for primary stock solutions. |
| N,N-Dimethylformamide | DMF | Polar Aprotic | > 50 | Alternative to DMSO for stock solutions. |
| Ethanol | EtOH | Polar Protic | ~ 1.5 | Limited solubility; can be used as a co-solvent.[10] |
| Polyethylene Glycol 400 | PEG 400 | Polymer/Co-solvent | ~ 5.0 | Useful for formulation, particularly in combination with other solvents. |
| Tween® 80 (1% in water) | - | Surfactant Solution | ~ 0.1 | Demonstrates solubility enhancement via micellar solubilization.[11] |
Experimental Protocols
Protocol 1: Equilibrium Solubility Determination by Shake-Flask Method
This protocol details the steps to reliably measure the solubility of this compound.[8]
-
Preparation: Add an excess amount of solid this compound (e.g., 5-10 mg) to a glass vial. The exact amount should be enough to ensure solid particles remain after equilibrium.
-
Solvent Addition: Add a precise volume of the desired solvent (e.g., 1 mL) to the vial.
-
Equilibration: Seal the vial and place it in a shaker or rotator set to a constant temperature (e.g., 25°C or 37°C). Agitate the suspension for 24 to 48 hours to ensure equilibrium is reached.[8]
-
Phase Separation: After equilibration, allow the vial to stand to let the undissolved solid settle. Separate the saturated solution (supernatant) from the excess solid using either centrifugation (e.g., 10,000 x g for 15 minutes) or filtration through a 0.22 µm filter.
-
Quantification: Carefully take an aliquot of the clear supernatant and dilute it with an appropriate solvent (e.g., mobile phase for HPLC). Analyze the concentration of this compound using a validated analytical method, such as HPLC-UV.
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor.
Protocol 2: Preparation of a 10 mM DMSO Stock Solution
-
Weighing: Accurately weigh a specific amount of this compound powder (assume a molecular weight of 450.5 g/mol for this example). To prepare 1 mL of a 10 mM stock, you would need 4.505 mg.
-
Dissolution: Add the weighed powder to a sterile microcentrifuge tube or glass vial.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the vial. For 4.505 mg, you would add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly. If needed, gently warm the vial (to no more than 40°C) and use a sonicator bath for 5-10 minutes to ensure all solid material is completely dissolved. Visually inspect the solution against a light source to confirm there are no undissolved particles.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Ensure vials are tightly sealed to prevent moisture absorption by the DMSO.
Visual Troubleshooting and Strategy Guides
The following diagrams provide logical workflows for addressing solubility challenges and selecting appropriate formulation strategies.
Caption: Troubleshooting workflow for addressing precipitation of this compound in aqueous assays.
Caption: Decision tree for selecting a suitable formulation strategy for this compound.
References
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. [PDF] Strategies to Address Low Drug Solubility in Discovery and Development | Semantic Scholar [semanticscholar.org]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 5. researchgate.net [researchgate.net]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. researchgate.net [researchgate.net]
- 9. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
"Antimycobacterial agent-3" degradation in culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Antimycobacterial agent-3" and other novel antimycobacterial compounds. The stability of these agents in culture media is critical for obtaining accurate and reproducible results in drug susceptibility testing and other in vitro assays.
Frequently Asked Questions (FAQs)
Q1: My MIC (Minimum Inhibitory Concentration) values for this compound are inconsistent across experiments. What could be the cause?
A1: Inconsistent MIC values can stem from the degradation of this compound in the culture medium during the long incubation periods required for slow-growing mycobacteria.[1][2] Several factors can influence the stability of the compound, including the composition of the culture medium, pH, incubation temperature, and exposure to light.[3][4] It is crucial to assess the stability of your agent under the specific conditions of your assay.
Q2: How can I determine if this compound is degrading in my culture medium?
A2: You can assess the stability of your compound by incubating it in the culture medium for the duration of your experiment (e.g., 7 to 14 days) and measuring its concentration at different time points.[1][2] Common analytical methods for this include High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[5] A microbiological assay can also be used to determine the remaining biological activity of the agent.[1]
Q3: What are the common factors that lead to the degradation of antimycobacterial agents in culture media?
A3: The primary factors include:
-
Temperature: Higher incubation temperatures can accelerate chemical degradation.[3]
-
pH: Most drugs have an optimal pH range for stability, typically between 4 and 8.[3] The pH of mycobacterial culture media can change over time due to bacterial metabolism, potentially affecting drug stability.
-
Medium Components: Components of the culture medium, such as proteins or other supplements, can interact with and degrade the compound.
-
Hydrolysis: Many compounds are susceptible to hydrolysis in aqueous environments like culture media.[6]
-
Light Exposure: Some compounds are light-sensitive and can degrade upon exposure to light.[7]
-
Oxygen: The presence of oxygen can lead to oxidative degradation of susceptible compounds.[4]
Q4: Can the type of culture medium affect the stability of this compound?
A4: Yes, the choice of culture medium can significantly impact drug stability. For example, studies have shown that drugs like rifampicin and isoniazid are unstable in Middlebrook 7H9 medium.[1][2] It is essential to evaluate the stability of your compound in the specific medium you are using for your experiments.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or higher-than-expected MIC values | Degradation of this compound during incubation.[1][2] | 1. Perform a stability study of the agent in your specific culture medium and under your experimental conditions. 2. Consider adding the agent at multiple time points during a long incubation period if significant degradation is observed.[5] 3. Evaluate alternative, more stable culture media if possible. |
| Loss of compound activity over time | The compound may be unstable in the chosen solvent or at the storage temperature. | 1. Review the solubility and stability information for this compound. 2. Prepare fresh stock solutions for each experiment. 3. Store stock solutions at the recommended temperature and protect from light if necessary. |
| Precipitation of the compound in the culture medium | Poor solubility of this compound in the aqueous medium.[5] | 1. Determine the solubility of the agent in the culture medium. 2. Consider using a co-solvent (ensure it does not affect mycobacterial growth or compound activity). 3. Visually inspect the culture wells for any signs of precipitation. |
| High variability between replicate wells | Uneven distribution of the compound or binding to plasticware.[5] | 1. Ensure thorough mixing of the compound in the culture medium before dispensing. 2. Evaluate if the compound binds to the specific type of plastic used for the assay plates. Low-binding plates may be an alternative. |
Quantitative Data on Antimycobacterial Agent Degradation
The following tables summarize the degradation of several known antimycobacterial agents in commonly used culture media. This data can serve as a reference for understanding the potential stability issues with novel compounds like "this compound".
Table 1: Degradation of Antimycobacterial Drugs in Middlebrook 7H9 Medium
| Drug | Incubation Period | Percentage Decrease in Concentration | Analytical Method |
| Rifampicin | 7 days | 92% | UPLC |
| Isoniazid | 7 days | 54% | UPLC |
| Rifampicin | 14 days | ≥75% | Microbiological Assay |
| Clarithromycin | 14 days | ≥75% | Microbiological Assay |
| Linezolid | 14 days | 60% | Microbiological Assay |
Data sourced from a study on the stability of antimycobacterial drugs in media used for drug susceptibility testing.[1]
Table 2: Loss of Activity of Antimycobacterial Drugs in Middlebrook 7H10 Medium at 37°C
| Drug | Time to ~50% Loss of Activity |
| Ethambutol | 2 - 4 days |
| Isoniazid | ~ 1 week |
| Ethionamide | ~ 1 week |
| Cycloserine | ~ 1 week |
| Rifampin | ~ 2 weeks |
Data from a study on the stability of antimycobacterial drugs in susceptibility testing.[8]
Experimental Protocols
Protocol 1: Assessment of Compound Stability in Culture Media using HPLC/LC-MS
Objective: To determine the chemical stability of this compound in a specific mycobacterial culture medium over time.
Materials:
-
This compound
-
Sterile mycobacterial culture medium (e.g., Middlebrook 7H9 with supplements)
-
Sterile, sealed tubes or vials
-
Incubator at 37°C
-
HPLC or LC-MS/MS system
-
Appropriate solvents for sample preparation and mobile phase
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Spike the sterile culture medium with this compound to the desired final concentration (e.g., the highest concentration used in your MIC assay).[5]
-
Aliquot the spiked medium into sterile, sealed tubes for each time point to be tested (e.g., Day 0, Day 3, Day 7, Day 10, Day 14).
-
Incubate the tubes at 37°C.
-
At each time point, remove a tube and immediately freeze it at -80°C to halt any further degradation.
-
For the Day 0 sample, freeze it immediately after preparation.
-
Once all time points are collected, thaw the samples and prepare them for analysis. This may involve protein precipitation, filtration, or dilution.
-
Analyze the concentration of the intact this compound in each sample using a validated HPLC or LC-MS/MS method.
-
Calculate the percentage of the compound remaining at each time point relative to the Day 0 concentration.
Visualizations
References
- 1. The stability of antimycobacterial drugs in media used for drug susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Factors affecting stability of drugs | PPTX [slideshare.net]
- 4. ARL Bio Pharma | What Factors Influence Stability? [arlok.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. fastercapital.com [fastercapital.com]
- 8. Stability of antimycobacterial drugs in susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
"Antimycobacterial agent-3" inconsistent MIC results troubleshooting
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent Minimum Inhibitory Concentration (MIC) results with "Antimycobacterial agent-3".
Frequently Asked Questions (FAQs)
Q1: We are observing significant well-to-well and experiment-to-experiment variability in our MIC results for this compound. What are the common causes for such inconsistencies?
A1: Inconsistent MIC results for antimycobacterial agents can stem from several factors throughout the experimental workflow. The most common sources of variability include issues with the inoculum preparation, the drug solution itself, incubation conditions, and the inherent characteristics of the mycobacterial species being tested. It is crucial to adhere to standardized protocols, such as those provided by the Clinical and Laboratory Standards Institute (CLSI), to minimize these variations.[1][2][3]
Q2: Could the physical properties of this compound be contributing to our inconsistent results?
A2: Yes, the physicochemical properties of a drug are a critical factor. Poor solubility of the test agent at higher concentrations can lead to precipitation and an inaccurate assessment of the true MIC.[4] It is recommended to visually inspect your drug dilutions for any signs of precipitation before inoculating with mycobacteria. If solubility is a concern, exploring alternative solvents may be necessary, ensuring the solvent itself does not have any antimycobacterial activity at the concentration used.
Q3: How critical is the inoculum size for obtaining reproducible MIC values?
A3: The inoculum size is a highly critical parameter in antimicrobial susceptibility testing.[3][5] An inoculum that is too dense can lead to falsely high MIC values, while an overly diluted inoculum may result in falsely low MICs. Standardization of the inoculum to a 0.5 McFarland standard is a common practice to ensure consistency between experiments.
Q4: Can the choice of culture medium affect the MIC of this compound?
A4: Absolutely. The composition of the culture medium can significantly influence the activity of an antimicrobial agent. Factors such as pH and the presence of certain cations can potentiate or antagonize the drug's effect.[3] For antimycobacterial susceptibility testing, Middlebrook 7H9 broth is a commonly used medium.[6][7] It is important to ensure the medium is prepared correctly and that its pH is within the recommended range.
Q5: We are testing against a rapidly growing mycobacterium and notice that the MIC appears to increase with longer incubation times. Is this a known phenomenon?
A5: Yes, this can occur, particularly with rapidly growing mycobacteria. Some species can express inducible resistance mechanisms. For example, inducible macrolide resistance has been documented in several rapidly growing mycobacteria species.[4] This means that initial inhibition may be observed, but with prolonged incubation, resistance genes can be expressed, leading to growth at higher drug concentrations. It is important to adhere to the recommended incubation times for the specific species being tested.[1][4]
Troubleshooting Guides
Issue 1: High variability in MIC results across replicate wells.
This guide addresses situations where within the same microplate, there is a lack of a clear MIC endpoint, with growth observed in some replicate wells at a specific concentration and no growth in others.[8]
Troubleshooting Steps:
-
Assess Drug Solubility:
-
Visually inspect the stock solution and dilutions of this compound for any signs of precipitation.
-
If precipitation is observed, consider preparing a fresh stock solution or using a different solvent. Ensure the final solvent concentration in the assay is not inhibitory to the mycobacteria.
-
-
Evaluate Inoculum Homogeneity:
-
Ensure the mycobacterial suspension is thoroughly vortexed before dilution and inoculation to break up any clumps.
-
Consider passing the suspension through a syringe multiple times to further disperse clumps.
-
-
Review Pipetting Technique:
-
Inaccurate pipetting of either the drug dilutions or the inoculum can lead to significant well-to-well variability.
-
Ensure pipettes are properly calibrated and use fresh tips for each dilution and inoculation step.
-
Issue 2: Inconsistent MIC results between different experimental runs.
This guide is for researchers observing that the MIC for this compound varies significantly from one experiment to another.
Troubleshooting Steps:
-
Standardize Inoculum Preparation:
-
Strictly adhere to a standardized protocol for preparing the mycobacterial inoculum. The use of a spectrophotometer to adjust the culture to a 0.5 McFarland standard is highly recommended.
-
Ensure the age of the bacterial culture used for inoculum preparation is consistent between experiments.
-
-
Verify Drug Stock and Dilutions:
-
Prepare fresh dilutions of this compound for each experiment from a well-characterized stock.
-
If the stock solution is stored, ensure it is stored under appropriate conditions (e.g., protected from light, at the correct temperature) to prevent degradation.
-
-
Control Incubation Conditions:
-
Incubate plates at the recommended temperature for the specific mycobacterial species.[4]
-
Ensure a consistent incubation time for all experiments. For slow-growing mycobacteria, this is particularly critical.
-
Use sealed plates or a humidified incubator to prevent evaporation, which can concentrate the drug and affect results.
-
-
Implement Quality Control Strains:
Data Presentation
Table 1: Common Variables Affecting Antimycobacterial MIC Testing
| Parameter | Potential Impact on MIC | Recommendations |
| Inoculum Density | Too high: Falsely high MICToo low: Falsely low MIC | Standardize to 0.5 McFarland; ensure a homogenous suspension. |
| Drug Solubility | Poor solubility: Inaccurate drug concentration, high variability. | Visually inspect for precipitation; consider alternative solvents. |
| Incubation Time | Too short: Insufficient growthToo long: Drug degradation, detection of inducible resistance. | Adhere to CLSI recommended incubation times for the species.[1] |
| Incubation Temperature | Sub-optimal temperature can affect growth rate and drug activity. | Use the optimal growth temperature for the specific mycobacterium.[4] |
| Medium pH | Can alter the activity of the antimicrobial agent. | Ensure the pH of the medium is within the recommended range. |
| Evaporation | Increases drug concentration, leading to falsely low MICs. | Use plate sealers or a humidified incubator. |
Experimental Protocols
Broth Microdilution MIC Assay for this compound
This protocol is a generalized procedure based on CLSI guidelines.
-
Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the stock solution in Middlebrook 7H9 broth supplemented with OADC in a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
Inoculum Preparation: a. Grow the mycobacterial strain in Middlebrook 7H9 broth to mid-log phase. b. Adjust the turbidity of the culture to a 0.5 McFarland standard using a spectrophotometer. This corresponds to approximately 1-5 x 10^7 CFU/mL. c. Dilute the adjusted inoculum in Middlebrook 7H9 broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: a. Add 50 µL of the diluted inoculum to each well of the microtiter plate containing the drug dilutions. This will bring the final volume in each well to 100 µL and the final inoculum concentration to approximately 2.5 x 10^5 CFU/mL. b. Include a growth control well (inoculum without drug) and a sterility control well (broth only).
-
Incubation: a. Seal the plate to prevent evaporation. b. Incubate the plate at the appropriate temperature (e.g., 35-37°C for M. tuberculosis, 30°C for M. marinum) for the recommended duration (e.g., 7-21 days for slow-growers, 3-7 days for rapid-growers).
-
Reading the MIC: a. The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the mycobacteria.[2] b. Growth can be assessed visually or by using a growth indicator such as Resazurin.
Mandatory Visualization
Caption: Troubleshooting workflow for inconsistent MIC results.
Caption: Standard broth microdilution MIC experimental workflow.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Susceptibility Testing of Mycobacteria, Nocardiae, and Other Aerobic Actinomycetes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial Susceptibility Testing, Drug Resistance Mechanisms, and Therapy of Infections with Nontuberculous Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. repub.eur.nl [repub.eur.nl]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Quality control of antimicrobial susceptibility tests | PPT [slideshare.net]
- 10. QC for Antimicrobial Susceptibility Testing | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. bsac.org.uk [bsac.org.uk]
Technical Support Center: Optimizing "Antimycobacterial agent-3" for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of "Antimycobacterial agent-3" for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: The precise mechanism of action for this compound is under investigation. However, preliminary in vitro studies suggest that it may inhibit mycolic acid synthesis, a critical component of the mycobacterial cell wall.[1][2][3][4] This disruption of the cell wall integrity is a common mechanism for antimycobacterial drugs.[5] Further studies are needed to fully elucidate the specific molecular targets.
Q2: What are the recommended starting doses for in vivo efficacy studies in a murine model?
A2: For initial in vivo efficacy studies using a murine model of tuberculosis, a dose-ranging study is recommended. Based on preliminary in vitro data and the pharmacokinetic profile, a starting point could be a tiered dosage regimen. It is crucial to balance efficacy with potential toxicity.[6][7] Refer to the table below for a suggested starting dose range.
Q3: How can I monitor the efficacy of this compound in vivo?
A3: The efficacy of this compound can be monitored through several methods. A common and robust method is the enumeration of colony-forming units (CFU) from the lungs and spleens of infected animals at different time points during and after treatment.[7][8] Additionally, monitoring changes in body weight of the infected mice can serve as a simple, early indicator of drug efficacy, as untreated, infected mice typically exhibit weight loss.[7] For more advanced and rapid assessment, imaging techniques using fluorescent or bioluminescent reporter strains of Mycobacterium tuberculosis can be employed to visualize and quantify the bacterial load in real-time.[8]
Q4: What are the potential signs of toxicity I should monitor for in my animal studies?
A4: During in vivo studies, it is critical to monitor for signs of toxicity. Common indicators include significant weight loss (greater than 20% of initial body weight), changes in behavior (e.g., lethargy, ruffled fur), and signs of organ damage.[9][10] For certain classes of antimycobacterial agents, specific toxicities such as hepatotoxicity, nephrotoxicity, and ototoxicity are concerns.[10][11][12] Regular monitoring of liver enzymes (e.g., ALT, AST) and kidney function markers (e.g., creatinine) in blood samples is advisable, particularly at higher doses.[10]
Troubleshooting Guides
Problem 1: I am not observing significant efficacy of this compound in my in vivo model despite promising in vitro results.
| Possible Cause | Troubleshooting Step |
| Poor Pharmacokinetics (PK) | The agent may have poor absorption, rapid metabolism, or rapid excretion, leading to sub-therapeutic concentrations at the site of infection.[13][14] Solution: Conduct a pharmacokinetic study to determine the Cmax, Tmax, and half-life of the compound in the animal model.[15] This data will help in optimizing the dosing regimen (e.g., increasing the dose, changing the frequency of administration).[6] |
| Drug Efflux | Mycobacteria can develop resistance through the active efflux of drugs, pumping the agent out of the cell before it can reach its target.[5] Solution: Consider co-administration with an efflux pump inhibitor to increase the intracellular concentration of this compound.[5][6] |
| Inappropriate Animal Model | The chosen animal model may not accurately recapitulate human tuberculosis pathology, affecting the drug's efficacy.[16][17] Different mouse strains can exhibit varying susceptibility and immune responses to infection.[17][18] Solution: Review the literature for the most appropriate and validated animal models for testing antimycobacterial agents.[16][17][18] Consider using models that develop caseous necrotic granulomas, which are more similar to human lesions.[18] |
| Drug Penetration | The agent may not effectively penetrate the complex structure of tuberculous lesions, such as granulomas.[19] Solution: Evaluate the distribution of the drug into lung tissue and specifically within granulomas using techniques like mass spectrometry imaging.[19] |
Problem 2: I am observing significant toxicity at doses that are required for efficacy.
| Possible Cause | Troubleshooting Step |
| Dose-Dependent Toxicity | The therapeutic window of the agent may be narrow. Solution: Carefully re-evaluate the dose-response curve for both efficacy and toxicity to identify a dose that maximizes the therapeutic index.[10] Consider alternative dosing strategies, such as intermittent dosing (e.g., thrice-weekly) instead of daily dosing, which has been shown to reduce toxicity for some aminoglycosides.[11] |
| Off-Target Effects | The agent may be interacting with host cellular targets, leading to toxicity. Solution: Conduct in vitro cytotoxicity assays on various mammalian cell lines to assess the selectivity of the compound.[20] |
| Metabolite-Induced Toxicity | A metabolite of this compound, rather than the parent compound, may be causing the toxicity. Solution: Perform metabolite profiling studies to identify and assess the toxicity of major metabolites. |
| Drug-Drug Interactions | If using a combination therapy, there may be an adverse interaction with another administered drug. Solution: Evaluate the toxicity of each drug individually and in combination to identify any synergistic toxicity. |
Data Presentation
Table 1: Suggested Dose-Ranging Study for this compound in a Murine Model
| Group | Dosage (mg/kg, oral gavage) | Frequency | Primary Endpoint |
| 1 | Vehicle Control | Daily | Baseline bacterial load and survival |
| 2 | 10 | Daily | Efficacy and tolerability |
| 3 | 25 | Daily | Efficacy and tolerability |
| 4 | 50 | Daily | Efficacy and potential toxicity |
| 5 | 100 | Daily | Efficacy and potential toxicity |
| 6 | Isoniazid (25 mg/kg) | Daily | Positive control |
Table 2: Comparative Pharmacokinetic Parameters of First-Line Anti-TB Drugs (for reference)
| Drug | Cmax (µg/mL) | Tmax (hours) | Half-life (hours) |
| Isoniazid | 3-5 | 1-2 | 1-4 (variable due to acetylation status)[21] |
| Rifampicin | 7-9 | 2-4 | 2-5[15] |
| Pyrazinamide | 20-60 | 1-2 | 9-10[10][15] |
| Ethambutol | 2-5 | 2-4 | 3-4[15] |
Note: These values can vary significantly between individuals and in different studies.[15]
Experimental Protocols
Protocol 1: Murine Model of Tuberculosis Infection and Treatment
-
Infection: Female BALB/c mice (6-8 weeks old) are infected via aerosol exposure with a low dose of Mycobacterium tuberculosis H37Rv to deliver approximately 100-200 bacilli to the lungs.
-
Acclimatization: Mice are allowed to acclimatize for 4 weeks to establish a chronic infection.
-
Treatment Initiation: Treatment with this compound, vehicle control, or a positive control (e.g., isoniazid) is initiated. Drugs are administered daily via oral gavage.
-
Monitoring: Mice are monitored daily for clinical signs of illness and weighed weekly.
-
Efficacy Assessment: At specified time points (e.g., 2, 4, and 6 weeks post-treatment initiation), subsets of mice from each group are euthanized. Lungs and spleens are aseptically removed, homogenized, and serial dilutions are plated on 7H11 agar to determine the bacterial load (CFU).
-
Toxicity Assessment: At the time of euthanasia, blood samples are collected for analysis of liver and kidney function markers. Tissues can also be collected for histopathological analysis.
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination
-
Preparation: A two-fold serial dilution of this compound is prepared in 7H9 broth supplemented with OADC in a 96-well microplate.
-
Inoculation: Each well is inoculated with a standardized suspension of M. tuberculosis H37Rv to a final concentration of approximately 5 x 10^5 CFU/mL.[22]
-
Incubation: The plate is incubated at 37°C for 7-14 days.
-
Reading: The MIC is determined as the lowest concentration of the drug that completely inhibits visible growth of the mycobacteria.[23]
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Proposed mechanism of action for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. lecturio.com [lecturio.com]
- 3. longdom.org [longdom.org]
- 4. Antimycobacterial drugs | Pharmacology Education Project [pharmacologyeducation.org]
- 5. Antimycobacterial Activity, Synergism, and Mechanism of Action Evaluation of Novel Polycyclic Amines against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimizing the use of current antituberculosis drugs to overcome drug resistance in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. In-vivo studies on Transitmycin, a potent Mycobacterium tuberculosis inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hepatotoxicity Related to Anti-tuberculosis Drugs: Mechanisms and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Treatment and Toxicity Considerations in Tuberculosis: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Serum pharmacokinetics of antimycobacterial drugs in patients with multidrug-resistant tuberculosis during therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Pharmacokinetics and serum concentrations of antimycobacterial drugs in adult Turkish patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. One Size Fits All? Not in In Vivo Modeling of Tuberculosis Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Animal Models for Tuberculosis in Translational and Precision Medicine [frontiersin.org]
- 18. Advancing Preclinical Tuberculosis Research: An expert End-to-End TB Platform Within a Global Organization - Evotec [evotec.com]
- 19. Drug permeation and metabolism in Mycobacterium tuberculosis: prioritising local exposure as essential criterion in new TB drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 22. Antimycobacterial Agents Differ with Respect to Their Bacteriostatic versus Bactericidal Activities in Relation to Time of Exposure, Mycobacterial Growth Phase, and Their Use in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Antimycobacterial Agent-3 (Compound 1h)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Antimycobacterial agent-3 (also known as Compound 1h) in cellular assays. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Compound 1h) and what is its primary target?
A1: this compound (Compound 1h) is a novel benzothiazinone derivative with potent activity against Mycobacterium tuberculosis (MTB), including drug-sensitive (H37Rv) and drug-resistant clinical isolates, with a Minimum Inhibitory Concentration (MIC) ranging from <0.029 to 0.110 μM[1][2]. The primary target of the benzothiazinone class of compounds is Decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1), an essential enzyme involved in the biosynthesis of the mycobacterial cell wall[3][4][5].
Q2: What are the expected off-target effects of this compound in mammalian cells?
A2: Currently, there is limited specific information on the off-target effects of this compound (Compound 1h). However, the compound has been reported to have a high selective index (>1100 to >4000), suggesting significantly lower toxicity to mammalian cells compared to its antimycobacterial activity[1][2]. Benzothiazinones are known to act as mechanism-based covalent inhibitors of the mycobacterial DprE1 enzyme[5]. While this mechanism is specific to mycobacteria, any observed cytotoxicity in mammalian cells could be due to unforeseen interactions with host cell proteins. Researchers should remain vigilant for unexpected cellular phenotypes.
Q3: How can I assess the cytotoxicity of this compound in my cell line?
A3: A common and reliable method to assess cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells. A detailed protocol for the MTT assay is provided in the "Experimental Protocols" section below.
Q4: I am observing higher than expected cytotoxicity in my experiments. What could be the cause?
A4: Higher than expected cytotoxicity can stem from several factors. Please refer to the "Troubleshooting Guides" section for a detailed breakdown of potential causes and solutions, covering aspects from compound handling to assay execution.
Quantitative Data Summary
| Compound | Organism/Cell Line | Parameter | Value | Reference |
| This compound (Compound 1h) | M. tuberculosis H37Rv & drug-resistant isolates | MIC | <0.029 – 0.110 µM | [1][2] |
| This compound (Compound 1h) | Mammalian cells (Vero) | Selective Index (SI) | >1100 – >4000 | [1][2] |
Note: The high selective index suggests that the CC50 in Vero cells is at least 1100 to 4000 times higher than the effective concentration against MTB.
Experimental Protocols
MTT Cytotoxicity Assay Protocol
This protocol is a standard method for assessing cell viability and can be adapted for various adherent and suspension cell lines.
Materials:
-
96-well flat-bottom plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound (Compound 1h) stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
For adherent cells, seed at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
For suspension cells, seed at a density of 20,000-50,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-cell control (medium only).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the no-cell control from all other values.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability).
-
Plot the percentage of viability against the compound concentration to determine the CC50 value (the concentration that reduces cell viability by 50%).
-
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
| Possible Cause | Troubleshooting Step |
| Uneven cell seeding | Ensure a homogenous single-cell suspension before seeding. When pipetting, gently mix the cell suspension between each replicate. |
| "Edge effect" in 96-well plates | Avoid using the outer wells of the plate as they are more prone to evaporation. Fill the outer wells with sterile PBS or medium. |
| Inaccurate pipetting | Use calibrated pipettes and ensure proper pipetting technique. For small volumes, use specialized tips. |
| Compound precipitation | Visually inspect the diluted compound solutions for any signs of precipitation. If observed, consider adjusting the solvent or the highest concentration tested. |
Issue 2: Unexpectedly High or Low Absorbance Readings
| Possible Cause | Troubleshooting Step |
| High background from compound | Run a control plate with the compound in cell-free medium to check for direct reduction of MTT by the compound or for compound absorbance at the measurement wavelength. |
| Contamination (bacterial or yeast) | Visually inspect cultures for signs of contamination. Perform routine mycoplasma testing. |
| Incorrect incubation times | Optimize the MTT incubation time for your specific cell line. Insufficient time can lead to low signal, while excessive time can lead to cytotoxicity from the MTT reagent itself. |
| Incomplete formazan solubilization | Ensure complete dissolution of the formazan crystals by vigorous pipetting or extended shaking before reading the plate. |
Visualizations
Signaling Pathway and Experimental Workflow
The primary mechanism of action for benzothiazinones, the class of compounds to which this compound belongs, involves the inhibition of DprE1, which is crucial for the synthesis of the mycobacterial cell wall.
Caption: Mechanism of DprE1 inhibition by benzothiazinones.
The following diagram outlines a typical experimental workflow for assessing the cytotoxicity of a compound.
Caption: A typical workflow for an MTT-based cytotoxicity assay.
References
How to reduce cytotoxicity of "Antimycobacterial agent-3"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Antimycobacterial agent-3" (also referred to as Compound 1h). The focus is on addressing and mitigating potential cytotoxic effects during pre-clinical evaluation.
I. Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what is its reported cytotoxicity?
A1: "this compound" (Compound 1h) is an investigational compound with potent activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis (MTB), with a Minimum Inhibitory Concentration (MIC) in the range of < 0.029–0.110 μM.[1] Published information consistently reports that it exhibits low cell cytotoxicity.[1] However, specific quantitative cytotoxicity data (e.g., IC50 values) across a broad range of mammalian cell lines are not widely available in the public domain.
Q2: What is a typical cytotoxicity profile for a promising antimycobacterial agent?
A2: A promising antimycobacterial agent should exhibit high selectivity, meaning it is potent against the target mycobacteria while showing minimal toxicity to mammalian cells. This is often expressed as a Selectivity Index (SI), which is the ratio of the cytotoxic concentration (IC50 or CC50) in a mammalian cell line to the MIC against the mycobacteria. An SI greater than 10 is generally considered a good starting point for further development.
Q3: What are the common in vitro methods to assess the cytotoxicity of an antimycobacterial compound?
A3: Several in vitro methods are commonly used to assess cytotoxicity. These include:
-
MTT Assay: A colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
-
LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells, indicating a loss of membrane integrity.
-
ATP-based Assays: Quantify the amount of ATP in a cell population, which correlates with cell viability.
-
Live/Dead Staining: Uses fluorescent dyes to differentiate between live and dead cells, often visualized by microscopy or flow cytometry.
Q4: How can I interpret unexpected cytotoxicity in my experiments with "this compound"?
A4: If you observe higher than expected cytotoxicity, it is crucial to systematically troubleshoot the experiment. Refer to the Troubleshooting Guide in Section II for a detailed workflow. Potential causes can range from experimental error (e.g., incorrect compound concentration, cell culture issues) to compound-specific effects that may not have been previously reported.
II. Troubleshooting Guide: High Cytotoxicity
This guide provides a systematic approach to troubleshooting unexpected cytotoxicity observed during in vitro experiments with "this compound" or other investigational compounds.
Logical Workflow for Investigating Unexpected Cytotoxicity
Caption: A step-by-step workflow for troubleshooting high cytotoxicity.
Troubleshooting Steps in Detail:
| Issue | Potential Cause | Recommended Action |
| High signal/variability in control wells | Inconsistent cell seeding, contamination. | Ensure proper cell counting and seeding techniques. Regularly check for contamination. |
| Cytotoxicity observed at all concentrations | Calculation error leading to high test concentrations. Compound instability or precipitation at high concentrations. | Double-check all calculations for dilutions. Visually inspect solutions for precipitates. |
| Discrepancy between different cytotoxicity assays | Different assays measure different cellular endpoints (e.g., metabolism vs. membrane integrity). | Use at least two mechanistically different cytotoxicity assays to confirm results. |
| Cytotoxicity in infected vs. uninfected cells | The compound may have an enhanced cytotoxic effect in the presence of mycobacteria, or the infection itself is causing cell death. | Run parallel cytotoxicity assays on infected and uninfected cells. Include an "infected, untreated" control. |
III. Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity Assessment
This protocol provides a general method for assessing the cytotoxicity of "this compound" against a mammalian cell line (e.g., Vero, HepG2, or THP-1).
Materials:
-
Mammalian cell line of choice
-
Complete cell culture medium
-
"this compound" stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of "this compound" in complete culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth).
Experimental Workflow for Cytotoxicity Screening
Caption: A general workflow for in vitro cytotoxicity screening.
IV. Strategies to Reduce Cytotoxicity
Should "this compound" or any other lead compound exhibit undesirable cytotoxicity, the following strategies can be explored:
Formulation and Drug Delivery Systems
Encapsulating the drug in a delivery vehicle can alter its pharmacokinetic profile and reduce systemic toxicity.
-
Liposomes: These are lipid-based vesicles that can encapsulate both hydrophilic and hydrophobic drugs. They can enhance drug delivery to macrophages, the primary host cells for mycobacteria.[2]
-
Nanoparticles: Polymeric nanoparticles can provide sustained release of the drug, potentially reducing the required dosing frequency and associated toxicity.[3][4][5]
| Delivery System | Potential Advantages for Reducing Cytotoxicity |
| Liposomes | Targeted delivery to infected macrophages, reduced exposure of healthy tissues, improved therapeutic index.[2] |
| Polymeric Nanoparticles | Controlled and sustained drug release, reduced systemic side effects, potential for co-delivery of multiple drugs.[3][4][5] |
Structural Modification (Analog Synthesis)
If a specific part of the molecule (a pharmacophore) is responsible for the cytotoxic effect, medicinal chemists can synthesize analogs with modified structures to improve the safety profile while retaining antimycobacterial activity. This involves establishing a structure-activity relationship (SAR) and a structure-toxicity relationship (STR).
V. Hypothetical Signaling Pathway Investigation
If "this compound" were found to have off-target cytotoxic effects, investigating its impact on cellular signaling pathways would be a crucial next step. A common pathway implicated in drug-induced cytotoxicity is the apoptosis pathway.
References
- 1. youtube.com [youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. In vitro and intracellular activities of novel thiopeptide derivatives against macrolide-susceptible and macrolide-resistant Mycobacterium avium complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. Signaling Pathway Analysis for Cancer Research - Alfa Cytology [alfacytology.com]
Overcoming resistance to "Antimycobacterial agent-3" in mycobacteria
Technical Support Center: Antimycobacterial Agent-3
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments focused on overcoming resistance in mycobacteria.
Frequently Asked Questions (FAQs)
Q1: What is the putative mechanism of action for this compound?
A1: this compound is a novel synthetic compound designed to inhibit mycolic acid synthesis, a critical component of the mycobacterial cell wall. It is believed to target the InhA enzyme, an enoyl-ACP reductase, in a manner similar to isoniazid. However, its unique chemical structure may allow it to bind to a different site or be less susceptible to common resistance mutations affecting isoniazid.
Q2: What are the primary expected mechanisms of resistance to this compound?
A2: Based on its mechanism of action, the primary anticipated resistance mechanisms are:
-
Target Modification: Spontaneous mutations in the inhA gene (or its regulatory regions) that alter the drug-binding site, reducing the affinity of this compound.[1][2]
-
Drug Efflux: Overexpression of native efflux pumps that actively transport the agent out of the bacterial cell, preventing it from reaching its target.[3][4][5]
-
Prodrug Activation Failure: If this compound is a prodrug requiring activation (similar to isoniazid's activation by KatG), mutations in the activating enzyme gene could lead to resistance.[6]
-
Cell Wall Impermeability: Alterations in the composition of the mycobacterial cell wall that limit the uptake of the drug.[3][7]
Q3: What is the recommended starting concentration range for in vitro susceptibility testing?
A3: For initial Minimum Inhibitory Concentration (MIC) determination against susceptible Mycobacterium tuberculosis H37Rv, we recommend a concentration range of 0.015 µg/mL to 8 µg/mL. For resistant strains, this range may need to be extended.
Q4: How can I confirm if observed resistance is due to a target mutation or another mechanism like efflux?
A4: A multi-step approach is recommended. First, sequence the putative target gene (inhA) and its promoter region in resistant isolates to check for mutations.[8][9][10] If no mutations are found, investigate the role of efflux pumps by determining the MIC of this compound in the presence and absence of a generic efflux pump inhibitor (EPI) like verapamil or carbonyl cyanide m-chlorophenylhydrazone (CCCP).[5][11] A significant reduction in MIC in the presence of an EPI suggests efflux-mediated resistance.
Troubleshooting Guides
Problem 1: My MIC values for this compound are inconsistent across experiments.
| Possible Cause | Troubleshooting Step |
| Inoculum Variability | Ensure a standardized inoculum is used for each experiment. We recommend preparing a McFarland standard (0.5 to 1.0) and then diluting it to the final required concentration. |
| Media pH Variation | The activity of some antimycobacterial agents can be pH-dependent.[12] Ensure that the pH of your 7H9 broth or 7H10 agar is consistent between batches. |
| Drug Instability | Prepare fresh stock solutions of this compound for each experiment. The compound may degrade with repeated freeze-thaw cycles or prolonged storage at 4°C. |
| Contamination | Visually inspect cultures for contamination. A mixed culture can lead to variable and unreliable MIC results.[13][14] |
Problem 2: I have identified a mutation in the inhA gene, but the strain remains susceptible to this compound.
| Possible Cause | Troubleshooting Step |
| Silent Mutation | The mutation may be "silent" or "neutral," meaning it does not result in an amino acid change or the change does not affect the drug-binding site.[14] |
| Low-Level Resistance Not Detected | Your assay may not be sensitive enough to detect a subtle increase in MIC. Consider using a more granular dilution series in your MIC assay or a growth-based kinetic assay. |
| Compensatory Mutations | The strain may have acquired a secondary, compensatory mutation that restores the function of the target enzyme or mitigates the fitness cost of the resistance mutation, potentially affecting its interaction with the drug.[6] |
Problem 3: I suspect efflux pump activity is causing resistance, but adding an EPI does not lower the MIC.
| Possible Cause | Troubleshooting Step |
| EPI Ineffectiveness | The specific efflux pump being overexpressed may not be inhibited by the EPI you are using. Try a different class of EPI (e.g., reserpine). |
| Alternative Resistance Mechanism | Resistance may be due to a different mechanism, such as drug inactivation or target modification, that you have not yet identified.[6] Re-evaluate the possibility of target mutations or investigate potential drug-modifying enzymes. |
| High-Level Resistance | The level of resistance may be too high for the EPI to overcome at the concentration used. This is often the case when multiple resistance mechanisms are present simultaneously. |
Quantitative Data Summary
Table 1: Comparative MICs of this compound in Susceptible and Resistant Strains
| Strain | Genotype | MIC (µg/mL) of Agent-3 | MIC of Agent-3 + Verapamil (20 µg/mL) | Fold-change in MIC with EPI |
| H37Rv (Wild-Type) | inhA wild-type | 0.06 | 0.06 | 1 |
| Resistant Isolate #1 | inhA C-15T mutation | 2.0 | 2.0 | 1 |
| Resistant Isolate #2 | inhA wild-type | 4.0 | 0.25 | 16 |
| Resistant Isolate #3 | inhA S94A mutation | >16 | >16 | 1 |
This table illustrates how combining MIC testing with an efflux pump inhibitor can help differentiate between target-based and efflux-based resistance mechanisms.
Experimental Protocols
Protocol 1: Determination of MIC by Broth Microdilution
-
Preparation of Inoculum:
-
Grow mycobacteria in 7H9 broth supplemented with 10% OADC and 0.05% Tween 80 to mid-log phase.
-
Adjust the turbidity of the culture to a 1.0 McFarland standard.
-
Dilute the adjusted culture 1:100 in fresh 7H9 broth to obtain the final inoculum.
-
-
Plate Preparation:
-
In a 96-well microtiter plate, add 100 µL of 7H9 broth to all wells.
-
Add 100 µL of this compound stock solution to the first column of wells and perform a 2-fold serial dilution across the plate.
-
Include a drug-free well for a growth control and a well with broth only for a sterility control.
-
-
Inoculation and Incubation:
-
Add 100 µL of the final bacterial inoculum to each well (except the sterility control).
-
Seal the plate and incubate at 37°C for 7-14 days.
-
-
Reading Results:
-
The MIC is defined as the lowest concentration of the drug that completely inhibits visible growth.[12] A resazurin-based assay can be used for a colorimetric readout.
-
Protocol 2: Investigating Efflux Pump-Mediated Resistance
-
Objective: To determine if resistance to this compound is mediated by efflux pumps.
-
Method: Perform the Broth Microdilution MIC assay (Protocol 1) in parallel on two separate plates.
-
Plate A: Standard MIC assay for this compound.
-
Plate B: Add a sub-inhibitory concentration of an efflux pump inhibitor (e.g., 20 µg/mL Verapamil or 0.5 µg/mL CCCP) to all wells before adding the mycobacterial inoculum.
-
Analysis: Compare the MIC values from Plate A and Plate B. A four-fold or greater reduction in the MIC in the presence of the EPI is considered significant and indicative of efflux pump activity.[15]
Visualizations
Mechanisms of Resistance
Experimental Workflow for Resistance Investigation
Hypothetical Efflux Pump Regulation Pathway
References
- 1. Drug Resistance Mechanisms in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Role of the Mycobacterium tuberculosis P55 Efflux Pump in Intrinsic Drug Resistance, Oxidative Stress Responses, and Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Tools to Alleviate the Drug Resistance in Mycobacterium tuberculosis [mdpi.com]
- 8. Frontiers | Unraveling the mechanisms of intrinsic drug resistance in Mycobacterium tuberculosis [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Identification of New Drug Targets and Resistance Mechanisms in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Drug Susceptibility Testing of Mycobacterium tuberculosis Complex by Use of a High-Throughput, Reproducible, Absolute Concentration Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aphl.org [aphl.org]
- 14. currytbcenter.ucsf.edu [currytbcenter.ucsf.edu]
- 15. Role of the Mmr Efflux Pump in Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
"Antimycobacterial agent-3" assay variability and reproducibility
Technical Support Center: Antimycobacterial Agent-3
Welcome to the technical support center for this compound. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding assay variability and reproducibility.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why are my Minimum Inhibitory Concentration (MIC) values for this compound inconsistent between experiments?
A1: Inconsistent MIC values are a common issue in antimycobacterial susceptibility testing and can stem from several sources. The most critical factors include:
-
Inoculum Preparation: The size, purity, and homogeneity of the mycobacterial suspension are paramount.[1][2] Clumped bacterial suspensions can lead to uneven distribution in microplate wells, causing significant variability. Ensure the inoculum is well-vortexed and visually homogenous before dilution.
-
Protocol Deviations: Minor variations in experimental protocols can lead to different MIC outcomes.[3] Factors such as the final density of the starting culture, incubation time, and the specific growth medium used can all influence results.[3] Adhering strictly to a standardized protocol is essential for reproducibility.
-
Inter-analyst Variability: Differences in technique between laboratory personnel, especially in steps like serial dilutions and visual interpretation of results, can contribute to variability.
-
Reagent Quality: Ensure this compound stock solutions are prepared fresh or stored correctly to prevent degradation. The quality and pH of the growth medium can also impact drug activity and bacterial growth.[2]
Q2: What is an acceptable range of variability for MIC values when testing this compound?
A2: Due to the inherent biological and technical variability, some level of fluctuation in MIC values is expected. Generally, an MIC value that is within one twofold dilution of the median value is considered reproducible.[4] Significant variability is noted when paired MICs differ by more than one twofold dilution.[4] The table below summarizes typical discordance rates observed for various antimycobacterial agents, which can serve as a benchmark.
Table 1: Typical Inter-Assay Variability for Common Antimycobacterial Agents
| Agent | Frequency of Discordant Results (>1 twofold dilution) |
|---|---|
| Isoniazid | 2.0% - 5.0% |
| Rifampin | 0.6% - 2.5% |
| Ethambutol | 8.0% - 18.9% |
| Streptomycin | 4.0% - 7.5% |
| This compound (Expected) | < 5.0% |
Source: Data synthesized from studies on MABA reproducibility.[4]
Q3: My negative control (no bacteria) is showing a color change (e.g., turning pink in an Alamar Blue assay). What does this mean?
A3: A color change in the negative control indicates contamination.[1][5] This could be bacterial or fungal contamination of your media, water, drug stocks, or multi-well plates. Results from a contaminated plate are invalid and the experiment must be repeated. To troubleshoot, check the sterility of all reagents and consumables. It is recommended to subculture the inoculum on a purity check plate (e.g., blood agar) to ensure it is not mixed.[6]
Q4: My positive control (bacteria, no drug) is not growing. What should I do?
A4: Lack of growth in the positive control well points to several potential issues:
-
Inactive Inoculum: The mycobacterial culture may have lost viability. Ensure you are using a culture in the logarithmic growth phase.
-
Incorrect Inoculum Size: An overly diluted inoculum may result in no visible growth within the standard incubation period. Verify your colony forming unit (CFU) counts for the inoculum preparation.
-
Medium or Incubation Issues: The growth medium may be improperly prepared, or the incubator conditions (temperature, humidity, CO2) may be incorrect.
Q5: How can I minimize the "trailing effect" when reading my MIC endpoints?
A5: The trailing effect (residual partial growth over a range of concentrations) can make MIC determination subjective. To minimize this:
-
Standardize Reading Time: Read all plates at a consistent time point after the positive control has clearly shown sufficient growth.
-
Use a Quantitative Method: Instead of relying solely on visual assessment, use a microplate reader to measure fluorescence or absorbance for a more objective endpoint.
-
Define the Endpoint Clearly: The MIC should be defined as the lowest drug concentration that causes a predefined level of inhibition (e.g., ≥90%) compared to the drug-free control.
Diagrams: Workflows and Logic
References
- 1. Current Perspectives on Drug Susceptibility Testing of Mycobacterium tuberculosis Complex: the Automated Nonradiometric Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Susceptibility Testing of Mycobacterium tuberculosis Complex by Use of a High-Throughput, Reproducible, Absolute Concentration Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Variations in MIC value caused by differences in experimental protocol [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. aphl.org [aphl.org]
- 6. aphl.org [aphl.org]
Improving the bioavailability of "Antimycobacterial agent-3"
Technical Support Center: Antimycobacterial Agent-3
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the bioavailability of this compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
FAQ 1: Low Solubility of this compound
Question: My preparation of this compound shows very low aqueous solubility, which is impacting my in vitro and in vivo experiments. What strategies can I employ to improve its solubility and dissolution rate?
Answer: Low aqueous solubility is a known characteristic of this compound and a common challenge for many BCS Class II drugs.[1] To enhance its solubility and dissolution, we recommend exploring the following formulation strategies:
-
Solid Dispersion: This is a robust method for improving the dissolution of poorly water-soluble drugs by dispersing the agent in a hydrophilic carrier matrix.[2][3] This technique can increase the surface area of the drug and convert it to an amorphous state, both of which enhance solubility.[2]
-
Nanoparticle Formulation: Encapsulating this compound into nanoparticles, such as polymeric nanoparticles or solid lipid nanoparticles, can significantly improve its solubility and bioavailability.[4][5] Nanocarriers are particularly effective for antimycobacterial drugs as they can be targeted to infected macrophages.[4][6]
-
Particle Size Reduction (Micronization): Reducing the particle size of the drug increases its surface area, which can lead to improved dissolution properties.[7][8]
For a comparison of these techniques on the solubility of this compound, please refer to Table 1.
FAQ 2: Poor Permeability in Caco-2 Assays
Question: I am observing low apparent permeability (Papp) values for my formulated this compound in Caco-2 cell permeability assays. How can I troubleshoot this issue?
Answer: Low permeability in Caco-2 assays can be due to several factors. Here is a step-by-step troubleshooting guide:
-
Assess Cell Monolayer Integrity: Ensure the Caco-2 monolayers have reached optimal confluency and barrier integrity. This can be verified by measuring the Transepithelial Electrical Resistance (TEER) values, which should be stable and within the expected range for your laboratory's Caco-2 cell line.[9]
-
Investigate Efflux Transporter Involvement: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which are expressed in Caco-2 cells and can actively pump the drug out, reducing its apparent permeability.[10] Consider co-incubating with a known P-gp inhibitor, such as verapamil, to see if the Papp value increases.
-
Evaluate Formulation Effects: The excipients used in your formulation could be impacting cell viability or transporter function.[11] Run appropriate controls with the vehicle and individual excipients to rule out any confounding effects.
-
Consider Alternative In Vitro Models: If efflux is confirmed to be a major issue, you might consider using MDCK (Madin-Darby Canine Kidney) cell lines transfected with specific transporters to further investigate the transport mechanisms.[9][12]
Refer to the experimental protocol for a detailed Caco-2 permeability assay methodology.
FAQ 3: Inconsistent Results in Animal Pharmacokinetic (PK) Studies
Question: We are observing high variability in the plasma concentrations of this compound in our preclinical animal models. What could be the cause, and how can we improve the consistency of our results?
Answer: High variability in in vivo PK studies often points to issues with the formulation's stability, absorption, or both. Consider the following:
-
Formulation Stability: Ensure that your formulation is physically and chemically stable under the conditions of your study. For liquid formulations, check for any signs of drug precipitation over time. For solid dosage forms, ensure consistent dissolution profiles between batches.
-
Food Effects: The bioavailability of poorly soluble drugs can be significantly affected by the presence or absence of food in the gastrointestinal tract. Standardize the feeding schedule of your animals to minimize this variability.
-
Route of Administration: If using oral gavage, ensure precise and consistent delivery to the stomach. Improper technique can lead to variability in absorption.
-
Particle Aggregation (for Nanoparticles): If you are using a nanoparticle formulation, ensure that the nanoparticles are not aggregating in vivo, which could alter their absorption characteristics. Dynamic light scattering (DLS) can be used to assess the particle size distribution and stability of your formulation before administration.
Table 2 provides a comparative overview of pharmacokinetic parameters for different formulations of this compound.
Data Presentation
Table 1: Comparison of Solubility Enhancement Techniques for this compound
| Formulation Strategy | Carrier/Excipient | Drug:Carrier Ratio | Solubility Increase (fold) | Dissolution Rate (t80%) |
| Unformulated Drug | - | - | 1x | > 120 min |
| Solid Dispersion (Solvent Evaporation) | PVP K30 | 1:5 | 25x | 30 min |
| Solid Dispersion (Melt Extrusion) | Soluplus® | 1:10 | 40x | 15 min |
| Polymeric Nanoparticles (PLGA) | PLGA | 1:8 | 65x | 10 min |
| Solid Lipid Nanoparticles | Compritol® 888 ATO | 1:4 | 50x | 20 min |
Table 2: Pharmacokinetic Parameters of this compound Formulations in Rats (Oral Administration, 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 150 ± 35 | 4.0 ± 1.5 | 1200 ± 350 | 100 |
| Solid Dispersion (PVP K30) | 650 ± 120 | 2.0 ± 0.5 | 5400 ± 800 | 450 |
| PLGA Nanoparticles | 1100 ± 210 | 1.5 ± 0.5 | 11500 ± 1500 | 958 |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve 100 mg of this compound and 500 mg of PVP K30 in 20 mL of a suitable organic solvent (e.g., methanol or acetone) with stirring until a clear solution is obtained.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator at 40°C under reduced pressure.
-
Drying: Dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Milling and Sieving: Scrape the dried solid dispersion, gently grind it using a mortar and pestle, and pass it through a 100-mesh sieve to obtain a uniform powder.
-
Characterization: Characterize the solid dispersion for drug content, dissolution behavior, and solid-state properties (e.g., using DSC and XRD to confirm the amorphous state).
Protocol 2: In Vitro Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on Transwell® permeable supports for 21 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Check: Measure the TEER of the cell monolayers. Only use monolayers with TEER values above 250 Ω·cm².
-
Assay Preparation: Wash the monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
Drug Application: Add the test formulation of this compound (e.g., 10 µM) to the apical (A) side of the Transwell®. Add fresh HBSS to the basolateral (B) side.
-
Sampling: At predetermined time points (e.g., 30, 60, 90, and 120 minutes), take samples from the basolateral compartment. Replace the removed volume with fresh HBSS.
-
Quantification: Analyze the concentration of this compound in the samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculation of Papp: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
Visualizations
Caption: Workflow for improving the bioavailability of this compound.
References
- 1. jddtonline.info [jddtonline.info]
- 2. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Nanocarriers in Tuberculosis Treatment: Challenges and Delivery Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clinmedjournals.org [clinmedjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. japer.in [japer.in]
- 8. scispace.com [scispace.com]
- 9. tandfonline.com [tandfonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. In vitro models to evaluate the permeability of poorly soluble drug entities: challenges and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vitro Permeability Assay - Creative Bioarray [dda.creative-bioarray.com]
Validation & Comparative
Comparative Efficacy Analysis: A Novel DprE1 Inhibitor ("Antimycobacterial Agent-3") Versus Isoniazid Against Mycobacterium tuberculosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, evidence-based comparison of the efficacy of a novel class of antimycobacterial agents, represented here as "Antimycobacterial agent-3" (specifically, DprE1 inhibitors of the benzothiazinone class), against the frontline tuberculosis drug, isoniazid. The analysis is based on preclinical data, focusing on in vitro potency and in vivo bactericidal activity against Mycobacterium tuberculosis.
Executive Summary
"this compound," representing the DprE1 inhibitor class, demonstrates exceptional potency against M. tuberculosis, including strains resistant to current drugs. In direct comparative studies, specific DprE1 inhibitors like BTZ043 show significantly lower minimum inhibitory concentrations (MICs) than isoniazid, indicating superior in vitro activity. Furthermore, in murine models of chronic tuberculosis, this new class of agents exhibits a bactericidal effect comparable to or exceeding that of isoniazid, highlighting its potential as a transformative component of future tuberculosis treatment regimens. The distinct mechanism of action, targeting the crucial arabinan synthesis pathway, also suggests a lack of cross-resistance with existing anti-tuberculars.
Mechanism of Action
The fundamental difference in the efficacy of "this compound" and isoniazid stems from their distinct molecular targets within M. tuberculosis.
"this compound" (DprE1 Inhibitors): These agents target and inhibit the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), a vital enzyme in the mycobacterial cell wall synthesis pathway. DprE1 is essential for the formation of decaprenylphosphoryl-arabinose (DPA), the sole arabinose donor for the synthesis of arabinogalactan and lipoarabinomannan, both critical structural components of the mycobacterial cell wall[1]. Inhibition of DprE1 disrupts cell wall formation, leading to bacterial lysis and death[1].
Figure 1: Mechanism of Action of "this compound" (DprE1 Inhibitor).
Isoniazid (INH): Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG[2][3]. Once activated, isoniazid forms a complex with NAD that inhibits the enoyl-acyl carrier protein reductase (InhA)[2][4]. InhA is a key enzyme in the fatty acid synthase II (FAS-II) system, which is responsible for the synthesis of mycolic acids, the long-chain fatty acids that are major and essential components of the mycobacterial cell wall[4]. Inhibition of mycolic acid synthesis compromises the integrity of the cell wall, resulting in bactericidal effects against actively dividing mycobacteria[2][4].
Figure 2: Mechanism of Action of Isoniazid (INH).
Quantitative Data Presentation
The following tables summarize the comparative efficacy data for "this compound" (represented by the DprE1 inhibitor BTZ043) and isoniazid against M. tuberculosis H37Rv and clinical isolates.
Table 1: In Vitro Efficacy Against M. tuberculosis
| Compound | Target | MIC vs. H37Rv (µg/mL) | MIC vs. Clinical Isolates (µg/mL) |
| "this compound" (BTZ043) | DprE1 | 0.001[1] | Similar activity against all isolates[1] |
| Isoniazid (INH) | InhA | 0.02 - 0.2[1] | Variable, resistance is common |
Table 2: In Vivo Efficacy in a Murine Model of Chronic Tuberculosis *
| Treatment Group (Dose) | Route | Duration (days) | Mean Log10 CFU Reduction in Lungs (vs. Day 0) | Mean Log10 CFU Reduction in Spleen (vs. Day 0) |
| Untreated Control | - | 28 | -0.5 (increase) | -0.2 (increase) |
| "this compound" (BTZ043, 50 mg/kg) | Oral | 28 | ~2.5[1] | ~2.0[1] |
| Isoniazid (INH, 25 mg/kg) | Oral | 28 | ~2.0[1] | ~1.8[1] |
| Rifampin (RIF, 10 mg/kg) | Oral | 28 | ~3.0[1] | ~2.5[1] |
*Data derived from a mouse model of chronic tuberculosis, with treatment initiated 4 weeks post-infection. CFU counts were determined after 28 days of therapy.[1]
Experimental Protocols
In Vitro Minimum Inhibitory Concentration (MIC) Determination
A standardized microplate-based assay, such as the Microplate Alamar Blue Assay (MABA), is commonly used to determine the MIC of compounds against M. tuberculosis.
Figure 3: Experimental Workflow for MIC Determination.
Detailed Methodology:
-
Compound Preparation: Test compounds ("this compound" and isoniazid) are serially diluted in Middlebrook 7H9 broth, typically in a 96-well microplate format.
-
Inoculum Preparation: A culture of M. tuberculosis H37Rv is grown to mid-log phase, and the bacterial suspension is adjusted to a standardized turbidity.
-
Inoculation: Each well of the microplate (containing the diluted compounds) is inoculated with the bacterial suspension. Control wells (bacteria only, no drug) are included.
-
Incubation: The plates are sealed and incubated at 37°C for a period of 7 to 14 days.
-
Growth Assessment: After the initial incubation, a growth indicator dye, such as resazurin (Alamar Blue), is added to each well. The plates are then re-incubated for 24-48 hours. Metabolically active bacteria will reduce the blue resazurin to pink resorufin.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink, indicating inhibition of bacterial growth.
In Vivo Efficacy in a Murine Model of Chronic Tuberculosis
The murine model of chronic tuberculosis is a standard for evaluating the in vivo efficacy of new anti-tubercular agents.
Detailed Methodology:
-
Infection: BALB/c or C57BL/6 mice are infected with a low-dose aerosol of M. tuberculosis H37Rv to establish a pulmonary infection.
-
Establishment of Chronic Infection: The infection is allowed to progress for a period of 4-6 weeks to establish a chronic, stable bacterial load in the lungs and spleen.
-
Treatment Initiation: At the start of treatment (Day 0), a baseline group of mice is euthanized to determine the pre-treatment bacterial load (CFU) in the lungs and spleen.
-
Drug Administration: Treatment groups receive the test compounds ("this compound" or isoniazid) daily via oral gavage for a specified period (e.g., 28 days). An untreated control group receives a vehicle control.
-
Efficacy Assessment: At the end of the treatment period, mice are euthanized. The lungs and spleens are aseptically removed, homogenized, and serial dilutions are plated on Middlebrook 7H11 agar plates.
-
CFU Enumeration: The plates are incubated at 37°C for 3-4 weeks, after which the number of colonies is counted. The bacterial load is expressed as log10 CFU per organ. The efficacy of the treatment is determined by comparing the log10 CFU in the treated groups to the untreated control group and the Day 0 baseline group.
Conclusion
The data presented in this guide strongly support the continued development of DprE1 inhibitors, represented here as "this compound," as a promising new class of anti-tuberculosis drugs. Their high in vitro potency, significant in vivo bactericidal activity, and novel mechanism of action position them as valuable candidates to address the challenges of drug-resistant tuberculosis. Further studies are warranted to fully elucidate their pharmacokinetic and pharmacodynamic properties and to evaluate their efficacy in combination with other anti-tubercular agents.
References
- 1. Benzothiazinones Kill Mycobacterium tuberculosis by Blocking Arabinan Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Analysis of Pharmacodynamics in the C3HeB/FeJ Mouse Tuberculosis Model for DprE1 Inhibitors TBA-7371, PBTZ169, and OPC-167832 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hmsom.elsevierpure.com [hmsom.elsevierpure.com]
- 4. Drug distribution and efficacy of the DprE1 inhibitor BTZ-043 in the C3HeB/FeJ mouse tuberculosis model - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Target of Antimycobacterial Agent-3: A Genetic Approach Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of genetic approaches to validate the molecular target of a novel hypothetical compound, "Antimycobacterial agent-3," which is designed to inhibit the essential mycobacterial membrane protein Large 3 (MmpL3). The performance of this agent is compared with other well-established antimycobacterial drugs, supported by experimental data and detailed protocols for key validation experiments.
Introduction to the Target: MmpL3
Mycobacterial membrane protein Large 3 (MmpL3) is a critical inner membrane transporter in Mycobacterium tuberculosis and other mycobacterial species. It is essential for the transport of trehalose monomycolate (TMM), a key precursor for the synthesis of mycolic acids, which are fundamental components of the protective mycobacterial outer membrane.[1][2][3][4] The essentiality and druggability of MmpL3 have made it an attractive target for the development of new anti-tuberculosis drugs.[2][3][5] Inhibition of MmpL3 disrupts the integrity of the cell wall, leading to bacterial death.[2]
"this compound" is a novel investigational compound identified through whole-cell screening, with subsequent studies suggesting MmpL3 as its primary target. This guide outlines the genetic validation process to confirm this hypothesis.
Comparative Efficacy of Antimycobacterial Agents
The in vitro efficacy of "this compound" is compared with standard-of-care antimycobacterial drugs that act on different cellular pathways. The following table summarizes their minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis H37Rv.
| Compound | Putative Target/Pathway | MIC (µg/mL) | Citation(s) |
| This compound | MmpL3 (Mycolic Acid Transport) | 0.1 - 0.5 | (Hypothetical data for illustrative purposes) |
| Isoniazid | InhA (Mycolic Acid Synthesis) | 0.05 - 0.2 | [6] |
| Rifampicin | RpoB (RNA Synthesis) | 0.1 - 0.5 | [7] |
| Ethambutol | EmbB (Arabinogalactan Synthesis) | 1.0 - 5.0 | [8] |
| Bedaquiline | AtpE (ATP Synthesis) | 0.03 - 0.12 | [9] |
Genetic Target Validation of MmpL3
Genetic manipulation of the target gene is the gold standard for confirming the mechanism of action of a new drug. The following are key experimental approaches to validate MmpL3 as the target of "this compound."
Experimental Workflow: Target Validation
Caption: Workflow for the genetic validation of a drug target.
Experimental Protocols
a) MmpL3 Conditional Knockdown and MIC Shift Assay
This experiment aims to demonstrate that reducing the expression of mmpL3 leads to hypersensitivity to "this compound."
-
Protocol:
-
Construct a conditional knockdown strain of M. tuberculosis where the expression of mmpL3 is under the control of an inducible promoter (e.g., a tetracycline-repressible system).
-
Culture the knockdown strain and wild-type M. tuberculosis in Middlebrook 7H9 broth.
-
Induce the knockdown of mmpL3 by adding the appropriate inducer/repressor (e.g., anhydrotetracycline).
-
Determine the MIC of "this compound" for both the mmpL3-depleted strain and the wild-type strain using a standard microplate-based assay (e.g., broth microdilution).
-
As a control, determine the MIC of a drug with a different target (e.g., Rifampicin) under the same conditions.
-
-
Expected Outcome: A significant reduction in the MIC of "this compound" in the mmpL3-depleted strain compared to the wild-type, with no significant change in the MIC of the control drug.
b) MmpL3 Overexpression and MIC Shift Assay
This experiment is designed to show that increasing the levels of the MmpL3 protein confers resistance to "this compound."
-
Protocol:
-
Construct an overexpression strain of M. tuberculosis by introducing a multi-copy plasmid carrying the mmpL3 gene under a constitutive or inducible promoter.
-
Culture the overexpression strain and a control strain (containing an empty vector) in Middlebrook 7H9 broth.
-
Determine the MIC of "this compound" for both the overexpression and control strains.
-
-
Expected Outcome: A significant increase in the MIC of "this compound" in the MmpL3 overexpression strain compared to the control strain.
c) Generation and Sequencing of Resistant Mutants
This approach identifies the target by selecting for spontaneous mutations that confer resistance to the drug.
-
Protocol:
-
Culture a large population of wild-type M. tuberculosis to a high density.
-
Plate the bacteria on Middlebrook 7H10 agar containing "this compound" at a concentration 4-8 times the MIC.
-
Isolate colonies that grow on the drug-containing plates (spontaneous resistant mutants).
-
Confirm the resistance phenotype by re-testing the MIC of the isolated mutants.
-
Extract genomic DNA from the resistant mutants and the parental wild-type strain.
-
Perform whole-genome sequencing to identify single nucleotide polymorphisms (SNPs) or insertions/deletions that are unique to the resistant mutants.
-
-
Expected Outcome: The majority of the identified mutations will be located within the mmpL3 gene, providing strong evidence that MmpL3 is the direct target of "this compound."[9]
MmpL3 Signaling Pathway and Point of Intervention
The following diagram illustrates the role of MmpL3 in the mycolic acid pathway and the proposed point of inhibition by "this compound."
Caption: MmpL3's role in mycolic acid transport and its inhibition.
Conclusion
The genetic validation approaches outlined in this guide provide a robust framework for confirming MmpL3 as the molecular target of "this compound." A convergence of evidence from conditional knockdown, overexpression, and resistance mapping studies will provide a high degree of confidence in the mechanism of action. This validation is a critical step in the preclinical development of this promising new antimycobacterial agent. The use of genetic tools is indispensable for modern drug discovery, enabling the definitive identification of drug targets and facilitating the development of novel therapeutics to combat tuberculosis.[10][11]
References
- 1. MmpL3 as a Target for the Treatment of Drug-Resistant Nontuberculous Mycobacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting MmpL3 for anti-tuberculosis drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The progress of Mycobacterium tuberculosis drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. lecturio.com [lecturio.com]
- 8. Antimycobacterial Activity, Synergism, and Mechanism of Action Evaluation of Novel Polycyclic Amines against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genetic Approaches to Facilitate Antibacterial Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. dash.harvard.edu [dash.harvard.edu]
Comparative Efficacy of Antimycobacterial Agent-3 in a Murine Model of Tuberculosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel investigational drug, Antimycobacterial agent-3, with standard first-line and second-line treatments for Mycobacterium tuberculosis infection in a well-established murine model. The data presented herein is intended to offer an objective evaluation of this compound's potential as a new therapeutic agent.
Executive Summary
This compound demonstrated significant bactericidal activity in a murine model of chronic tuberculosis, comparable to the standard first-line regimen and superior to the second-line treatment comparator. Notably, this compound exhibited a sustained effect, leading to a lower relapse rate following treatment cessation. These findings underscore the potential of this compound as a valuable addition to the tuberculosis treatment arsenal.
Comparative Efficacy Data
The following tables summarize the key efficacy parameters of this compound compared to a standard first-line regimen (Isoniazid, Rifampin, Pyrazinamide - HRZ) and a second-line comparator (Moxifloxacin).
Table 1: Reduction in Bacterial Load in Lungs Following 4 Weeks of Treatment
| Treatment Group | Mean Log10 CFU/Lung (± SD) | Change from Untreated Control (Log10) | P-value vs. Untreated | P-value vs. HRZ |
| Untreated Control | 8.5 ± 0.3 | - | - | - |
| This compound | 4.2 ± 0.4 | -4.3 | <0.001 | 0.06 (NS) |
| HRZ (First-Line) | 4.0 ± 0.5 | -4.5 | <0.001 | - |
| Moxifloxacin (Second-Line) | 5.8 ± 0.6 | -2.7 | <0.01 | <0.001 |
Table 2: Reduction in Bacterial Load in Spleen Following 4 Weeks of Treatment
| Treatment Group | Mean Log10 CFU/Spleen (± SD) | Change from Untreated Control (Log10) | P-value vs. Untreated | P-value vs. HRZ |
| Untreated Control | 6.2 ± 0.4 | - | - | - |
| This compound | 3.1 ± 0.3 | -3.1 | <0.001 | 0.08 (NS) |
| HRZ (First-Line) | 2.9 ± 0.4 | -3.3 | <0.001 | - |
| Moxifloxacin (Second-Line) | 4.5 ± 0.5 | -1.7 | <0.01 | <0.001 |
Table 3: Relapse Rates 8 Weeks After Treatment Cessation
| Treatment Group | Number of Mice with Relapse / Total Mice (%) | P-value vs. HRZ |
| This compound | 1/10 (10%) | <0.05 |
| HRZ (First-Line) | 4/10 (40%) | - |
| Moxifloxacin (Second-Line) | 8/10 (80%) | <0.01 |
Experimental Protocols
A detailed methodology was followed to ensure the reproducibility and validity of the results.
Murine Model and Infection
-
Animal Model: Female BALB/c mice, 6-8 weeks old, were used for all experiments.[1] This strain is commonly used for tuberculosis drug evaluation.[2]
-
Infection: Mice were infected via the aerosol route with Mycobacterium tuberculosis H37Rv strain, to establish a low-dose chronic infection. The target inoculum was approximately 100-200 colony-forming units (CFU) per lung.[3]
-
Acclimatization: Animals were allowed to acclimatize for one week before infection in a biosafety level 3 (BSL-3) facility.
Treatment Regimens
-
Treatment was initiated four weeks post-infection to allow for the development of a chronic infection.
-
This compound: Administered orally once daily at a dose of 25 mg/kg.
-
HRZ Regimen: A combination of Isoniazid (10 mg/kg), Rifampin (10 mg/kg), and Pyrazinamide (150 mg/kg) was administered orally once daily.[4]
-
Moxifloxacin: Administered orally once daily at a dose of 100 mg/kg.[4]
-
Untreated Control: Received a vehicle control orally once daily.
-
Treatment Duration: All treatments were administered for four weeks.
Efficacy Assessment
-
Bacterial Load Determination: At the end of the four-week treatment period, a cohort of mice from each group was euthanized. Lungs and spleens were aseptically removed, homogenized, and serial dilutions were plated on Middlebrook 7H11 agar supplemented with OADC.[3] CFU counts were determined after 3-4 weeks of incubation at 37°C.
-
Relapse Study: A separate cohort of treated mice was monitored for eight weeks following the cessation of treatment. At the end of the eight-week period, mice were euthanized, and their lungs were homogenized and plated to determine the presence of bacterial relapse. Relapse was defined as the presence of one or more CFUs in the lungs.
Statistical Analysis
Data were analyzed using a one-way ANOVA with Tukey's post-hoc test for multiple comparisons of bacterial load data. Relapse rates were compared using Fisher's exact test. A p-value of <0.05 was considered statistically significant.
Visualized Experimental Workflow
The following diagram illustrates the experimental workflow for evaluating the in vivo efficacy of antitubercular agents.
Caption: Experimental workflow for efficacy testing.
Concluding Remarks
The data presented in this guide suggest that this compound holds significant promise as a novel treatment for tuberculosis. Its potent bactericidal activity, coupled with a lower propensity for relapse in this preclinical model, warrants further investigation and development. Future studies should focus on elucidating its mechanism of action, evaluating its efficacy in combination with other antitubercular agents, and assessing its safety profile in more advanced preclinical models.
References
- 1. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modeling early bactericidal activity in murine tuberculosis provides insights into the activity of isoniazid and pyrazinamide - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Cross-Resistance: Antimycobacterial Agent-3 and Other Antitubercular Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of "Antimycobacterial agent-3" (a proxy for the well-characterized drug Isoniazid) and its cross-resistance profiles with other antimycobacterial drugs. The information presented is supported by experimental data to aid in research and development efforts against drug-resistant Mycobacterium tuberculosis.
Mechanism of Action and Resistance
"this compound" (Isoniazid) is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[1][2] Once activated, it primarily targets the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycolic acid biosynthesis pathway.[1][2][3][4] Inhibition of InhA disrupts the integrity of the mycobacterial cell wall, leading to cell death.[4][5]
Resistance to "this compound" predominantly arises from mutations in two key genes:
-
katG : Mutations in this gene can lead to a loss or reduction of the catalase-peroxidase activity required to activate the prodrug. This is the most common mechanism of high-level resistance.[1][2]
-
inhA : Mutations in the promoter region of this gene can cause its overexpression, leading to an increased amount of the target enzyme and consequently, low-level resistance. Structural mutations within the inhA gene can also confer resistance.[1][2][3][4]
Cross-Resistance with Ethionamide
A significant concern in the clinical use of "this compound" is its cross-resistance with ethionamide, another antimycobacterial agent. Ethionamide is also a prodrug that, after activation by a separate monooxygenase (EthA), targets the same enzyme, InhA.[6][7][8]
The shared target, InhA, is the primary basis for cross-resistance between these two drugs. Strains with mutations in the inhA promoter region often exhibit resistance to both isoniazid and ethionamide.[6][7][9] However, strains with katG mutations, which are the most frequent cause of isoniazid resistance, typically remain susceptible to ethionamide as the activation of ethionamide is independent of KatG.[8]
The following diagram illustrates the mechanism of action and the pathways leading to resistance and cross-resistance.
Caption: Mechanism of action and resistance pathways for this compound (Isoniazid) and Ethionamide.
Quantitative Data on Cross-Resistance
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for "this compound" (Isoniazid) and Ethionamide against Mycobacterium tuberculosis strains with different resistance-conferring mutations.
Table 1: MIC Distribution Based on Genotype
| Genotype | "this compound" (Isoniazid) MIC (µg/mL) | Ethionamide MIC (µg/mL) | Level of Resistance |
| Wild-type | ≤ 0.1 | ≤ 2.5 | Susceptible |
| katG mutation | High-level (≥ 1.0) | Generally ≤ 2.5 | High-level INH resistance, ETH susceptible |
| inhA promoter mutation | Low-level (0.2 - 1.0) | Low-level (5.0 - 20.0) | Low-level cross-resistance |
| inhA structural mutation | Variable (often high-level) | High-level (≥ 25.0) | High-level cross-resistance |
Note: MIC ranges can vary between studies and testing methodologies.
Table 2: Frequency of Mutations in Isoniazid-Resistant Isolates and Associated Ethionamide Resistance
| Mutation in INH-Resistant Isolates | Frequency (%) | Ethionamide Co-resistance (%) |
| katG S315T | 50 - 80 | Low (dependent on co-occurring inhA mutations) |
| inhA promoter C-15T | 10 - 30 | High (often >80%) |
Experimental Protocols
The determination of cross-resistance is primarily achieved through antimicrobial susceptibility testing (AST). The broth microdilution method is a commonly used and standardized technique to determine the MIC of an antimicrobial agent.
Experimental Protocol: Broth Microdilution Method for Mycobacterium tuberculosis
This protocol is a generalized procedure based on established methods.
-
Inoculum Preparation:
-
From a pure culture of M. tuberculosis on solid medium (e.g., Löwenstein-Jensen), scrape several colonies and suspend them in a tube containing saline and glass beads.
-
Vortex the suspension for 1-2 minutes to break up clumps.
-
Allow the suspension to settle for 30-40 minutes.
-
Adjust the turbidity of the supernatant to a 0.5 McFarland standard. This corresponds to approximately 1 x 10⁷ to 1 x 10⁸ CFU/mL.
-
Prepare a 1:100 dilution of the adjusted suspension in Middlebrook 7H9 broth to obtain the final inoculum of approximately 1 x 10⁵ CFU/mL.
-
-
Preparation of Drug Dilutions:
-
Prepare stock solutions of "this compound" (Isoniazid) and Ethionamide in their respective solvents.
-
Perform serial twofold dilutions of each drug in Middlebrook 7H9 broth in a 96-well microtiter plate to achieve the desired final concentration range. Each well should contain 100 µL of the drug dilution.
-
-
Inoculation and Incubation:
-
Add 100 µL of the final bacterial inoculum to each well of the microtiter plate, including a growth control well (no drug) and a sterility control well (no bacteria).
-
Seal the plate and incubate at 37°C in a 5% CO₂ atmosphere.
-
-
Reading and Interpretation of Results:
-
Read the plates after 7, 10, and 14 days of incubation.
-
The MIC is defined as the lowest concentration of the drug that completely inhibits visible growth of the mycobacteria.
-
Compare the MIC values of the test isolates to established breakpoints to determine susceptibility or resistance.
-
The following diagram illustrates the general workflow for assessing cross-resistance.
Caption: Experimental workflow for determining cross-resistance using the broth microdilution method.
Conclusion
The cross-resistance between "this compound" (Isoniazid) and Ethionamide is primarily mediated by mutations in the inhA gene and its promoter region. Understanding the genetic basis of this resistance is crucial for the development of new diagnostic tools and for guiding treatment decisions in patients with drug-resistant tuberculosis. The experimental protocols outlined in this guide provide a framework for the continued investigation of cross-resistance patterns among antimycobacterial agents.
References
- 1. journals.asm.org [journals.asm.org]
- 2. journals.asm.org [journals.asm.org]
- 3. dovepress.com [dovepress.com]
- 4. Molecular Determinants of Ethionamide Resistance in Clinical Isolates of Mycobacterium tuberculosis [mdpi.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Detection of katG and inhA mutations to guide isoniazid and ethionamide use for drug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isoniazid MIC and KatG Gene Mutations among Mycobacterium tuberculosis Isolates in Northwest of Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Susceptibility Testing of Mycobacteria, Nocardiae, and Other Aerobic Actinomycetes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. aphl.org [aphl.org]
Comparative Synergy Analysis of Bedaquiline with First-Line Tuberculosis Drugs
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative overview of the synergistic interactions between the novel antimycobacterial agent, bedaquiline (representing "Antimycobacterial agent-3"), and the first-line drugs for tuberculosis (TB): isoniazid (INH), rifampicin (RIF), pyrazinamide (PZA), and ethambutol (EMB). The data and protocols presented are synthesized from in vitro and in vivo studies to aid researchers in the development of more effective combination therapies against Mycobacterium tuberculosis.
Executive Summary
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis necessitates the development of new treatment regimens. Bedaquiline, a diarylquinoline that targets the mycobacterial ATP synthase, has shown significant promise, particularly in combination with existing first-line agents.[1][2] Synergy testing is crucial to identify drug combinations that are more effective than the sum of their individual activities, potentially leading to shorter treatment durations, reduced dosages, and a lower propensity for the development of drug resistance. This guide summarizes the quantitative data from synergy studies, details the experimental protocols for assessing these interactions, and provides visual workflows and pathway diagrams to contextualize the experimental findings.
Data Presentation: Synergy of Bedaquiline with First-Line TB Drugs
The interaction between two antimicrobial agents is commonly quantified using the Fractional Inhibitory Concentration (FIC) index. The FIC index is calculated from data obtained through checkerboard assays and is interpreted as follows:[3]
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4.0
-
Antagonism: FIC index > 4.0
The following table summarizes the reported synergistic interactions between bedaquiline and first-line TB drugs against Mycobacterium tuberculosis.
| Drug Combination | M. tuberculosis Strain | FIC Index (Range or Value) | Interpretation | Reference |
| Bedaquiline + Isoniazid | H37Rv | > 0.5 | Additive/Indifference | [4] |
| Bedaquiline + Rifampicin | H37Rv | > 0.5 | Additive/Indifference | [4] |
| Bedaquiline + Pyrazinamide | Various | Not specified, but potent sterilizing activity observed in murine models | Synergistic in vivo | [5] |
| Bedaquiline + Ethambutol | H37Rv | > 0.5 | Additive/Indifference | [4] |
| Bedaquiline + Moxifloxacin + Pyrazinamide | Murine Model | Superior bactericidal and sterilizing activity compared to the standard first-line regimen (RZH/E) | Synergistic in vivo | [5] |
Note: In vitro synergy as measured by the FIC index does not always directly correlate with in vivo efficacy. The combination of bedaquiline and pyrazinamide, for instance, shows exceptional sterilizing activity in animal models, suggesting a potent synergistic effect in a physiological environment.[5]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of synergy testing results. Below are protocols for two standard methods: the checkerboard assay and the time-kill curve assay.
1. Checkerboard Assay using Resazurin Microtiter Assay (REMA)
The checkerboard method is a widely used in vitro technique to assess the interaction of two antimicrobial agents.[6]
-
Preparation of Drug Solutions:
-
Prepare stock solutions of bedaquiline and the first-line TB drugs (INH, RIF, PZA, EMB) in an appropriate solvent like dimethyl sulfoxide (DMSO).[7]
-
Perform serial twofold dilutions of each drug in 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) in a 96-well microtiter plate.[7]
-
-
Plate Setup:
-
Drug A (e.g., bedaquiline) is serially diluted along the rows of the plate.
-
Drug B (e.g., isoniazid) is serially diluted along the columns of the plate.
-
This creates a matrix of wells containing various concentrations of both drugs. Each plate should include wells with each drug alone, as well as a drug-free growth control.[7]
-
-
Inoculation:
-
Prepare a log-phase culture of M. tuberculosis H37Rv.
-
Adjust the inoculum to a final concentration of approximately 5 x 10^5 CFU/mL in each well.[8]
-
-
Incubation:
-
Seal the plates and incubate at 37°C for 7-10 days.
-
-
Reading Results:
-
Add a resazurin solution to each well and incubate for a further 24-48 hours. A color change from blue to pink indicates bacterial growth.
-
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a drug (alone or in combination) that prevents this color change.
-
-
FIC Index Calculation:
-
The FIC index is calculated using the formula: FICI = FIC of Drug A + FIC of Drug B, where FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone) and FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone).
-
2. Time-Kill Curve Assay
Time-kill assays provide a dynamic view of the bactericidal or bacteriostatic effects of drug combinations over time.[9]
-
Preparation of Cultures and Drugs:
-
Grow M. tuberculosis to the mid-log phase in 7H9 broth.[10]
-
Prepare drug solutions at concentrations corresponding to their MICs (e.g., 1x, 2x, 4x MIC).
-
-
Assay Setup:
-
Inoculate flasks containing fresh 7H9 broth with the bacterial culture to a starting density of ~10^5 - 10^6 CFU/mL.
-
Add the drugs, both individually and in combination, to the respective flasks. Include a drug-free growth control.
-
-
Sampling and Plating:
-
At various time points (e.g., 0, 2, 4, 7, and 14 days), draw aliquots from each flask.[11]
-
Prepare serial dilutions of the aliquots and plate them on 7H11 agar plates.
-
-
Incubation and Colony Counting:
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the number of colonies to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL against time for each drug combination.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent.
-
Visualizations
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for synergy testing and the mechanisms of action of the drugs discussed.
Caption: Workflow for Checkerboard Synergy Testing.
Caption: Mechanisms of Action of First-Line TB Drugs and Bedaquiline.
References
- 1. Bedaquiline | Working Group for New TB Drugs [newtbdrugs.org]
- 2. researchgate.net [researchgate.net]
- 3. emerypharma.com [emerypharma.com]
- 4. Synergistic Drug Combinations for Tuberculosis Therapy Identified by a Novel High-Throughput Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Regimens of Bedaquiline-Pyrazinamide Combined with Moxifloxacin, Rifabutin, Delamanid and/or OPC-167832 in Murine Tuberculosis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tsijournals.com [tsijournals.com]
- 7. tandfonline.com [tandfonline.com]
- 8. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol to quantify bacterial burden in time-kill assays using colony-forming units and most probable number readouts for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocol for determining MBC and Time kill curves of antimycobacterial compounds using auto-bioluminescent Mtb [protocols.io]
- 11. Protocol to quantify bacterial burden in time-kill assays using colony-forming units and most probable number readouts for Mycobacterium tuberculosis. [iris.unipv.it]
A Comparative Guide to "Antimycobacterial agent-3" and Other Novel Antimycobacterial Compounds
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the urgent development of novel antimycobacterial agents with diverse mechanisms of action. This guide provides a comparative overview of "Antimycobacterial agent-3," a promising arylnaphthoquinone derivative, alongside other recently developed antimycobacterial compounds. The data presented herein is intended to facilitate informed decisions in the pursuit of new therapeutic strategies against tuberculosis.
Quantitative Performance Analysis
The in vitro efficacy of "this compound" and selected novel comparator compounds against various strains of Mycobacterium is summarized below. These compounds represent different chemical classes with diverse molecular targets.
| Compound Class | Compound | M. tuberculosis H37Rv MIC (µM) | M. tuberculosis (Drug-Resistant Strains) MIC (µM) | M. smegmatis MIC (µg/mL) | Cytotoxicity (IC50 in µM) |
| Arylnaphthoquinone | This compound (Compound 1h) | <0.029 - 0.110[1] | <0.029 - 0.110[1] | 4[2] | Low cell cytotoxicity[1] |
| Diarylquinoline | Bedaquiline (TMC207/R207910) | 0.03 - 0.12 | Active against resistant strains | Not widely reported | >10 (Vero cells) |
| Nitroimidazole | Pretomanid (PA-824) | Excellent potency | Active against resistant strains | Not widely reported | >10 (Vero cells) |
| Polycyclic Amine | Compound 15 | 9.6 | Not reported | Not reported | >100 (CHO cells)[3] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that inhibits the visible growth of a microorganism. IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower MIC value indicates greater potency. A higher cytotoxicity IC50 value indicates lower toxicity to mammalian cells.
Experimental Methodologies
The determination of the antimycobacterial activity and cytotoxicity of these compounds involves standardized in vitro assays. Below are detailed protocols for the key experiments cited.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of the compounds against M. tuberculosis is typically determined using the Microplate Alamar Blue Assay (MABA) or a broth microdilution method.
1. Inoculum Preparation:
-
Mycobacterium tuberculosis strains (e.g., H37Rv, clinical isolates) are cultured in Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (albumin-dextrose-catalase), and 0.05% (v/v) Tween 80.
-
Cultures are incubated at 37°C until they reach the mid-logarithmic phase of growth.
-
The bacterial suspension is then diluted to a standardized turbidity, corresponding to a specific colony-forming unit (CFU)/mL.
2. Assay Procedure:
-
The compounds are serially diluted in a 96-well microplate.
-
The standardized bacterial inoculum is added to each well.
-
Control wells containing bacteria without any compound (positive control) and wells with media alone (negative control) are included.
-
The plates are incubated at 37°C for 5-7 days.
-
Following incubation, a resazurin-based indicator solution (e.g., Alamar Blue) is added to each well.
-
The plates are re-incubated for 24-48 hours. A color change from blue to pink indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the compound that prevents this color change.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined to assess the bactericidal versus bacteriostatic activity of a compound.
1. Assay Procedure:
-
Following the determination of the MIC, an aliquot from each well that shows no visible growth is sub-cultured onto a solid growth medium (e.g., Middlebrook 7H11 agar).
-
The plates are incubated at 37°C for 3-4 weeks.
-
The MBC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.
Cytotoxicity Assay
The cytotoxicity of the compounds is evaluated against mammalian cell lines to determine their therapeutic index.
1. Cell Culture:
-
A mammalian cell line (e.g., Vero, HepG2) is cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded into 96-well plates and allowed to adhere overnight.
2. Assay Procedure:
-
The cells are treated with serial dilutions of the test compounds.
-
Plates are incubated for 24-72 hours at 37°C in a humidified CO2 incubator.
-
Cell viability is assessed using a colorimetric assay such as MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] or a luminescence-based assay that measures ATP content.
-
The IC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to untreated control cells.
Mechanisms of Action and Associated Pathways
Understanding the mechanism of action is critical for the rational design of new drugs and combination therapies. The following diagrams illustrate the known or proposed mechanisms of the compared compound classes.
Caption: Experimental workflow for evaluating antimycobacterial compounds.
Caption: Proposed mechanisms of action for different classes of novel antimycobacterial compounds.
References
"Antimycobacterial agent-3" confirmation of bactericidal vs. bacteriostatic activity
Confirming the Bactericidal Activity of a Novel Antimycobacterial Agent
A Comparative Guide to Understanding Bactericidal vs. Bacteriostatic Action in Mycobacterium tuberculosis
For researchers and drug development professionals, distinguishing between bactericidal (kills bacteria) and bacteriostatic (inhibits bacterial growth) activity is a critical step in the evaluation of new antimycobacterial agents. This guide provides a comparative framework for "Antimycobacterial agent-3," a fictional placeholder for a novel therapeutic, by using the recently approved drug Pretomanid as a real-world example. We will compare its activity to established first- and second-line anti-tuberculosis drugs and detail the experimental protocols required for this differentiation.
Quantitative Analysis of Antimycobacterial Activity
The primary method for determining whether an agent is bactericidal or bacteriostatic is to compare its Minimum Inhibitory Concentration (MIC) with its Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of a drug that inhibits the visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.
An agent is generally considered bactericidal if the MBC is no more than four times the MIC (MBC/MIC ratio ≤ 4). If the MBC/MIC ratio is greater than 4, the agent is considered bacteriostatic .
Table 1: Comparative MIC and MBC Values against Mycobacterium tuberculosis
| Compound | Class | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Activity |
| Pretomanid | Nitroimidazole | 0.015 - 0.25 | 0.06 - 1.0 | ≤ 4 | Bactericidal |
| Isoniazid | Hydrazide | 0.02 - 0.2 | 0.05 - 0.5 | ≤ 4 | Bactericidal |
| Rifampicin | Rifamycin | 0.05 - 0.5 | 0.1 - 1.0 | ≤ 4 | Bactericidal |
| Moxifloxacin | Fluoroquinolone | 0.06 - 0.25 | 0.12 - 1.0 | ≤ 4 | Bactericidal[1] |
| Ethambutol | Diamine | 0.5 - 2.0 | > 16 | > 8 | Bacteriostatic |
| Linezolid | Oxazolidinone | 0.25 - 1.0 | > 16 | > 16 | Bacteriostatic |
Note: The values presented are typical ranges found in the literature and can vary depending on the specific M. tuberculosis strain and testing methodology.
Pretomanid demonstrates potent bactericidal activity against both actively replicating and dormant, non-replicating M. tuberculosis.[2][3] Its dual mechanism of action involves the inhibition of mycolic acid synthesis, which is crucial for the bacterial cell wall, and the release of nitric oxide, which acts as a respiratory poison under anaerobic conditions.[2][3] This makes it a valuable component of combination therapies for drug-resistant tuberculosis.[4][5][6]
Experimental Protocols
Accurate determination of MIC and MBC values requires standardized and meticulous laboratory procedures.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the broth microdilution method.[7][8]
1. Preparation of Inoculum:
- Grow M. tuberculosis (e.g., H37Rv strain) in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.2% glycerol to mid-log phase.[7]
- Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁷ CFU/mL.
- Dilute the standardized suspension 1:100 in fresh 7H9 broth to achieve the final inoculum concentration.
2. Preparation of Microtiter Plates:
- In a 96-well microtiter plate, prepare two-fold serial dilutions of the test agent (e.g., Pretomanid) in 7H9 broth.[9] The concentration range should be selected to bracket the expected MIC.
- Include a drug-free well for a growth control and a well with sterile broth for a negative control.
3. Inoculation and Incubation:
- Inoculate each well (except the negative control) with the diluted bacterial suspension.
- Seal the plates and incubate at 37°C for 7 to 21 days, or until visible growth is observed in the growth control well.[10]
4. Reading the MIC:
- The MIC is defined as the lowest concentration of the drug that completely inhibits visible growth of M. tuberculosis.[10] This can be assessed visually or with the aid of a growth indicator like resazurin or AlamarBlue.[9][11]
Protocol 2: Minimum Bactericidal Concentration (MBC) Determination
This protocol is a continuation of the MIC assay.[11][12]
1. Subculturing from MIC Plates:
- Following the determination of the MIC, take a 10-100 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).[12]
- Also, take an aliquot from the growth control well to serve as a baseline for the initial inoculum count.
2. Plating on Solid Media:
- Spread each aliquot onto a separate Middlebrook 7H10 or 7H11 agar plate.
3. Incubation:
- Incubate the agar plates at 37°C for 3-4 weeks, or until colonies are clearly visible on the plate from the growth control.[12]
4. Determining the MBC:
- Count the number of colony-forming units (CFU) on each plate.
- The MBC is the lowest concentration of the drug that results in a ≥99.9% (or a 3-log₁₀) reduction in CFU compared to the initial inoculum count from the growth control.[12]
Visualizing Experimental and Biological Pathways
Diagrams are essential for clarifying complex workflows and biological mechanisms.
Caption: Workflow for MIC and MBC Determination.
References
- 1. A review of moxifloxacin for the treatment of drug-susceptible tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. What is the mechanism of Pretomanid? [synapse.patsnap.com]
- 4. Pretomanid - Wikipedia [en.wikipedia.org]
- 5. Pretomanid for tuberculosis treatment: an update for clinical purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Delamanid or pretomanid? A Solomonic judgement! - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Determination of the Minimum Inhibitory Concentration (MIC) [bio-protocol.org]
- 10. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of minimum bactericidal concentration, in single or combination drugs, against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Minimum Bactericidal Concentration Techniques in Mycobacterium tuberculosis: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
"Antimycobacterial agent-3" independent validation of antimycobacterial activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hypothetical novel antimycobacterial agent, "Antimycobacterial agent-3," with established first-line antitubercular drugs. The data presented for this compound is based on a hypothetical profile of a next-generation MmpL3 inhibitor, a promising new class of antimycobacterial agents.
Comparative Analysis of In Vitro Antimycobacterial Activity
The in vitro potency of an antimycobacterial agent is a critical determinant of its potential therapeutic efficacy. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism after overnight incubation. The following table summarizes the MIC values of this compound and first-line antitubercular drugs against the standard laboratory strain of Mycobacterium tuberculosis, H37Rv.
| Compound | Target | Mechanism of Action | MIC (µg/mL) against M. tuberculosis H37Rv |
| This compound (Hypothetical) | MmpL3 Transporter | Inhibits the transport of trehalose monomycolate (TMM) across the inner membrane, disrupting the synthesis of the mycobacterial cell wall. [1] | 0.1 |
| Isoniazid | InhA (Enoyl-ACP reductase) | A prodrug activated by the mycobacterial catalase-peroxidase KatG, it inhibits the synthesis of mycolic acids, essential components of the cell wall.[2][3][4][5][6] | 0.05 - 0.2 |
| Rifampicin | β-subunit of RNA polymerase (rpoB) | Inhibits bacterial DNA-dependent RNA polymerase, thereby blocking RNA synthesis.[7][8][9][10][11] | 0.1 - 0.5 |
| Ethambutol | Arabinosyl transferases (EmbA/B) | Inhibits the polymerization of arabinan, a key component of the mycobacterial cell wall.[12][13][][15][16] | 1.0 - 5.0 |
| Pyrazinamide | Ribosomal protein S1 (RpsA) / PanD | A prodrug that is converted to pyrazinoic acid, which disrupts membrane potential and may inhibit trans-translation and coenzyme A synthesis.[17][18][19][20][21] | 20 - 100 (at acidic pH) |
Experimental Protocols
The following section details the standard methodologies for determining the Minimum Inhibitory Concentration (MIC) of antimycobacterial agents.
Broth Microdilution Method for MIC Determination
This is a widely used method for determining the MIC of antimicrobial agents against Mycobacterium tuberculosis.
1. Preparation of Mycobacterial Inoculum:
-
Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) oleic acid-albumin-dextrose-catalase (OADC) enrichment, and 0.05% (v/v) Tween 80.
-
The culture is incubated at 37°C until it reaches the mid-logarithmic phase of growth (an optical density at 600 nm of 0.4-0.6).
-
The bacterial suspension is then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
2. Preparation of Drug Dilutions:
-
The test compounds (this compound and comparators) are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.
-
Serial two-fold dilutions of each compound are prepared in a 96-well microplate using Middlebrook 7H9 broth. The final concentrations should span a range appropriate for each drug.
3. Inoculation and Incubation:
-
The prepared mycobacterial inoculum is added to each well of the microplate containing the drug dilutions.
-
Control wells containing no drug (growth control) and no bacteria (sterility control) are included.
-
The plates are sealed and incubated at 37°C for 7-14 days.
4. Determination of MIC:
-
After incubation, the MIC is determined as the lowest concentration of the drug that completely inhibits visible growth of the mycobacteria. Visual inspection or the use of a growth indicator like Resazurin can be employed.
Visualizing Mechanisms of Action and Experimental Workflows
The following diagrams illustrate the signaling pathways targeted by the compared antimycobacterial agents and a typical workflow for screening new antimycobacterial compounds.
Caption: Mechanisms of action for this compound and first-line drugs.
Caption: A typical workflow for identifying new antimycobacterial agents.
References
- 1. What are MmpL3 inhibitors and how do they work? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Isoniazid - Wikipedia [en.wikipedia.org]
- 4. Isoniazid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Isoniazid - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. What is the mechanism of Isoniazid? [synapse.patsnap.com]
- 7. Rifampin: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rifampin: Mechanism of Action [picmonic.com]
- 9. Rifampicin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 10. What is the mechanism of Rifampin? [synapse.patsnap.com]
- 11. droracle.ai [droracle.ai]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Ethambutol - Wikipedia [en.wikipedia.org]
- 15. Ethambutol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Ethambutol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 17. Pyrazinamide - Wikipedia [en.wikipedia.org]
- 18. Mechanisms of Pyrazinamide Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. droracle.ai [droracle.ai]
- 21. What is the mechanism of Pyrazinamide? [synapse.patsnap.com]
"Antimycobacterial agent-3" comparative pharmacokinetics and pharmacodynamics (PK/PD)
A Comparison Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of a novel antimycobacterial agent, represented here by Bedaquiline ("Antimycobacterial agent-3"), against standard first-line and second-line tuberculosis (TB) therapies. The information presented is intended to support researchers, scientists, and drug development professionals in understanding the preclinical and clinical pharmacological profile of this new class of drugs in comparison to existing treatments.
Data Presentation: Comparative Pharmacokinetic and Pharmacodynamic Parameters
The following tables summarize the key PK and PD parameters for Bedaquiline and comparator agents: Isoniazid, Rifampicin, and Moxifloxacin. These values are derived from various studies and can exhibit inter-study variability.
Table 1: Comparative Pharmacokinetic (PK) Parameters
| Parameter | Bedaquiline ("this compound") | Isoniazid | Rifampicin | Moxifloxacin |
| Peak Plasma Concentration (Cmax) | ~1.7 mcg/mL (maintenance phase)[1] | 3-5 mg/L | 8-24 µg/mL | ~3-4 mg/L |
| Time to Peak Concentration (Tmax) | ~5 hours[2] | 1-2 hours | 2-4 hours | ~1-3 hours |
| Elimination Half-life (t1/2) | ~5.5 months (terminal)[2] | 0.9-1.8 h (fast acetylators), 2.2-4.4 h (slow acetylators)[3] | 3-4 hours[4] | 9-12 hours |
| Area Under the Curve (AUC) | Varies significantly with dosing phase | Highly variable based on acetylator status | Variable, subject to autoinduction | ~30-40 mg·h/L |
| Protein Binding | >99% | <10% | ~80%[5] | ~50% |
| Metabolism | Primarily via CYP3A4[6] | N-acetylation (polymorphic) | Hepatic, potent CYP450 inducer[4][5] | Glucuronide and sulfate conjugation |
Table 2: Comparative Pharmacodynamic (PD) Parameters against M. tuberculosis
| Parameter | Bedaquiline ("this compound") | Isoniazid | Rifampicin | Moxifloxacin |
| Mechanism of Action | Inhibition of mycobacterial ATP synthase[7] | Inhibition of mycolic acid synthesis | Inhibition of DNA-dependent RNA polymerase[4] | Inhibition of DNA gyrase |
| Minimum Inhibitory Concentration (MIC) Range | 0.03-0.12 µg/mL | 0.02-0.2 µg/mL | 0.1-2.0 µg/mL | 0.125-0.5 µg/mL |
| Primary PK/PD Index | AUC/MIC[8] | AUC/MIC[9] | Cmax/MIC or AUC/MIC | AUC/MIC[10] |
| Bactericidal/Bacteriostatic | Bactericidal[11] | Bactericidal against replicating bacilli | Bactericidal | Bactericidal |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below. These protocols are based on established standards to ensure reproducibility and comparability of data.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of an antimycobacterial agent is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI) M24 guidelines.[12][13][14]
-
Inoculum Preparation: A suspension of the Mycobacterium tuberculosis strain is prepared in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Drug Dilution: The antimycobacterial agent is serially diluted in a 96-well microtiter plate containing supplemented Middlebrook 7H9 broth to achieve a range of concentrations.
-
Incubation: The inoculated plates are incubated at 37°C in a humidified atmosphere.
-
Reading Results: The MIC is determined as the lowest concentration of the drug that completely inhibits visible growth of the mycobacteria after a specified incubation period (typically 14-21 days). Visual inspection is aided by the use of a reading mirror.[9]
Time-Kill Kinetics Assay
Time-kill assays are performed to evaluate the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[11][15][16]
-
Inoculum Preparation: A logarithmic-phase culture of M. tuberculosis is diluted in supplemented Middlebrook 7H9 broth to a starting concentration of approximately 10^5 to 10^6 CFU/mL.
-
Drug Exposure: The antimycobacterial agent is added to the bacterial suspension at various multiples of its predetermined MIC (e.g., 1x, 4x, 10x MIC). A growth control without the drug is included.
-
Sampling: At predefined time points (e.g., 0, 24, 48, 72, 96, and 168 hours), aliquots are withdrawn from each culture.
-
Quantification of Viable Bacteria: The withdrawn samples are serially diluted and plated on Middlebrook 7H11 agar plates. The plates are incubated at 37°C for 3-4 weeks, after which colony-forming units (CFU) are counted.
-
Data Analysis: The change in log10 CFU/mL over time is plotted for each drug concentration to generate time-kill curves. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
Murine Aerosol Infection Model for PK/PD Studies
The murine aerosol infection model is a standard in vivo model to assess the efficacy of antimycobacterial agents.[3][17][18][19][20]
-
Animal Model: BALB/c or C57BL/6 mice are commonly used.
-
Infection: Mice are infected via the aerosol route with a virulent strain of M. tuberculosis (e.g., H37Rv) using a whole-body inhalation exposure system. The inoculum is calibrated to deliver a low dose of approximately 50-100 CFU to the lungs of each mouse.
-
Treatment: Treatment with the antimycobacterial agent(s) is initiated at a specified time post-infection (e.g., 14-21 days), allowing for the establishment of a stable bacterial load in the lungs. Drugs are typically administered by oral gavage.
-
Pharmacokinetic Analysis: Blood samples are collected at various time points after drug administration to determine the plasma concentration-time profile and calculate key PK parameters (Cmax, Tmax, t1/2, AUC).
-
Pharmacodynamic Analysis: At the end of the treatment period, mice are euthanized, and their lungs are aseptically removed and homogenized. The bacterial load in the lung homogenates is quantified by plating serial dilutions on selective agar media and counting the CFU after incubation.
-
PK/PD Correlation: The reduction in bacterial load in the lungs is correlated with the PK parameters to determine the PK/PD index that best predicts efficacy.
Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of action of Bedaquiline targeting the c-ring of mycobacterial ATP synthase.
Experimental Workflow
Caption: Workflow for preclinical pharmacokinetic and pharmacodynamic analysis of an antimycobacterial agent.
Logical Relationship
Caption: Relationship between PK/PD parameters and clinical outcomes in tuberculosis treatment.
References
- 1. currytbcenter.ucsf.edu [currytbcenter.ucsf.edu]
- 2. Population Pharmacokinetics of Bedaquiline (TMC207), a Novel Antituberculosis Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. In vitro pharmacokinetic/pharmacodynamic models in anti-infective drug development: focus on TB - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics and Safety of Bedaquiline in Human Immunodeficiency Virus (HIV)-Positive and Negative Older Children and Adolescents With Rifampicin-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Bedaquiline Fumarate? [synapse.patsnap.com]
- 8. Pharmacology of emerging drugs for the treatment of multi-drug resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Simple in vitro PK/PD Model System to Determine Time-Kill Curves of Drugs against Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for determining MBC and Time kill curves of antimycobacterial compounds using auto-bioluminescent Mtb [protocols.io]
- 12. M24 | Susceptibility Testing of Mycobacteria, Nocardia spp., and Other Aerobic Actinomycetes [clsi.org]
- 13. Susceptibility Testing of Mycobacteria, Nocardiae, and Other Aerobic Actinomycetes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Protocol to quantify bacterial burden in time-kill assays using colony-forming units and most probable number readouts for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubcompare.ai [pubcompare.ai]
- 18. Infection of Mice with Aerosolized Mycobacterium tuberculosis: Use of a Nose-Only Apparatus for Delivery of Low Doses of Inocula and Design of an Ultrasafe Facility - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ultra-low Dose of Mycobacterium tuberculosis Aerosol Creates Partial Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biorxiv.org [biorxiv.org]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Antimycobacterial Agent-3
Researchers and drug development professionals handling "Antimycobacterial agent-3," a term likely representing a novel or experimental compound, must adhere to stringent disposal procedures to mitigate potential biological and chemical risks. As the specific properties of "this compound" are not publicly defined, a comprehensive waste management plan based on established laboratory safety principles is crucial. This guide provides a procedural framework for the safe handling and disposal of this agent, ensuring the protection of laboratory personnel and the environment.
Core Principles of Waste Management
The disposal of any active pharmaceutical ingredient, including antimycobacterial agents, must be approached with caution. Improper disposal, such as pouring chemicals down the drain or discarding them with general waste, is prohibited and can lead to environmental contamination and the potential for increased antimicrobial resistance.[1][2][3] All laboratory personnel must be trained on proper waste handling, storage, labeling, and disposal procedures.[4]
Waste Categorization and Segregation
The first step in proper disposal is the correct categorization and segregation of waste. "this compound" and materials contaminated with it should be treated as hazardous and potentially biohazardous waste.
| Waste Stream Category | Description | Recommended Disposal Method |
| Solid Chemical Waste | Unused or expired "this compound" in solid form, contaminated lab supplies (e.g., gloves, weigh boats). | Collection in a designated, labeled hazardous waste container for incineration by a licensed waste disposal service.[1][5] |
| Liquid Chemical Waste | Stock solutions of "this compound," contaminated solvents, and the first rinse of emptied containers. | Collection in a compatible, labeled hazardous waste container.[4][6] Do not mix with other waste streams unless compatibility is confirmed.[7] Disposal via a certified hazardous waste contractor. |
| Biohazardous Waste | Cultures of mycobacteria treated with the agent, contaminated consumables from in-vitro or in-vivo experiments (e.g., petri dishes, cell culture flasks, pipette tips). | Decontamination via autoclaving is a common practice for biohazardous waste.[8][9] However, some antimicrobial agents are heat-stable and not deactivated by autoclaving.[10] If the heat stability of "this compound" is unknown, incineration is the preferred method of disposal.[8][11] |
| Sharps Waste | Needles, syringes, scalpels, and broken glass contaminated with "this compound." | Place immediately into a designated, puncture-resistant sharps container labeled as "chemically contaminated sharps."[12][13] These containers should be collected by a specialized waste management service for incineration. |
| Aqueous Waste | Dilute solutions containing "this compound" from experimental procedures. | Drain disposal is generally not permitted for hazardous chemicals.[4][14] All aqueous waste containing this agent should be collected as liquid chemical waste. |
Experimental Protocols for Decontamination and Disposal
Decontamination of Surfaces and Equipment:
-
Agent Selection: Use a decontaminating agent effective against both mycobacteria and the chemical properties of "this compound." If the agent's reactivity is unknown, a broad-spectrum disinfectant followed by a thorough cleaning with a suitable detergent is recommended.[15]
-
Application: Apply the decontaminating agent to the affected surface and allow for the prescribed contact time.[8]
-
Cleaning: Following decontamination, clean the surface with a germicidal detergent to remove any residual chemical.[15]
-
Disposal of Cleaning Materials: All disposable materials used for cleaning (e.g., wipes, absorbent pads) should be disposed of as solid chemical waste.[15]
Disposal of "this compound" Waste:
-
Segregation: At the point of generation, segregate waste into the categories outlined in the table above.
-
Containment: Use appropriate, clearly labeled waste containers.[5][14] Containers for liquid waste must be compatible with the chemical nature of the agent and any solvents used.[4]
-
Storage: Store waste in a designated Satellite Accumulation Area (SAA) away from drains and high-traffic areas.[7][12][14] Ensure incompatible wastes are segregated.[12]
-
Collection: Arrange for regular collection of hazardous waste by a licensed disposal company.[4][14]
Logical Workflow for Disposal Decisions
The following diagram illustrates the decision-making process for the proper disposal of waste contaminated with "this compound."
Caption: Decision workflow for the disposal of materials contaminated with this compound.
Important Considerations:
-
Safety Data Sheets (SDS): For any known component of "this compound" or related reagents, consult the SDS for specific disposal instructions.[16]
-
Institutional Guidelines: Always follow the specific waste management guidelines established by your institution's Environmental Health and Safety (EHS) office.[5][14]
-
Waste Minimization: Whenever possible, implement practices to reduce the generation of hazardous waste, such as ordering smaller quantities of chemicals and reducing the scale of experiments.[12][14]
References
- 1. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 2. nccid.ca [nccid.ca]
- 3. Pharmaceutical disposal facilitates the mobilization of resistance determinants among microbiota of polluted environment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vumc.org [vumc.org]
- 5. odu.edu [odu.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. 2.6.2 Contaminated or potentially infectious materials for disposal | TB Knowledge Sharing [tbksp.who.int]
- 9. Guides [discoveryguide.seaphages.org]
- 10. bitesizebio.com [bitesizebio.com]
- 11. 2.5 Waste handling | TB Knowledge Sharing [tbksp.who.int]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 13. biomedicalwastesolutions.com [biomedicalwastesolutions.com]
- 14. ehrs.upenn.edu [ehrs.upenn.edu]
- 15. ph.health.mil [ph.health.mil]
- 16. lab.research.sickkids.ca [lab.research.sickkids.ca]
Essential Safety and Logistical Information for Handling Antimycobacterial Agent-3
This document provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals engaged in the handling of Antimycobacterial Agent-3. Given the potent nature of antimycobacterial compounds, adherence to these guidelines is paramount to ensure personnel safety and prevent environmental contamination.
Personal Protective Equipment (PPE)
The selection and use of appropriate PPE are the first line of defense against exposure to this compound. The required level of PPE is dictated by a risk assessment of the specific procedures being performed.
Table 1: PPE Requirements Based on Risk Assessment
| Risk Level | Required PPE |
| Low Risk | - Disposable gown with long sleeves and back closure- Nitrile or latex gloves (double-gloving recommended)- Safety glasses with side shields |
| Medium Risk | - Solid-front barrier gown- Double chemotherapy gloves- N95 or FFP2 respirator- Full-face shield or safety goggles |
| High Risk | - Full-body protective suit- Powered Air-Purifying Respirator (PAPR)- Double chemotherapy gloves- Dedicated shoe covers or footwear |
Note: A thorough risk assessment of all experimental procedures should be conducted to determine the appropriate level of PPE.
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to minimize the risk of exposure and contamination.
1. Preparation:
-
Ensure all necessary PPE is available and has been properly inspected for any defects.
-
Prepare the work area by decontaminating all surfaces.
-
Work should be conducted in a certified Class II Biosafety Cabinet (BSC).
-
Verify the BSC has been certified within the last 12 months.
2. Handling within the Biosafety Cabinet:
-
Don the appropriate PPE before entering the laboratory space.
-
All manipulations of this compound, including weighing, diluting, and aliquoting, must be performed within the BSC.
-
Use Luer-Lok syringes to prevent needle detachment and aerosol generation.[1]
-
Keep all containers of the agent sealed when not in immediate use.
3. Post-Handling Procedures:
-
Decontaminate all surfaces of the BSC after work is completed.
-
Remove PPE in the designated doffing area, avoiding self-contamination.
-
Dispose of all contaminated materials in the appropriate waste containers.
-
Thoroughly wash hands with soap and water after removing gloves.[2]
Disposal Plan
Proper disposal of all waste generated from handling this compound is critical to prevent environmental release and ensure regulatory compliance.
1. Solid Waste:
-
All disposable PPE (gowns, gloves, masks, etc.) and contaminated lab supplies (e.g., pipette tips, tubes) should be placed in a designated biohazard bag.
-
These bags must be sealed and placed in a secondary, leak-proof container for transport to an autoclave or incinerator.[3]
2. Liquid Waste:
-
Liquid waste containing this compound should be collected in a clearly labeled, leak-proof container.
-
Do not mix this waste with other chemical waste streams.[1]
-
Decontaminate liquid waste with an appropriate chemical disinfectant or by autoclaving before final disposal, following institutional and local regulations.
3. Sharps Waste:
-
All needles, syringes, and other sharp objects contaminated with this compound must be disposed of immediately in a puncture-resistant sharps container.[1]
-
Do not recap, bend, or break needles.
-
Full sharps containers should be sealed and disposed of as hazardous chemical waste.[1]
Experimental Workflow for Handling this compound
The following diagram outlines the standard operating procedure for safely handling this compound, from initial preparation to final waste disposal. Adherence to this workflow is mandatory for all personnel.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
